2-(2,6-Dibromo-4-nitrophenoxy)acetonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(2,6-dibromo-4-nitrophenoxy)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Br2N2O3/c9-6-3-5(12(13)14)4-7(10)8(6)15-2-1-11/h3-4H,2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNKHMLWAWGGBHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Br)OCC#N)Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Br2N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10681384 | |
| Record name | (2,6-Dibromo-4-nitrophenoxy)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10681384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1221793-70-9 | |
| Record name | 2-(2,6-Dibromo-4-nitrophenoxy)acetonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1221793-70-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2,6-Dibromo-4-nitrophenoxy)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10681384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
"2-(2,6-Dibromo-4-nitrophenoxy)acetonitrile" physical and chemical properties
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This technical guide provides a comprehensive overview of the physical, chemical, and potential biological properties of 2-(2,6-Dibromo-4-nitrophenoxy)acetonitrile . Given the limited availability of experimental data in peer-reviewed literature, this document integrates confirmed identifiers, computed properties, and theoretically derived insights to offer a robust resource for researchers. The guide is structured to provide not only foundational knowledge but also practical, field-proven methodologies for its synthesis, characterization, and evaluation.
Introduction and Molecular Overview
2-(2,6-Dibromo-4-nitrophenoxy)acetonitrile is a substituted aromatic compound characterized by a phenoxyacetonitrile core. The phenyl ring is heavily substituted with two bromine atoms ortho to the ether linkage and a nitro group in the para position. This unique substitution pattern suggests potential for interesting chemical reactivity and biological activity. The electron-withdrawing nature of the bromine and nitro substituents is expected to significantly influence the electron density of the aromatic ring and the reactivity of the molecule as a whole. The nitrile group provides a versatile handle for further synthetic transformations.
The structural features of this molecule, particularly the nitrophenoxy moiety, are found in various biologically active compounds, suggesting its potential as a scaffold or intermediate in drug discovery programs. This guide aims to provide a thorough understanding of its properties to facilitate further research and application.
Physicochemical Properties
Precise experimental data for many physical properties of 2-(2,6-Dibromo-4-nitrophenoxy)acetonitrile are not extensively reported. The following table summarizes its known identifiers and computed physicochemical properties.
| Property | Value | Source |
| IUPAC Name | 2-(2,6-Dibromo-4-nitrophenoxy)acetonitrile | - |
| CAS Number | 1221793-70-9 | |
| Molecular Formula | C₈H₄Br₂N₂O₃ | |
| Molecular Weight | 335.94 g/mol | |
| Topological Polar Surface Area (TPSA) | 76.16 Ų | |
| LogP (calculated) | 3.02 | |
| Hydrogen Bond Acceptors | 4 | |
| Hydrogen Bond Donors | 0 | |
| Rotatable Bonds | 3 |
Note on Experimental Data: The lack of experimentally determined melting and boiling points necessitates empirical determination. A standard protocol for this using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) is provided in the "Experimental Protocols" section.
Synthesis and Spectroscopic Characterization
A plausible and efficient synthetic route for 2-(2,6-Dibromo-4-nitrophenoxy)acetonitrile is the Williamson ether synthesis.[1][2] This method involves the reaction of a phenoxide with an alkyl halide. In this case, 2,6-dibromo-4-nitrophenol would be deprotonated with a suitable base to form the corresponding phenoxide, which then undergoes nucleophilic substitution with bromoacetonitrile.
Proposed Synthetic Protocol: Williamson Ether Synthesis
Reaction Scheme:
Caption: Proposed Williamson ether synthesis of the target compound.
Step-by-Step Methodology:
-
Preparation: To a stirred solution of 2,6-dibromo-4-nitrophenol (1.0 eq) in a suitable polar aprotic solvent such as acetone or dimethylformamide (DMF) is added a mild base, for instance, potassium carbonate (1.5 eq).[3] The use of a polar aprotic solvent is crucial as it solvates the cation of the base without significantly solvating the phenoxide, thus maintaining its nucleophilicity.[3]
-
Reaction: To this suspension, add bromoacetonitrile (1.2 eq) dropwise at room temperature. The reaction mixture is then heated to reflux (typically 50-80 °C) and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the inorganic salts are removed by filtration. The filtrate is concentrated under reduced pressure.
-
Purification: The crude product is then dissolved in an organic solvent like ethyl acetate, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The final product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).[4]
Predicted Spectroscopic Data
The following table outlines the predicted spectroscopic data for 2-(2,6-Dibromo-4-nitrophenoxy)acetonitrile based on its functional groups.
| Spectroscopy | Predicted Peaks/Signals | Rationale |
| ¹H NMR | Singlet around δ 8.0-8.5 ppm (2H, aromatic protons); Singlet around δ 5.0-5.5 ppm (2H, -O-CH₂-CN) | The two aromatic protons are chemically equivalent and will appear as a singlet. The strong electron-withdrawing effects of the nitro and bromo groups will shift this signal downfield. The methylene protons adjacent to the ether oxygen and nitrile group will also appear as a singlet. |
| ¹³C NMR | Aromatic carbons: δ 120-160 ppm; Methylene carbon (-O-C H₂-CN): δ 60-70 ppm; Nitrile carbon (-C N): δ 115-120 ppm | The chemical shifts of the aromatic carbons will be influenced by the electronegative substituents. The methylene carbon will be deshielded by the adjacent oxygen atom. The nitrile carbon typically appears in this region. |
| FT-IR (cm⁻¹) | ~2240-2220 (C≡N stretch, sharp); ~1550-1475 (asymmetric NO₂ stretch); ~1360-1290 (symmetric NO₂ stretch); ~1250-1200 (Ar-O-C stretch) | The C≡N stretch for aromatic nitriles is characteristic and sharp.[5] The two N-O stretching bands are indicative of the nitro group attached to an aromatic ring.[6] The aryl ether stretch is also expected in the fingerprint region. |
| Mass Spec (EI) | Molecular ion peak (M⁺); Fragments corresponding to loss of -CH₂CN, -NO₂, -Br, and cleavage of the ether bond. | The molecular ion peak should be observable. Common fragmentation patterns for ethers include cleavage of the C-O bond.[7][8] Loss of the nitro and bromo substituents are also expected fragmentation pathways. |
Chemical Reactivity and Stability
The reactivity of 2-(2,6-Dibromo-4-nitrophenoxy)acetonitrile is dictated by its functional groups:
-
Nitrile Group: The nitrile group can undergo hydrolysis to a carboxylic acid or reduction to an amine, providing a gateway to a variety of other functional groups.
-
Aromatic Ring: The aromatic ring is highly deactivated towards electrophilic substitution due to the presence of three strong electron-withdrawing groups. Nucleophilic aromatic substitution (SNAr) is a more likely reaction pathway, especially for the displacement of the nitro group under forcing conditions with a strong nucleophile.
-
Ether Linkage: The ether linkage is generally stable but can be cleaved under harsh acidic conditions (e.g., HBr or HI).
Stability and Storage: This compound should be stored in a cool, dry, well-ventilated area away from strong oxidizing agents, acids, and bases. It is likely to be stable under standard laboratory conditions, but prolonged exposure to light and moisture should be avoided.
Potential Applications in Drug Discovery
While the specific biological activity of 2-(2,6-Dibromo-4-nitrophenoxy)acetonitrile has not been reported, its structural motifs are present in compounds with known pharmacological activities.
-
Kinase Inhibition: The nitrophenoxy scaffold is a common feature in a number of kinase inhibitors. The nitro group can act as a hydrogen bond acceptor, interacting with key residues in the ATP-binding pocket of kinases.
-
Antimicrobial and Antiparasitic Agents: Many nitroaromatic compounds exhibit antimicrobial and antiparasitic properties.[9][10] Their mechanism of action often involves the reduction of the nitro group within the target organism to produce cytotoxic radical species.
-
Hypoxia-Activated Prodrugs: The nitroaromatic moiety can serve as a trigger for drug release in hypoxic environments, such as those found in solid tumors.[11] Under low oxygen conditions, the nitro group can be enzymatically reduced, leading to the fragmentation of the molecule and release of a cytotoxic agent.
Caption: Hypothetical mechanism of action as a hypoxia-activated prodrug.
Safety and Handling
GHS Hazard Classification: Based on data for similar compounds, 2-(2,6-Dibromo-4-nitrophenoxy)acetonitrile is expected to be hazardous. The GHS pictograms for related compounds often include GHS06 (Toxic) and GHS07 (Harmful/Irritant).
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[12]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[12]
-
P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[13]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[13]
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood.[14] Avoid contact with skin, eyes, and clothing.[14] Minimize dust generation.
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
Disposal: Dispose of in accordance with local, state, and federal regulations for hazardous chemical waste.
Experimental Protocols
Determination of Aqueous and Organic Solubility
Caption: Workflow for experimental solubility determination.
Methodology:
-
Preparation of Saturated Solutions: Add an excess amount of the compound to vials containing a known volume of the desired solvents (e.g., water, ethanol, DMSO, acetonitrile).
-
Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.
-
Sample Preparation: After equilibration, centrifuge the samples to pellet the excess solid. Carefully remove an aliquot of the supernatant.
-
Quantification: Dilute the aliquot with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method such as HPLC with a calibration curve.
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
Caption: Workflow for purity assessment by HPLC.
Methodology:
-
Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and water, potentially with a modifier like 0.1% trifluoroacetic acid. An isocratic or gradient elution can be developed.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm).[15]
-
-
Analysis: Inject the sample and record the chromatogram. The purity can be determined by the area percentage of the main peak.
References
-
Spectroscopy Online. (2019). Organic Nitrogen Compounds IV: Nitriles. [Link]
-
The Royal Society of Chemistry. (n.d.). Electronic Supporting Information. [Link]
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Guzman, A., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. PMC. [Link]
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Erk, N. (2001). Derivative ratio spectra-zero crossing spectrophotometry and LC method applied to the quantitative determination of paracetamol, propyphenazone and caffeine in ternary mixtures. PubMed. [Link]
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Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
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MDPI. (2024). Position Matters: Effect of Nitro Group in Chalcones on Biological Activities and Correlation via Molecular Docking. [Link]
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The Organic Chemistry Tutor. (2018). Williamson Ether Synthesis Reaction Mechanism. YouTube. [Link]
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R Discovery. (1986). A novel synthesis of benzofuran and related compounds. I. The vilsmeier reaction of phenoxyacetonitriles. [Link]
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Novachem. (2024). 1-Bromo-4-nitrobenzene Safety Data Sheet. [Link]
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MDPI. (2024). Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia. [Link]
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Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
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University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. [Link]
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MDPI. (n.d.). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. [Link]
-
PubMed. (n.d.). Mass spectral fragmentation of 2a,4-disubstituted 2,2a,3,4-tetrahydro-2-phenoxy-1H-azeto[2,1-d][5][15]benzothiazepin-1-ones under electron impact ionization conditions. [Link]
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PubMed Central. (2023). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. [Link]
-
Indonesian Journal of Science & Technology. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. [Link]
-
National Institutes of Health. (2022). Selective One-Pot Multicomponent Synthesis of N-Substituted 2,3,5-Functionalized 3-Cyanopyrroles via the Reaction between α-Hydroxyketones, Oxoacetonitriles, and Primary Amines. [Link]
-
University of Massachusetts. (n.d.). The Williamson Ether Synthesis. [Link]
-
Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. [Link]
-
Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Link]
-
Reddit. (n.d.). Williamson Ether synthesis. [Link]
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National Institutes of Health. (n.d.). Synthesis of Nonsymmetrically Substituted 2,3-Dialkoxyphenazine Derivatives and Preliminary Examination of Their Cytotoxicity. [Link]
-
University of Calgary. (n.d.). IR: nitro groups. [Link]
-
Wikipedia. (n.d.). Chloral hydrate. [Link]
-
Capot Chemical. (2012). 1-Bromo-3-nitrobenzene SAFETY DATA SHEET. [Link]
-
Knowbee Tutoring. (2015). Mass Spectrometry Fragmentation Part 1. YouTube. [Link]
-
CORE. (n.d.). Mass Spectrometry-Based Fragmentation as an Identification Tool in Lignomics. [Link]
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An In-Depth Technical Guide to the Synthesis of 2-(2,6-Dibromo-4-nitrophenoxy)acetonitrile
Abstract
This technical guide provides a comprehensive, in-depth overview of a robust synthetic pathway for 2-(2,6-Dibromo-4-nitrophenoxy)acetonitrile, a potentially valuable intermediate in the fields of medicinal chemistry and materials science. This document is intended for an audience of researchers, scientists, and drug development professionals, offering a detailed exploration of the synthetic strategy, reaction mechanisms, experimental protocols, and characterization of the target molecule. The synthesis is approached in two key stages: the preparation of the precursor 2,6-Dibromo-4-nitrophenol, followed by a Williamson ether synthesis to yield the final product. This guide emphasizes the rationale behind experimental choices, ensuring scientific integrity and reproducibility.
Introduction and Strategic Overview
The synthesis of novel organic molecules with diverse functional groups is a cornerstone of modern chemical research, driving advancements in pharmaceuticals, agrochemicals, and materials science. The target molecule, 2-(2,6-Dibromo-4-nitrophenoxy)acetonitrile, incorporates several key functionalities: a di-brominated aromatic ring, a nitro group, an ether linkage, and a nitrile group. This combination of features suggests potential for a range of chemical transformations and biological activities.
The synthetic strategy outlined in this guide is a two-step process designed for efficiency and high yield. The logical flow of this synthesis is depicted below.
Caption: Simplified mechanism of the bromination of p-nitrophenol.
Experimental Protocol: Bromination of p-Nitrophenol
This protocol is adapted from a well-established procedure for the dibromination of p-nitrophenol. [1] Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| p-Nitrophenol | 139.11 | 27.8 g | 0.2 mol | Starting material |
| Bromine | 159.81 | 75.0 g (24.0 mL) | 0.47 mol | Corrosive, handle in a fume hood |
| Glacial Acetic Acid | 60.05 | ~150 mL | - | Solvent |
Procedure:
-
In a 500 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 27.8 g (0.2 mol) of p-nitrophenol in 80 mL of glacial acetic acid.
-
In the dropping funnel, prepare a solution of 75.0 g (0.47 mol) of bromine in 70 mL of glacial acetic acid.
-
Add the bromine solution dropwise to the stirred p-nitrophenol solution over a period of approximately 3 hours at room temperature.
-
After the addition is complete, stir the reaction mixture for an additional 30 minutes.
-
Gently warm the mixture on a steam bath to approximately 85°C for 1 hour to drive off excess bromine.
-
Cool the reaction mixture to room temperature and then pour it into 1 L of cold water with stirring.
-
Collect the pale yellow crystalline product by vacuum filtration using a Büchner funnel.
-
Wash the crystals with 50 mL of 50% aqueous acetic acid, followed by a thorough washing with cold water.
-
Dry the product in a vacuum oven at 50-60°C.
Expected Yield: 57.0 - 58.3 g (96-98% of the theoretical amount). [1]
Core Synthesis: 2-(2,6-Dibromo-4-nitrophenoxy)acetonitrile via Williamson Ether Synthesis
The Williamson ether synthesis is a classic and versatile method for preparing ethers, involving the reaction of an alkoxide or phenoxide with a primary alkyl halide. [2][3]In this step, the synthesized 2,6-Dibromo-4-nitrophenol is deprotonated to form a phenoxide, which then acts as a nucleophile, attacking the electrophilic carbon of chloroacetonitrile.
Mechanistic Insights
The reaction proceeds via an SN2 mechanism. [3]The acidity of the phenolic proton in 2,6-Dibromo-4-nitrophenol is enhanced by the electron-withdrawing effects of the two bromine atoms and the nitro group, facilitating its deprotonation by a suitable base. The resulting phenoxide is a potent nucleophile that readily attacks the methylene carbon of chloroacetonitrile, displacing the chloride leaving group.
Caption: Mechanism of the Williamson ether synthesis for the target molecule.
The choice of base and solvent is critical for the success of this reaction. A moderately strong base, such as potassium carbonate, is sufficient to deprotonate the acidic phenol. Polar aprotic solvents like dimethylformamide (DMF) or acetone are ideal as they can solvate the cation of the base while not interfering with the nucleophilicity of the phenoxide. [4]
Experimental Protocol: Synthesis of 2-(2,6-Dibromo-4-nitrophenoxy)acetonitrile
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| 2,6-Dibromo-4-nitrophenol | 296.90 | 29.7 g | 0.1 mol | Starting material |
| Chloroacetonitrile | 75.50 | 8.3 g (7.0 mL) | 0.11 mol | Toxic, handle with care |
| Potassium Carbonate (K₂CO₃) | 138.21 | 20.7 g | 0.15 mol | Anhydrous |
| Acetone | 58.08 | 200 mL | - | Solvent |
Procedure:
-
To a 500 mL round-bottom flask, add 29.7 g (0.1 mol) of 2,6-Dibromo-4-nitrophenol, 20.7 g (0.15 mol) of anhydrous potassium carbonate, and 200 mL of acetone.
-
Stir the suspension at room temperature for 30 minutes.
-
Add 8.3 g (0.11 mol) of chloroacetonitrile to the mixture.
-
Heat the reaction mixture to reflux and maintain for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Evaporate the acetone from the filtrate under reduced pressure.
-
Dissolve the resulting crude product in dichloromethane (100 mL) and wash with water (2 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Recrystallize the crude product from ethanol to yield pure 2-(2,6-Dibromo-4-nitrophenoxy)acetonitrile as a solid.
Characterization of the Final Product
Thorough characterization is essential to confirm the identity and purity of the synthesized 2-(2,6-Dibromo-4-nitrophenoxy)acetonitrile. The following are the expected analytical data based on the structure of the molecule.
Physicochemical Properties:
| Property | Value |
| Molecular Formula | C₈H₄Br₂N₂O₃ |
| Molar Mass | 335.94 g/mol |
| Appearance | Expected to be a pale yellow or off-white solid |
| Melting Point | To be determined experimentally |
Spectroscopic Data (Predicted):
-
¹H NMR (400 MHz, CDCl₃):
-
δ 8.35 (s, 2H, Ar-H)
-
δ 4.90 (s, 2H, O-CH₂-CN)
-
-
¹³C NMR (100 MHz, CDCl₃):
-
δ 155.0 (C-O)
-
δ 145.0 (C-NO₂)
-
δ 128.0 (Ar-CH)
-
δ 118.0 (C-Br)
-
δ 115.0 (CN)
-
δ 55.0 (O-CH₂)
-
-
Infrared (IR) Spectroscopy (KBr Pellet):
-
~2250 cm⁻¹ (C≡N stretch, sharp) [5] * ~1530 cm⁻¹ and ~1350 cm⁻¹ (NO₂ asymmetric and symmetric stretch)
-
~1250 cm⁻¹ (Ar-O-C stretch)
-
~880 cm⁻¹ (C-H out-of-plane bend for isolated aromatic hydrogens)
-
-
Mass Spectrometry (EI):
-
Expected molecular ion peaks (M⁺) showing a characteristic bromine isotope pattern at m/z 334, 336, and 338.
-
Safety and Handling
-
p-Nitrophenol: Toxic and an irritant. Avoid inhalation and skin contact.
-
Bromine: Highly corrosive and toxic. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
Chloroacetonitrile: Toxic and lachrymatory. Handle with extreme care in a fume hood.
-
Glacial Acetic Acid: Corrosive. Handle with care.
-
Potassium Carbonate: Irritant. Avoid dust inhalation.
-
Organic Solvents (Acetone, Dichloromethane, Ethanol): Flammable and should be handled in a well-ventilated area away from ignition sources.
Conclusion
This technical guide has detailed a reliable and efficient two-step synthesis for 2-(2,6-Dibromo-4-nitrophenoxy)acetonitrile. The methodology employs well-established and high-yielding reactions, starting from commercially available materials. The provided experimental protocols and predicted characterization data offer a comprehensive resource for researchers aiming to synthesize and utilize this compound in their work. The synthesis highlights the strategic application of fundamental organic reactions to construct complex molecules with potential applications in various scientific disciplines.
References
-
Organic Syntheses, Coll. Vol. 2, p.175 (1943); Vol. 18, p.23 (1938). Link
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Link
-
Khan Academy. Williamson ether synthesis. Link
-
Wikipedia. Williamson ether synthesis. Link
-
PubChem. 2,6-Dibromo-4-nitrophenol. Link
-
PubChem. 2-(2,6-Dibromo-4-nitrophenyl)acetonitrile. Link
-
Taylor & Francis. Williamson ether synthesis – Knowledge and References. Link
-
Professor Dave Explains. (2018). Williamson Ether Synthesis. Link
-
Spectroscopy Online. (2019). Organic Nitrogen Compounds IV: Nitriles. Link
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"2-(2,6-Dibromo-4-nitrophenoxy)acetonitrile" CAS number and identifiers
An In-Depth Technical Guide to 2-(2,6-Dibromo-4-nitrophenoxy)acetonitrile
Abstract
This technical guide provides a comprehensive overview of 2-(2,6-Dibromo-4-nitrophenoxy)acetonitrile, a halogenated aromatic compound of interest in synthetic chemistry. The document details its chemical identifiers, physicochemical properties, a proposed synthetic pathway, and potential research applications. By leveraging its distinct functional groups—a versatile nitrile, a reactive dibrominated aromatic ring, and an ether linkage—this molecule serves as a valuable building block for the development of more complex chemical entities. This guide is intended for researchers, chemists, and professionals in drug discovery and materials science, offering insights into its synthetic utility and handling considerations.
Chemical Identity and Descriptors
Positive identification of a chemical compound is the foundation of all scientific research and development. The following table summarizes the key identifiers for 2-(2,6-Dibromo-4-nitrophenoxy)acetonitrile.
| Identifier | Value | Source |
| CAS Number | 1221793-70-9 | [1][2] |
| Molecular Formula | C₈H₄Br₂N₂O₃ | [1] |
| IUPAC Name | 2-(2,6-dibromo-4-nitrophenoxy)acetonitrile | N/A |
| SMILES | [O-]=C(C(Br)=C1)OCC#N)=O | [1] |
Physicochemical and Computed Properties
The physicochemical properties of a compound dictate its behavior in chemical reactions and biological systems. The data presented below are based on available information and computational models.
| Property | Value | Source |
| Molecular Weight | 335.94 g/mol | [1] |
| Purity | ≥98% (as commercially available) | [1] |
Synthesis and Mechanistic Considerations
While specific literature detailing the synthesis of 2-(2,6-Dibromo-4-nitrophenoxy)acetonitrile (CAS 1221793-70-9) is not prevalent, a highly plausible and efficient synthetic route can be proposed based on established chemical principles: the Williamson ether synthesis .
This pathway involves the reaction of a phenoxide with an alkyl halide. In this context, the synthesis would proceed by nucleophilic substitution, where the phenoxide derived from 2,6-Dibromo-4-nitrophenol attacks an acetonitrile synthon bearing a leaving group.
Proposed Precursors:
-
Phenol: 2,6-Dibromo-4-nitrophenol (CAS: 99-28-5)[3]
-
Acetonitrile Synthon: 2-Bromoacetonitrile or 2-Chloroacetonitrile
The reaction is typically facilitated by a non-nucleophilic base to deprotonate the phenol, creating the more nucleophilic phenoxide ion. The choice of base (e.g., K₂CO₃, NaH) and solvent (e.g., acetone, DMF, acetonitrile) is critical to optimize yield and minimize side reactions. The mechanism hinges on the acidic nature of the phenolic proton and the susceptibility of the haloacetonitrile to an Sₙ2 attack.
Potential Applications and Research Interest
2-(2,6-Dibromo-4-nitrophenoxy)acetonitrile is a multifunctional building block whose potential is derived from its distinct reactive sites. While specific applications for this molecule are not yet widely documented, its structural motifs suggest significant utility in several areas of chemical research.
-
Versatile Nitrile Group: The acetonitrile moiety is a powerful synthetic handle. It can be hydrolyzed to form carboxylic acids, reduced to primary amines, or participate in cycloadditions to form heterocyclic rings.[4][5] Acetonitrile itself is a common and important intermediate in organic synthesis.[5]
-
Reactive Aromatic Ring: The presence of two bromine atoms makes the phenyl ring amenable to a variety of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig). This allows for the strategic introduction of new carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular architectures.
-
Nitro Group Modulation: The nitro group can be reduced to an amine, providing another point for functionalization. The resulting 2,6-dibromo-4-aminophenoxy derivative could be a precursor for dyes, polymers, or pharmacologically active agents. The synthesis of 2,6-dibromo-4-nitroaniline is an important step in the creation of azo disperse dyes.
Safety and Handling
A specific Safety Data Sheet (SDS) for 2-(2,6-Dibromo-4-nitrophenoxy)acetonitrile is not publicly available. Therefore, a risk assessment must be conducted by treating it as a compound with hazards characteristic of its constituent functional groups: halogenated nitroaromatics and organic nitriles.
Inferred Hazards:
-
Acetonitrile Moiety: Organic nitriles can be toxic if swallowed, inhaled, or absorbed through the skin.[6][7] They may cause serious eye irritation.[6][7][8]
-
Dibromo-nitroaromatic Core: Halogenated nitroaromatics are often classified as harmful if swallowed or in contact with skin and can cause skin and eye irritation.[3][9]
Recommended Handling Procedures:
-
Work in a well-ventilated chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.
-
Avoid inhalation of dust or vapors.
-
Prevent contact with skin and eyes.
-
Keep away from heat, sparks, and open flames.[8]
| GHS Pictogram | Hazard Class (Inferred) | Precautionary Statements (Inferred) |
ngcontent-ng-c780544980="" class="ng-star-inserted"> | Acute Toxicity (Oral, Dermal, Inhalation) - Harmful/Toxic; Skin Irritation; Eye Irritation | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection.[8] P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6] |
Experimental Protocol: Proposed Synthesis
The following is a hypothetical, self-validating protocol for the synthesis of 2-(2,6-Dibromo-4-nitrophenoxy)acetonitrile. This protocol is based on the Williamson ether synthesis and should be adapted and optimized by the end-user.
Objective: To synthesize 2-(2,6-Dibromo-4-nitrophenoxy)acetonitrile from 2,6-Dibromo-4-nitrophenol.
Materials:
-
2,6-Dibromo-4-nitrophenol (1.0 eq)
-
2-Bromoacetonitrile (1.1 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)
-
Acetone, anhydrous
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Magnesium Sulfate (MgSO₄), anhydrous
-
Silica Gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2,6-Dibromo-4-nitrophenol (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
-
Causality: Anhydrous K₂CO₃ is a suitable base for deprotonating the phenol without introducing water, which could lead to side reactions. Using a twofold excess ensures complete deprotonation.
-
-
Solvent Addition: Add anhydrous acetone via syringe until the solids are suspended and can be stirred efficiently.
-
Causality: Acetone is a polar aprotic solvent that effectively dissolves the reactants and facilitates the Sₙ2 reaction.
-
-
Reagent Addition: Add 2-bromoacetonitrile (1.1 eq) to the stirring suspension at room temperature.
-
Causality: A slight excess of the alkylating agent ensures the reaction goes to completion.
-
-
Reaction: Heat the mixture to reflux (approx. 56°C for acetone) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is complete when the starting phenol spot is no longer visible.
-
Workup - Quenching and Extraction: a. Cool the reaction mixture to room temperature. b. Filter the mixture to remove the inorganic salts (K₂CO₃ and KBr). c. Concentrate the filtrate under reduced pressure to remove the acetone. d. Redissolve the resulting crude residue in ethyl acetate. e. Wash the organic layer sequentially with water (2x) and then with brine (1x).
-
Causality: The aqueous washes remove any remaining inorganic salts and water-soluble impurities. The brine wash helps to break any emulsions and begins the drying process.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a hexane/ethyl acetate gradient) to obtain the pure 2-(2,6-Dibromo-4-nitrophenoxy)acetonitrile.
-
Causality: Column chromatography separates the desired product from unreacted starting materials and any byproducts.
-
-
Characterization: Confirm the identity and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Conclusion
2-(2,6-Dibromo-4-nitrophenoxy)acetonitrile is a chemical intermediate with considerable potential for applications in medicinal chemistry, materials science, and general organic synthesis. Its well-defined reactive sites—the nitrile, the dibrominated ring, and the nitro group—offer a modular platform for constructing diverse and complex molecular frameworks. While detailed experimental data for this specific compound remains limited, its synthesis is readily achievable through established methods like the Williamson ether synthesis. Adherence to strict safety protocols, inferred from related chemical structures, is paramount for its handling. This guide provides a foundational resource for scientists looking to explore the synthetic utility of this promising building block.
References
-
PubChem. 2-(2,6-Dibromo-4-nitrophenyl)acetonitrile. [Link]
-
Unigel. SAFETY DATA SHEET - HIGH PURITY ACETONITRILE. [Link]
-
PubChem. Phenol, 2,6-dibromo-4-nitro-. [Link]
-
PubChem. Propanenitrile, 3-[[4-[2-(2,6-dibromo-4-nitrophenyl)diazenyl]-3-methylphenyl]ethylamino]-. [Link]
-
PubChem. p-Nitrophenylacetonitrile. [Link]
-
Science Interactive. SAFETY DATA SHEET - Acetonitrile. [Link]
-
PubChem. 2,6-Dibromo-4-nitroaniline. [Link]
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Carl ROTH. Safety Data Sheet: Acetonitrile. [Link]
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RSC Publishing. Green process development for the preparation of 2,6-dibromo-4-nitroaniline from 4-nitroaniline using bromide–bromate salts in an aqueous acidic medium. [Link]
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Hyma Synthesis Pvt. Ltd. Product Listing. [Link]
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MDPI. Advances in the Application of Acetonitrile in Organic Synthesis since 2018. [Link]
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Spectroscopic Characterization of 2-(2,6-Dibromo-4-nitrophenoxy)acetonitrile: A Technical Guide
Introduction
Molecular Structure and Functional Groups
2-(2,6-Dibromo-4-nitrophenoxy)acetonitrile possesses a distinct molecular architecture that dictates its spectroscopic behavior. The key structural features include:
-
A 2,6-dibromo-4-nitrophenoxy group : This substituted aromatic ring is characterized by the strong electron-withdrawing effects of the two bromine atoms and the nitro group.
-
An ether linkage (-O-) : Connecting the aromatic ring to the acetonitrile moiety.
-
An acetonitrile group (-CH₂CN) : Comprising a methylene group and a nitrile functional group.
The interplay of these components gives rise to a unique spectroscopic fingerprint, which we will explore in the subsequent sections.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of 2-(2,6-Dibromo-4-nitrophenoxy)acetonitrile are detailed below.
Predicted ¹H NMR Spectrum
The proton NMR spectrum is expected to be relatively simple, exhibiting two main signals corresponding to the aromatic protons and the methylene protons.
Table 1: Predicted ¹H NMR Data for 2-(2,6-Dibromo-4-nitrophenoxy)acetonitrile
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 8.3 | Singlet | 2H | Ar-H | The two aromatic protons are in identical chemical environments, deshielded by the electron-withdrawing nitro group and bromine atoms. Their equivalence results in a singlet. |
| ~ 5.1 | Singlet | 2H | -O-CH₂-CN | The methylene protons are adjacent to the electronegative oxygen and the nitrile group, leading to a downfield shift. The absence of adjacent protons results in a singlet. |
Experimental Protocol for ¹H NMR Spectroscopy:
A standard protocol for acquiring a ¹H NMR spectrum would involve dissolving approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent, such as deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing 0.1% tetramethylsilane (TMS) as an internal standard. The spectrum would then be recorded on a 400 MHz or higher field NMR spectrometer.
Logical Workflow for ¹H NMR Analysis:
Caption: A streamlined process for IR spectrum analysis.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.
Predicted Mass Spectrum of 2-(2,6-Dibromo-4-nitrophenoxy)acetonitrile:
-
Molecular Ion (M⁺): The molecular ion peak is expected to be observed, and due to the presence of two bromine atoms, it will exhibit a characteristic isotopic pattern. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Therefore, the molecular ion region will show three peaks: M⁺ (both ⁷⁹Br), [M+2]⁺ (one ⁷⁹Br and one ⁸¹Br), and [M+4]⁺ (both ⁸¹Br), with relative intensities of approximately 1:2:1. The monoisotopic molecular weight is 333.86 g/mol .
-
Major Fragmentation Pathways:
-
Loss of NO₂: A common fragmentation for nitroaromatic compounds is the loss of the nitro group (NO₂, 46 Da). [1][2] * Ether Cleavage: Cleavage of the ether bond is another likely fragmentation pathway. [3][4]This could occur in two ways:
-
Cleavage at the Ar-O bond, leading to the formation of the 2,6-dibromo-4-nitrophenoxy radical and a [CH₂CN]⁺ cation (m/z 40).
-
Cleavage at the O-CH₂ bond, resulting in a 2,6-dibromo-4-nitrophenoxide anion and a [CH₂CN]⁺ cation. More likely under positive ion mode would be the formation of the [2,6-dibromo-4-nitrophenoxy]⁺ cation (m/z 295/297/299).
-
-
Loss of the Acetonitrile Moiety: Loss of the entire -CH₂CN group (40 Da) is also a plausible fragmentation.
-
Table 4: Predicted Key Fragments in the Mass Spectrum
| m/z (monoisotopic) | Proposed Fragment | Rationale |
| 334, 336, 338 | [C₈H₄Br₂N₂O₃]⁺ (M⁺) | Molecular ion with characteristic bromine isotope pattern. |
| 288, 290, 292 | [C₈H₄Br₂NO]⁺ | Loss of NO₂ from the molecular ion. |
| 295, 297, 299 | [C₆H₂Br₂NO₂]⁺ | Cleavage of the O-CH₂ bond. |
| 40 | [CH₂CN]⁺ | Cleavage of the ArO-CH₂CN bond. |
Experimental Protocol for Mass Spectrometry:
For a volatile and thermally stable compound, Electron Ionization (EI) mass spectrometry would be a suitable technique. The sample is introduced into the ion source, where it is bombarded with high-energy electrons, causing ionization and fragmentation. The resulting ions are then separated by their mass-to-charge ratio. For less stable compounds, a softer ionization technique like Electrospray Ionization (ESI) could be employed.
Fragmentation Analysis Workflow:
Caption: Predicted major fragmentation pathways for the target molecule.
Conclusion
This technical guide has provided a detailed predictive analysis of the ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data for 2-(2,6-Dibromo-4-nitrophenoxy)acetonitrile. By dissecting the molecule into its constituent functional groups and applying fundamental spectroscopic principles, we have constructed a comprehensive spectral profile. This guide serves as a valuable resource for researchers working with this compound, aiding in the confirmation of its synthesis and in the interpretation of experimental data. The methodologies and logical workflows presented herein offer a systematic approach to spectroscopic analysis that is broadly applicable in the field of chemical research and development.
References
-
PubChem. (n.d.). Acetonitrile. National Center for Biotechnology Information. Retrieved from [Link]
-
Wikipedia. (2023). Infrared spectroscopy correlation table. Retrieved from [Link]
-
University of California, Davis. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Retrieved from [Link]
-
Michigan State University. (n.d.). Infrared Spectrometry. Department of Chemistry. Retrieved from [Link]
-
UCLA. (n.d.). Spectroscopy Tutorial: Nitro Groups. Retrieved from [Link]
-
PubMed. (2007). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Retrieved from [Link]
-
JoVE. (n.d.). IR Frequency Region: Alkyne and Nitrile Stretching. Retrieved from [Link]
-
Spectroscopy Online. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Retrieved from [Link]
-
Organic Spectroscopy International. (2015). MASS SPECTRUM OF ETHERS. Retrieved from [Link]
Sources
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- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. ORGANIC SPECTROSCOPY INTERNATIONAL: MASS SPECTRUM OF ETHERS [orgspectroscopyint.blogspot.com]
"2-(2,6-Dibromo-4-nitrophenoxy)acetonitrile" solubility in organic solvents
An In-depth Technical Guide to the Solubility of 2-(2,6-Dibromo-4-nitrophenoxy)acetonitrile in Organic Solvents
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive framework for understanding and determining the solubility of 2-(2,6-Dibromo-4-nitrophenoxy)acetonitrile. While specific solubility data for this compound is not extensively published, this document outlines the fundamental principles and a robust experimental protocol for its determination in various organic solvents. This guide is intended for researchers, scientists, and professionals in drug development and chemical research, offering both theoretical insights and practical, step-by-step methodologies.
Introduction: The Significance of Solubility
2-(2,6-Dibromo-4-nitrophenoxy)acetonitrile is a halogenated nitroaromatic compound. Its structural motifs, including the dibrominated phenyl ring and the nitrile group, suggest potential applications in fields such as medicinal chemistry and materials science, where such compounds can serve as intermediates or bioactive molecules.
In any application, understanding the solubility of a compound is a critical first step. Solubility dictates how a compound can be formulated, purified, and utilized in various assays and processes. For instance, in drug development, poor solubility can lead to low bioavailability, hindering a drug candidate's therapeutic efficacy. In chemical synthesis, solubility determines the choice of reaction solvents and purification methods like crystallization.
This guide will provide a robust methodology for characterizing the solubility of 2-(2,6-Dibromo-4-nitrophenoxy)acetonitrile, enabling researchers to make informed decisions in their experimental designs.
Theoretical Framework: Predicting Solubility
The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like." This means that substances with similar intermolecular forces are more likely to be soluble in one another. The key factors influencing the solubility of 2-(2,6-Dibromo-4-nitrophenoxy)acetonitrile are:
-
Polarity: The molecule possesses both polar (nitrile and nitro groups) and nonpolar (dibrominated phenyl ring) regions. The nitro group is a strong electron-withdrawing group, creating a significant dipole moment. The nitrile group also contributes to the molecule's polarity.
-
Hydrogen Bonding: The oxygen atoms of the nitro and ether groups can act as hydrogen bond acceptors. However, the molecule lacks a hydrogen bond donor. Therefore, its ability to form hydrogen bonds is limited, which will influence its solubility in protic solvents (e.g., alcohols).
-
Molecular Size and Shape: The planar aromatic ring and the substituent groups contribute to the molecule's size and crystal lattice energy. A higher crystal lattice energy will generally lead to lower solubility, as more energy is required to break the crystal structure.
Based on these characteristics, it can be predicted that 2-(2,6-Dibromo-4-nitrophenoxy)acetonitrile will exhibit moderate to good solubility in polar aprotic solvents (e.g., acetone, acetonitrile, dimethylformamide) that can interact through dipole-dipole interactions. Its solubility is expected to be lower in nonpolar solvents (e.g., hexane) and may vary in polar protic solvents depending on the balance of intermolecular forces.
Experimental Protocol: A Validated Approach to Solubility Determination
The following protocol describes the isothermal equilibrium shake-flask method, a gold-standard technique for determining the solubility of a compound. This method is reliable and provides thermodynamically true solubility data.
Materials and Equipment
-
2-(2,6-Dibromo-4-nitrophenoxy)acetonitrile (solid, high purity)
-
A selection of organic solvents (e.g., methanol, ethanol, acetone, acetonitrile, ethyl acetate, dichloromethane, chloroform, toluene, hexane) of analytical grade or higher.
-
Scintillation vials or other suitable glass vials with screw caps.
-
An orbital shaker or a temperature-controlled incubator shaker.
-
A calibrated analytical balance.
-
A centrifuge.
-
A high-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.
-
Volumetric flasks and pipettes.
-
Syringe filters (e.g., 0.22 µm PTFE).
Experimental Workflow
The following diagram illustrates the key steps in the solubility determination process:
Caption: Workflow for the shake-flask solubility determination method.
Step-by-Step Procedure
-
Preparation of Stock Solutions for Calibration:
-
Accurately weigh a known amount of 2-(2,6-Dibromo-4-nitrophenoxy)acetonitrile and dissolve it in a suitable solvent (in which it is freely soluble) to prepare a stock solution of known concentration.
-
Perform serial dilutions of the stock solution to create a series of calibration standards.
-
Analyze the calibration standards using the chosen analytical method (e.g., HPLC-UV) to generate a calibration curve. This curve will be used to determine the concentration of the saturated solutions.
-
-
Sample Preparation:
-
Add an excess amount of solid 2-(2,6-Dibromo-4-nitrophenoxy)acetonitrile to a series of vials. The excess solid is crucial to ensure that a saturated solution is formed.
-
To each vial, add a known volume (e.g., 5 mL) of the selected organic solvent.
-
-
Equilibration:
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).
-
Shake the vials for a predetermined period (e.g., 24 to 48 hours) to ensure that equilibrium is reached. A preliminary experiment can be conducted to determine the time required to reach equilibrium by taking samples at different time points.
-
-
Sample Collection and Processing:
-
After the equilibration period, remove the vials from the shaker and allow the undissolved solid to settle. Alternatively, centrifuge the vials at a moderate speed to pellet the excess solid.
-
Carefully withdraw an aliquot of the clear supernatant using a pipette.
-
Immediately filter the aliquot through a syringe filter (e.g., 0.22 µm) to remove any remaining solid particles.
-
-
Analysis:
-
Accurately dilute the filtered sample with a suitable solvent to bring the concentration within the range of the calibration curve.
-
Analyze the diluted sample using the calibrated analytical method (e.g., HPLC-UV) to determine the concentration of 2-(2,6-Dibromo-4-nitrophenoxy)acetonitrile in the saturated solution.
-
-
Calculation:
-
Calculate the solubility using the following formula: Solubility (mg/mL) = Concentration from analysis (mg/mL) × Dilution factor
-
Data Presentation and Interpretation
The experimentally determined solubility data should be presented in a clear and organized manner. A table is an effective way to summarize the results for different solvents.
Table 1: Template for Reporting Solubility Data of 2-(2,6-Dibromo-4-nitrophenoxy)acetonitrile
| Solvent | Solvent Polarity Index | Solubility (mg/mL) at 25°C | Observations |
| Hexane | 0.1 | Experimental Value | e.g., Sparingly soluble |
| Toluene | 2.4 | Experimental Value | e.g., Slightly soluble |
| Dichloromethane | 3.1 | Experimental Value | e.g., Soluble |
| Ethyl Acetate | 4.4 | Experimental Value | e.g., Soluble |
| Acetone | 5.1 | Experimental Value | e.g., Freely soluble |
| Acetonitrile | 5.8 | Experimental Value | e.g., Freely soluble |
| Ethanol | 4.3 | Experimental Value | e.g., Moderately soluble |
| Methanol | 5.1 | Experimental Value | e.g., Moderately soluble |
| Dimethylformamide (DMF) | 6.4 | Experimental Value | e.g., Very soluble |
| Dimethyl Sulfoxide (DMSO) | 7.2 | Experimental Value | e.g., Very soluble |
Visualizing Structure-Solubility Relationships
The relationship between solvent properties and the solubility of the compound can be visualized to gain further insights.
Caption: Intermolecular interactions influencing solubility.
Conclusion
This guide has provided a comprehensive overview of the theoretical principles and a detailed experimental protocol for determining the solubility of 2-(2,6-Dibromo-4-nitrophenoxy)acetonitrile in organic solvents. By following the methodologies outlined, researchers can obtain reliable and accurate solubility data, which is essential for the successful development and application of this compound. The combination of a robust experimental design and a thorough understanding of the underlying physicochemical principles will empower scientists to effectively utilize this and other novel chemical entities in their research endeavors.
References
-
Title: General classification of solvent polarity Source: Christian Reichardt, Chem. Rev. 2003, 103, 9, 3399–3438 URL: [Link]
-
Title: The Art and Science of Dosing Compound in Discovery Biology Source: SLAS Discovery, Volume 22, Issue 6, 2017, Pages 615-628 URL: [Link]
-
Title: Shake-flask method for the determination of the partition coefficient (n-octanol/water) Source: OECD Guidelines for the Testing of Chemicals, Section 1: Physical-Chemical properties, Test No. 107 URL: [Link]
-
Title: Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics Source: U.S. Food and Drug Administration (FDA) URL: [Link]
Potential biological activities of "2-(2,6-Dibromo-4-nitrophenoxy)acetonitrile"
An In-depth Technical Guide to the Potential Biological Activities of 2-(2,6-Dibromo-4-nitrophenoxy)acetonitrile
Abstract
This technical guide provides a comprehensive exploration of the potential biological activities of the novel chemical entity, 2-(2,6-Dibromo-4-nitrophenoxy)acetonitrile. In the absence of direct empirical data for this specific molecule, this document leverages a first-principles, structure-activity relationship (SAR) approach. By dissecting the compound into its core chemical moieties—the dibrominated nitrophenol core and the cyanomethyl ether group—we extrapolate potential therapeutic applications based on established knowledge of analogous structures. This guide is intended for researchers, scientists, and drug development professionals, offering a predictive framework for future investigation, including detailed hypothetical experimental protocols and the scientific rationale underpinning them.
Introduction and Molecular Profile
The compound 2-(2,6-Dibromo-4-nitrophenoxy)acetonitrile is a synthetic organic molecule characterized by a highly substituted aromatic ring. Its structure, C8H4Br2N2O3, suggests a number of potential pharmacophoric features that are prevalent in a wide range of biologically active compounds.
Molecular Structure:
-
Aromatic Core: A benzene ring substituted with two bromine atoms and a nitro group.
-
Key Functional Groups:
-
Nitro Group (-NO2): A strong electron-withdrawing group known to be a critical component in many antimicrobial and anticancer agents.[1][2][3]
-
Bromine Atoms (-Br): Halogenation, particularly with bromine, can enhance the lipophilicity and metabolic stability of a compound, often leading to increased biological potency.
-
Phenoxy Acetonitrile Moiety: This structural motif is found in various compounds with diverse pharmacological activities, including antitubercular and anti-inflammatory effects.[4][5]
-
Given the combination of these features, a systematic investigation into its biological potential is warranted. This guide will focus on three primary areas of predicted activity: antimicrobial, anticancer, and enzyme inhibition.
Predicted Biological Activity I: Antimicrobial Potential
The presence of both a nitro group and bromine atoms on the aromatic ring strongly suggests potential for antimicrobial activity.
Scientific Rationale
Many established antimicrobial drugs, particularly those effective against anaerobic bacteria and parasites, are nitroaromatic compounds.[2][3] Their mechanism of action typically involves the enzymatic reduction of the nitro group within the microbial cell to form highly reactive radical species, such as nitroso and hydroxylamine intermediates. These radicals can then induce widespread cellular damage, including DNA strand breakage, leading to cell death.[3]
Furthermore, poly-brominated phenols isolated from natural sources, such as marine sponges, have demonstrated potent, broad-spectrum antibacterial activity, including against challenging pathogens like Methicillin-Resistant Staphylococcus aureus (MRSA) and Vancomycin-Resistant Enterococci (VRE).[6] The combination of these two pharmacophores in a single molecule could lead to a synergistic or potent antimicrobial effect.
Proposed Mechanism of Action
The proposed antimicrobial mechanism for 2-(2,6-Dibromo-4-nitrophenoxy)acetonitrile is illustrated below.
Caption: General workflow for enzyme inhibition screening.
Proposed Synthesis Route
A plausible and efficient synthesis of 2-(2,6-Dibromo-4-nitrophenoxy)acetonitrile can be envisioned via a Williamson ether synthesis.
Reaction Scheme: 2,6-Dibromo-4-nitrophenol + Chloroacetonitrile -> 2-(2,6-Dibromo-4-nitrophenoxy)acetonitrile
Procedure Outline:
-
Dissolve 2,6-dibromo-4-nitrophenol in a polar aprotic solvent such as acetone or DMF.
-
Add a weak base, such as potassium carbonate (K2CO3), to deprotonate the phenolic hydroxyl group, forming the phenoxide anion.
-
Add chloroacetonitrile to the reaction mixture.
-
Heat the mixture under reflux for several hours until the reaction is complete (monitored by TLC).
-
After cooling, filter off the base and evaporate the solvent.
-
The crude product can be purified by recrystallization or column chromatography.
-
The final structure should be confirmed using standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy).
Conclusion and Future Directions
While direct experimental evidence is currently unavailable, a thorough analysis of the structural components of 2-(2,6-Dibromo-4-nitrophenoxy)acetonitrile provides a strong basis for predicting its biological activities. The combination of a nitroaromatic system with di-bromination presents a compelling case for its investigation as a potential antimicrobial and anticancer agent. Furthermore, its rigid phenoxy acetonitrile scaffold warrants screening against various enzyme targets, particularly those involved in inflammation.
The experimental protocols detailed in this guide offer a clear and robust roadmap for the initial biological evaluation of this promising compound. Future research should focus on its synthesis, purification, and subsequent screening using the described assays. Any positive hits should be followed by more detailed mechanistic studies, in vivo efficacy tests, and toxicological profiling to fully assess its therapeutic potential.
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Wang, B.; et al. Synthesis and Biological Evaluation of 2-(3-Fluoro-4-nitrophenoxy)-N-phenylacetamide Derivatives as Novel Potential Affordable Antitubercular Agents. Molecules. 2017. [Link]
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Abdel-Maksoud, M. S.; et al. Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors... Molecules. 2024. [Link]
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Unraveling the Enigma: Hypothesized Mechanisms of Action for 2-(2,6-Dibromo-4-nitrophenoxy)acetonitrile
A Technical Guide for Drug Development Professionals and Researchers
Foreword: Charting a Course Through Unexplored Territory
In the landscape of molecular discovery, we often encounter compounds with intriguing structures but an unwritten story of their biological narrative. 2-(2,6-Dibromo-4-nitrophenoxy)acetonitrile is one such molecule. In the absence of direct empirical data, a robust, structure-activity-based approach is paramount to formulating logical and testable hypotheses for its mechanism of action. This guide, intended for the discerning scientist, eschews a conventional template to instead present a bespoke analysis grounded in established biochemical principles. We will dissect the molecule's constituent parts—the nitrophenolic core, the halogen substituents, and the phenoxyacetonitrile moiety—to build a compelling case for several potential biological activities. Our exploration will be anchored in scientific integrity, providing not just hypotheses but also the experimental frameworks to validate them, thereby empowering researchers to navigate this uncharted territory.
Hypothesis I: Uncoupling of Oxidative Phosphorylation - A Legacy of the Nitrophenol Core
The most striking feature of 2-(2,6-Dibromo-4-nitrophenoxy)acetonitrile is its 4-nitrophenol group. This moiety is famously associated with a class of compounds known as protonophores, with 2,4-dinitrophenol (DNP) being the archetypal example. These molecules possess the ability to shuttle protons across the inner mitochondrial membrane, effectively short-circuiting the electrochemical gradient that drives ATP synthesis.[1]
The Scientific Rationale:
The lipophilic nature of the dibrominated phenyl ring would allow the compound to readily partition into the lipid bilayer of the inner mitochondrial membrane. The acidic phenolic proton, influenced by the electron-withdrawing nitro group, can be released into the mitochondrial matrix. The resulting phenolate anion, stabilized by resonance, can then diffuse back across the membrane to the intermembrane space, where it picks up another proton, completing the futile cycle. This dissipation of the proton motive force uncouples electron transport from ATP synthesis, leading to an increase in oxygen consumption without a corresponding increase in ATP production. The energy is instead released as heat.[2][3] The presence of two bromine atoms, which are bulky and lipophilic, could further enhance the molecule's ability to embed within and traverse the mitochondrial membrane.
Proposed Experimental Validation:
A series of experiments can be designed to rigorously test this hypothesis, moving from isolated mitochondria to cellular and whole-organism models.
Experimental Protocol 1: Assessment of Mitochondrial Respiration
-
Objective: To determine if 2-(2,6-Dibromo-4-nitrophenoxy)acetonitrile increases the rate of oxygen consumption in isolated mitochondria in a manner consistent with uncoupling.
-
Methodology:
-
Isolate mitochondria from a suitable source (e.g., rat liver) via differential centrifugation.
-
Utilize a high-resolution respirometer (e.g., Oroboros Oxygraph-2k) to monitor oxygen consumption.
-
Sequentially add substrates for Complex I (e.g., glutamate/malate) and Complex II (e.g., succinate) to energize the mitochondria.
-
After establishing a baseline state 4 respiration (ADP-limited), introduce a titration of 2-(2,6-Dibromo-4-nitrophenoxy)acetonitrile.
-
As a positive control, use a known uncoupler like FCCP or DNP.
-
-
Expected Outcome: A dose-dependent increase in the rate of oxygen consumption in the absence of ADP would strongly indicate an uncoupling effect.
Data Presentation:
| Compound | Concentration (µM) | Oxygen Consumption Rate (pmol O₂/s/mg protein) |
| Vehicle (DMSO) | - | Baseline |
| Test Compound | 1 | Result 1 |
| 5 | Result 2 | |
| 10 | Result 3 | |
| FCCP (Control) | 1 | Positive Control Result |
Visualization of the Proposed Uncoupling Mechanism:
Caption: Proposed protonophore mechanism of 2-(2,6-Dibromo-4-nitrophenoxy)acetonitrile.
Hypothesis II: Broad-Spectrum Cytotoxicity and Enzyme Inhibition
The presence of two bromine atoms on the phenol ring suggests the potential for a range of biological activities beyond mitochondrial uncoupling. Brominated phenols are known to possess antimicrobial, antioxidant, and anticancer properties, and they can interfere with various cellular processes.[4][5][6]
The Scientific Rationale:
Halogenated phenols can exhibit cytotoxicity through several mechanisms. They can induce oxidative stress, disrupt cell membranes, and inhibit key enzymes. For instance, some bromophenols have been shown to inhibit aldose reductase, an enzyme implicated in diabetic complications.[4] Others have been found to interfere with cellular calcium signaling.[7][8] The bulky bromine atoms could facilitate non-covalent interactions, such as halogen bonding, within the active sites of enzymes, leading to their inhibition.
Proposed Experimental Validation:
A tiered approach to screening for cytotoxicity and enzyme inhibition would be most effective.
Experimental Protocol 2: General Cytotoxicity Screening
-
Objective: To assess the cytotoxic potential of the compound against a panel of cell lines.
-
Methodology:
-
Select a diverse panel of cell lines, including cancerous (e.g., HeLa, A549) and non-cancerous (e.g., HEK293, fibroblasts) lines.
-
Culture the cells in 96-well plates and expose them to a serial dilution of 2-(2,6-Dibromo-4-nitrophenoxy)acetonitrile for 24, 48, and 72 hours.
-
Assess cell viability using a standard method such as the MTT or PrestoBlue assay.
-
-
Expected Outcome: A dose- and time-dependent decrease in cell viability would indicate cytotoxic activity. The IC50 (half-maximal inhibitory concentration) can be calculated to quantify the compound's potency.
Data Presentation:
| Cell Line | IC50 at 24h (µM) | IC50 at 48h (µM) | IC50 at 72h (µM) |
| HeLa | Value | Value | Value |
| A549 | Value | Value | Value |
| HEK293 | Value | Value | Value |
Visualization of a Potential Enzyme Inhibition Workflow:
Caption: A generalized workflow for identifying and characterizing enzyme inhibitors.
Hypothesis III: Herbicidal Activity via Acetyl-CoA Carboxylase (ACCase) Inhibition
The phenoxyacetonitrile portion of the molecule bears a structural resemblance to the aryloxyphenoxypropionate ("fop") class of herbicides. These herbicides act by inhibiting acetyl-CoA carboxylase (ACCase), a crucial enzyme in the biosynthesis of fatty acids in grasses.[9]
The Scientific Rationale:
ACCase catalyzes the first committed step in fatty acid synthesis. Inhibition of this enzyme leads to a depletion of lipids, which are essential for membrane formation and energy storage, ultimately resulting in the death of the plant. The selectivity of "fop" herbicides for grasses is due to their specific targeting of the plastidic isoform of ACCase found in these plants.[9] While 2-(2,6-Dibromo-4-nitrophenoxy)acetonitrile does not possess the full "fop" scaffold, the phenoxyacetonitrile moiety could potentially interact with the active site of ACCase.
Proposed Experimental Validation:
Testing this hypothesis requires a combination of in vitro enzyme assays and whole-plant studies.
Experimental Protocol 3: In Vitro ACCase Inhibition Assay
-
Objective: To determine if the compound directly inhibits the activity of ACCase.
-
Methodology:
-
Isolate or obtain recombinant ACCase from a susceptible grass species (e.g., Avena fatua) and a resistant broadleaf species (e.g., Pisum sativum).
-
Perform an enzyme activity assay by measuring the incorporation of radiolabeled bicarbonate into acid-stable products (malonyl-CoA).
-
Incubate the enzyme with varying concentrations of the test compound and a known ACCase inhibitor (e.g., haloxyfop) as a positive control.
-
-
Expected Outcome: A reduction in ACCase activity in the presence of the compound, particularly in the enzyme isolated from the grass species, would support this hypothesis.
Visualization of the ACCase Inhibition Pathway:
Caption: Proposed inhibition of the fatty acid synthesis pathway via ACCase.
Conclusion: A Roadmap for Discovery
The true biological activity of 2-(2,6-Dibromo-4-nitrophenoxy)acetonitrile remains to be elucidated. However, by leveraging our understanding of the structure-activity relationships of its constituent chemical motifs, we have constructed a set of plausible and, most importantly, testable hypotheses. This guide provides a scientifically rigorous framework for initiating the investigation of this novel compound. The proposed experimental protocols, from mitochondrial respiration assays to broad-spectrum cytotoxicity screens and specific enzyme inhibition studies, offer a clear path forward. The journey from a chemical structure to a defined mechanism of action is a cornerstone of drug discovery and development. It is our hope that this analysis will serve as a valuable starting point for researchers dedicated to unraveling the biological potential of this and other unexplored molecules.
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Cleavage of the Diketonitrile Derivative of the Herbicide Isoxaflutole by Extracellular Fungal Oxidases. (n.d.). PubMed. Retrieved January 21, 2026, from [Link]
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Synthesis and biological activity of brominated phenols with lactamomethyl moieties-natural compounds analogues. (2024). ResearchGate. Retrieved January 21, 2026, from [Link]
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HEALTH EFFECTS - Toxicological Profile for Nitrophenols. (n.d.). NCBI Bookshelf. Retrieved January 21, 2026, from [Link]
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The mechanism of uncoupling of oxidative phosphorylation by 2,4-dinitrophenol. (1967). PubMed. Retrieved January 21, 2026, from [Link]
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What is the mechanism by which Dinitrophenol (2,4-Dinitrophenol) acts as an uncoupler of oxidative phosphorylation, specifically in relation to proton transport across the inner mitochondrial membrane? (2025). Dr.Oracle. Retrieved January 21, 2026, from [Link]
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4-Nitrophenol. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]
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Toxicological Profile for Nitrophenols. (n.d.). Agency for Toxic Substances and Disease Registry (ATSDR). Retrieved January 21, 2026, from [Link]
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Bromophenols in Marine Algae and Their Bioactivities. (2012). PubMed Central. Retrieved January 21, 2026, from [Link]
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Phenoxy herbicide. (n.d.). Wikipedia. Retrieved January 21, 2026, from [Link]
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2,6-dibromophenol, 608-33-3. (n.d.). The Good Scents Company. Retrieved January 21, 2026, from [Link]
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Bromophenols in Red Algae: Exploring the Chemistry and Uncovering Biological Benefits of These Unknown Compounds. (2024). MDPI. Retrieved January 21, 2026, from [Link]
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Toxicological Profile for Nitrophenols. (n.d.). Agency for Toxic Substances and Disease Registry (ATSDR). Retrieved January 21, 2026, from [Link]
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Mechanism of action and selectivity of a novel herbicide, fenquinotrione. (2021). ResearchGate. Retrieved January 21, 2026, from [Link]
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2,4-dinitrophenol acts as an uncoupler of oxidative phosphorylation.... (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
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Nitrophenol. (n.d.). Wikipedia. Retrieved January 21, 2026, from [Link]
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Biodegradation of 2,6-dibromo-4-nitrophenol by Cupriavidus sp. strain CNP-8: Kinetics, pathway, genetic and biochemical characterization. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
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Uncoupling of electron transport chain from Ox-phos. (2019). YouTube. Retrieved January 21, 2026, from [Link]
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Uncoupling oxidative phosphorylation with 2,4-dinitrophenol promotes development of the adhesion phenotype. (n.d.). PubMed. Retrieved January 21, 2026, from [Link]
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Overview of herbicide mechanisms of action. (n.d.). PubMed Central. Retrieved January 21, 2026, from [Link]
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Detection of 4-Nitrophenol, a Model Toxic Compound, Using Multi-Stage Microbial Fuel Cells. (2020). Frontiers. Retrieved January 21, 2026, from [Link]
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Advances in 4-Nitrophenol Detection and Reduction Methods and Mechanisms: An Updated Review. (2024). ACS Omega. Retrieved January 21, 2026, from [Link]
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Acute Toxicities of Bromophenols to Alga and Daphina: Comparative Species Sensitivity Distribution Between Standard and Dietary Supplementation Tests. (n.d.). PubMed Central. Retrieved January 21, 2026, from [Link]
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Bromination of Phenols (video). (n.d.). Khan Academy. Retrieved January 21, 2026, from [Link]
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This guide provides a comprehensive overview of 2-(2,6-Dibromo-4-nitrophenoxy)acetonitrile, a compound of interest in medicinal chemistry and drug development. We will delve into its synthesis, starting from its precursor 2,6-Dibromo-4-nitrophenol, explore its chemical characteristics, and discuss its potential biological activities based on the current understanding of related chemical structures. This document is intended to serve as a foundational resource for researchers and scientists engaged in the exploration of novel therapeutic agents.
Introduction: The Chemical Landscape of 2-(2,6-Dibromo-4-nitrophenoxy)acetonitrile
2-(2,6-Dibromo-4-nitrophenoxy)acetonitrile is a multifaceted organic molecule characterized by a substituted aromatic ring. The presence of two bromine atoms, a nitro group, and a phenoxyacetonitrile moiety suggests a rich chemical profile with the potential for diverse biological interactions. The electron-withdrawing nature of the nitro group and the halogen substituents can significantly influence the molecule's electronic properties, reactivity, and its interactions with biological targets.[1] The nitrile group, a common feature in many bioactive compounds, further adds to its potential pharmacological relevance.
Table 1: Physicochemical Properties of 2-(2,6-Dibromo-4-nitrophenoxy)acetonitrile [2]
| Property | Value |
| Molecular Formula | C₈H₄Br₂N₂O₃ |
| Molecular Weight | 335.94 g/mol |
| Topological Polar Surface Area (TPSA) | 76.16 Ų |
| LogP (octanol-water partition coefficient) | 3.02 |
| Hydrogen Bond Acceptors | 4 |
| Hydrogen Bond Donors | 0 |
| Rotatable Bonds | 3 |
Synthesis and Chemical Characterization
The synthesis of 2-(2,6-Dibromo-4-nitrophenoxy)acetonitrile is a two-step process, beginning with the preparation of its key precursor, 2,6-Dibromo-4-nitrophenol.
Synthesis of the Precursor: 2,6-Dibromo-4-nitrophenol
The synthesis of 2,6-Dibromo-4-nitrophenol is a well-established procedure involving the dibromination of p-nitrophenol.[3][4][5] This reaction is a classic example of electrophilic aromatic substitution, where the hydroxyl group of the phenol directs the incoming bromine atoms to the ortho positions.
Experimental Protocol: Synthesis of 2,6-Dibromo-4-nitrophenol [3][4]
-
Dissolution: Dissolve p-nitrophenol in glacial acetic acid in a round-bottomed flask equipped with a mechanical stirrer and a dropping funnel.
-
Bromination: Slowly add a solution of bromine in glacial acetic acid to the p-nitrophenol solution at room temperature with continuous stirring over several hours.
-
Reaction Quenching and Product Isolation: After the addition is complete, stir the mixture for an additional period. Then, warm the reaction mixture to remove excess bromine.
-
Precipitation: Pour the reaction mixture into cold water to precipitate the product.
-
Purification: Collect the pale yellow crystalline product by filtration, wash with aqueous acetic acid and then with water. Dry the product in an oven or a vacuum desiccator.
This method typically yields a high percentage of the desired product, which is sufficiently pure for the subsequent reaction step.[3]
Proposed Synthesis of 2-(2,6-Dibromo-4-nitrophenoxy)acetonitrile via Williamson Ether Synthesis
The final step in the synthesis of the target compound is a Williamson ether synthesis.[2][6][7][8] This versatile and widely used method involves the reaction of an alkoxide with a primary alkyl halide to form an ether.[2][6][7][8] In this case, the sodium salt of 2,6-Dibromo-4-nitrophenol (the phenoxide) will be reacted with bromoacetonitrile.
Proposed Experimental Protocol:
-
Formation of the Phenoxide: In a suitable aprotic solvent such as dimethylformamide (DMF) or acetonitrile, treat 2,6-Dibromo-4-nitrophenol with a strong base like sodium hydride (NaH) or potassium carbonate (K₂CO₃) to form the corresponding sodium or potassium phenoxide. The use of a strong, non-nucleophilic base is crucial to deprotonate the phenol without competing in the subsequent substitution reaction.
-
Nucleophilic Substitution: To the solution of the phenoxide, add bromoacetonitrile dropwise at room temperature. The phenoxide ion will act as a nucleophile and attack the electrophilic carbon of bromoacetonitrile, displacing the bromide ion in an Sₙ2 reaction.[8]
-
Reaction Monitoring and Workup: Monitor the reaction progress using thin-layer chromatography (TLC). Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain pure 2-(2,6-Dibromo-4-nitrophenoxy)acetonitrile.
Diagram 1: Proposed Synthesis of 2-(2,6-Dibromo-4-nitrophenoxy)acetonitrile
Caption: Synthetic pathway to the target compound.
Potential Biological Activities and Mechanism of Action
The Role of the Nitro Group
Nitroaromatic compounds are known to possess a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][3] The mechanism of action of many nitro-containing drugs involves the bioreduction of the nitro group to form reactive nitroso and hydroxylamine intermediates, or nitro radical anions.[1][3] These reactive species can induce oxidative stress, damage DNA, and inhibit essential enzymes in target cells.[1]
The Influence of Bromine Substitution
The presence of bromine atoms on the aromatic ring can significantly impact a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. Halogenated compounds are prevalent in pharmaceuticals and agrochemicals. However, it is also important to consider the potential for toxicity associated with brominated aromatic compounds, which can be metabolized to toxic intermediates.[9]
The Acetonitrile Moiety in Bioactive Molecules
The nitrile group is a key functional group in a variety of pharmaceuticals. It can act as a hydrogen bond acceptor, a bioisostere for other functional groups, or participate in covalent interactions with enzyme active sites. Substituted phenoxyacetonitrile derivatives have been investigated for their pesticidal activities, suggesting that this scaffold can interact with biological systems.[10]
Diagram 2: Potential Biological Interactions
Caption: Inferred biological activities of the target compound.
Future Directions and Research Opportunities
The unique combination of functional groups in 2-(2,6-Dibromo-4-nitrophenoxy)acetonitrile makes it a compelling candidate for further investigation. Future research should focus on:
-
Optimizing the Synthesis: Developing a high-yield, scalable synthesis protocol for the target compound and its analogs.
-
Biological Screening: Conducting a comprehensive biological screening to evaluate its potential antimicrobial, anticancer, and other pharmacological activities.
-
Mechanism of Action Studies: Elucidating the precise molecular mechanisms by which it exerts its biological effects.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a library of related compounds to understand how modifications to the chemical structure affect its biological activity.
Conclusion
2-(2,6-Dibromo-4-nitrophenoxy)acetonitrile represents a promising scaffold for the development of novel therapeutic agents. This guide has provided a detailed overview of its synthesis, starting from readily available materials, and has outlined its potential biological activities based on established chemical principles. Further experimental validation is required to fully unlock the therapeutic potential of this intriguing molecule and its derivatives.
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Chemistry LibreTexts. 11.8: Williamson Ether Synthesis. Available from: [Link]
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An In-Depth Technical Guide to 2-(2,6-Dibromo-4-nitrophenoxy)acetonitrile for Research Applications
This guide provides a comprehensive technical overview of 2-(2,6-Dibromo-4-nitrophenoxy)acetonitrile, a specialized chemical compound with significant potential in various research and development sectors. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's commercial availability, synthesis, potential biological applications, and essential safety and handling protocols.
Introduction and Chemical Profile
2-(2,6-Dibromo-4-nitrophenoxy)acetonitrile is a substituted phenoxyacetonitrile derivative characterized by a dibrominated nitrophenol moiety linked to an acetonitrile group via an ether bond. The presence of bromine atoms, a nitro group, and a nitrile functional group suggests a rich chemical reactivity and a high potential for biological activity, making it a compound of interest for further investigation.
Chemical Structure:
Caption: Key chemical identifiers for 2-(2,6-Dibromo-4-nitrophenoxy)acetonitrile.
Commercial Availability for Research
For researchers requiring high-purity 2-(2,6-Dibromo-4-nitrophenoxy)acetonitrile for laboratory-scale studies, several specialized chemical suppliers offer this compound. It is crucial to source from reputable vendors to ensure the quality and consistency of the material, which is paramount for reproducible experimental results.
| Supplier | Catalog Number | Purity | Additional Services |
| ChemScene | CS-0442664 | ≥98% | Custom synthesis, process optimization |
Note: Availability and specifications are subject to change. Researchers should always verify the information directly with the supplier before procurement.
Synthesis and Chemical Insights
The synthesis of 2-(2,6-Dibromo-4-nitrophenoxy)acetonitrile is typically achieved through a Williamson ether synthesis. This well-established reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific case, the phenoxide of 2,6-dibromo-4-nitrophenol reacts with a haloacetonitrile, most commonly bromoacetonitrile.
Plausible Synthetic Pathway
Caption: Proposed Williamson ether synthesis for 2-(2,6-Dibromo-4-nitrophenoxy)acetonitrile.
Representative Laboratory-Scale Synthesis Protocol
The following protocol is a representative example based on the Williamson ether synthesis of similar phenolic compounds. Optimization may be required to achieve the best yield and purity for this specific molecule.
Materials:
-
2,6-Dibromo-4-nitrophenol
-
Bromoacetonitrile
-
Potassium carbonate (anhydrous)
-
Acetone (anhydrous)
-
Ethyl acetate
-
Brine solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2,6-dibromo-4-nitrophenol (1.0 eq) and anhydrous potassium carbonate (2.0 eq) to anhydrous acetone.
-
Addition of Reagent: Stir the mixture at room temperature for 15 minutes. Add bromoacetonitrile (1.2 eq) dropwise to the suspension.
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the crude residue in ethyl acetate and transfer to a separatory funnel. Wash the organic layer with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to obtain the pure 2-(2,6-Dibromo-4-nitrophenoxy)acetonitrile.
Potential Research Applications and Biological Activity
While specific biological data for 2-(2,6-Dibromo-4-nitrophenoxy)acetonitrile is limited in publicly available literature, the structural motifs present in the molecule suggest potential for significant biological activity. Structurally related compounds, such as nitrophenols and other substituted phenoxyacetonitriles, have demonstrated a range of biological effects.
Antifungal Activity
Derivatives of nitrophenols and other aromatic compounds containing bromine have been reported to possess antifungal properties. The electron-withdrawing nature of the nitro and bromo substituents, combined with the phenoxyacetonitrile scaffold, may contribute to the disruption of fungal cell processes.
Proposed Mechanism of Antifungal Action: The exact mechanism is yet to be elucidated for this specific compound. However, related compounds are known to induce oxidative stress and disrupt the fungal cell membrane integrity.
Caption: Postulated mechanism of antifungal activity.
Cytotoxic and Anticancer Potential
Many nitrophenol derivatives have been investigated for their cytotoxic effects against various cancer cell lines.[1] The high cytotoxicity of some of these compounds suggests that 2-(2,6-Dibromo-4-nitrophenoxy)acetonitrile could be a candidate for anticancer research. The proposed mechanism often involves the induction of apoptosis through pathways related to oxidative stress and mitochondrial dysfunction.[1]
Experimental Protocols for Biological Evaluation
For researchers interested in exploring the biological activities of 2-(2,6-Dibromo-4-nitrophenoxy)acetonitrile, the following are standardized in vitro assays.
Antifungal Susceptibility Testing (Broth Microdilution)
This method is used to determine the minimum inhibitory concentration (MIC) of the compound against a specific fungal strain.
Principle: A standardized inoculum of a fungal strain is exposed to serial dilutions of the test compound in a liquid broth medium. The MIC is the lowest concentration of the compound that inhibits visible growth of the fungus after a defined incubation period.
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of 2-(2,6-Dibromo-4-nitrophenoxy)acetonitrile in a suitable solvent (e.g., DMSO).
-
Serial Dilutions: Perform a two-fold serial dilution of the stock solution in a 96-well microtiter plate containing the appropriate fungal growth medium (e.g., RPMI-1640).
-
Inoculation: Add a standardized fungal inoculum to each well.
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 35°C) for 24-48 hours.
-
MIC Determination: Determine the MIC by visually inspecting the wells for turbidity or by using a spectrophotometric plate reader.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Seed a 96-well plate with the desired cancer cell line at an appropriate density and allow the cells to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of 2-(2,6-Dibromo-4-nitrophenoxy)acetonitrile for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.
-
IC₅₀ Calculation: Calculate the half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the compound that causes a 50% reduction in cell viability.
Safety, Handling, and Storage
Potential Hazards:
-
Toxicity: May be harmful if swallowed, inhaled, or absorbed through the skin.
-
Irritation: May cause skin, eye, and respiratory tract irritation.
-
Environmental Hazards: The environmental impact of this compound has not been fully evaluated.
Recommended Handling Procedures:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Avoid generating dust or aerosols.
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly sealed container in a cool, dry, and dark place.
-
Keep away from incompatible materials such as strong oxidizing agents and strong bases.
Conclusion
2-(2,6-Dibromo-4-nitrophenoxy)acetonitrile is a readily available research chemical with significant, yet largely unexplored, potential in the fields of antifungal and anticancer drug discovery. Its synthesis via the Williamson ether synthesis is straightforward, and established protocols for evaluating its biological activity can be readily applied. As with all research chemicals, adherence to strict safety protocols is essential. This guide provides a foundational resource for scientists embarking on the investigation of this promising compound.
References
- BenchChem. (2025). A Comparative Guide to the Cytotoxicity of Nitrophenol Derivatives.
Sources
Methodological & Application
Step-by-step synthesis of "2-(2,6-Dibromo-4-nitrophenoxy)acetonitrile" from 4-nitroaniline
An In-Depth Guide to the Multi-Step Synthesis of 2-(2,6-Dibromo-4-nitrophenoxy)acetonitrile from 4-Nitroaniline
Abstract
This comprehensive application note provides a detailed, step-by-step protocol for the synthesis of 2-(2,6-Dibromo-4-nitrophenoxy)acetonitrile, a potentially valuable building block in medicinal chemistry and materials science. The synthetic route commences with the readily available starting material, 4-nitroaniline, and proceeds through a three-step sequence involving bromination, diazotization-hydrolysis, and a final Williamson ether synthesis. This guide is intended for researchers and professionals in organic synthesis and drug development, offering not only procedural details but also the underlying chemical principles and safety considerations for each transformation.
Introduction
The synthesis of complex organic molecules with precise substitution patterns is a cornerstone of modern chemical research. The target molecule, 2-(2,6-Dibromo-4-nitrophenoxy)acetonitrile[1], incorporates several key functional groups: a dinitrophenyl ring, vicinal bromine atoms, and an ether-linked acetonitrile moiety. This combination suggests potential applications as an intermediate for pharmaceuticals, agrochemicals, or functional dyes. The synthetic strategy outlined herein is designed to be robust and scalable, transforming a simple precursor, 4-nitroaniline, into the target compound through a logical sequence of well-established organic reactions.
Overall Synthetic Pathway
The synthesis is accomplished in three distinct stages, beginning with the selective bromination of 4-nitroaniline, followed by the conversion of the resulting aniline to a phenol via a Sandmeyer-type reaction, and concluding with the alkylation of the phenol to yield the final product.
Caption: Overall workflow for the synthesis of the target compound.
Part 1: Synthesis of 2,6-Dibromo-4-nitroaniline (Intermediate I)
Principle and Rationale
The initial step involves the electrophilic aromatic substitution of 4-nitroaniline. The amino group (-NH₂) is a powerful activating, ortho-, para-directing group, while the nitro group (-NO₂) is a deactivating, meta-directing group. In a strongly acidic medium like sulfuric acid, the amino group is protonated to form the anilinium ion (-NH₃⁺), which is a deactivating, meta-directing group. However, the reaction proceeds on the small equilibrium concentration of the free amine. The powerful activating effect of the free amino group directs the incoming bromine electrophiles to the positions ortho to it (C2 and C6), which are also meta to the nitro group. An oxidant, such as hydrogen peroxide, is used to regenerate the bromine electrophile (Br⁺) from HBr formed during the reaction, ensuring complete dibromination.[2][3]
Experimental Protocol
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
|---|---|---|---|
| 4-Nitroaniline | 138.12 | 13.8 g | 100 |
| Sulfuric Acid (60%) | 98.08 | 80 mL | - |
| Bromine | 159.81 | 6.4 mL (20.0 g) | 125 |
| Hydrogen Peroxide (30%)| 34.01 | 9.2 mL (10.1 g) | 88 |
Procedure:
-
To a 250 mL three-necked flask equipped with a magnetic stirrer, dropping funnel, and thermometer, add 80 mL of 60% sulfuric acid.
-
Cool the acid to 10-15°C in an ice bath. With continuous stirring, slowly add 13.8 g of 4-nitroaniline. Stir the resulting slurry for 1 hour at this temperature.
-
Carefully add 6.4 mL of bromine dropwise via the dropping funnel over 30-45 minutes, ensuring the reaction temperature is maintained between 20-25°C.[2]
-
After the bromine addition is complete, continue stirring the mixture at 20-25°C for 4 hours.
-
Slowly add 9.2 mL of 30% hydrogen peroxide dropwise, again maintaining the temperature between 20-25°C.[3]
-
Stir the reaction mixture for an additional 4 hours at 20-25°C. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture slowly into 400 mL of ice-water with vigorous stirring.
-
Collect the precipitated yellow solid by vacuum filtration.
-
Wash the solid product thoroughly with cold deionized water until the filtrate is neutral (pH ~7).
-
Dry the product, 2,6-dibromo-4-nitroaniline, in a vacuum oven at 50-60°C. A high purity of >99% is expected.[3]
Safety: This procedure involves highly corrosive and hazardous materials. Perform all steps in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid/chemical-resistant gloves. Bromine is highly toxic and causes severe burns. Hydrogen peroxide is a strong oxidant.
Part 2: Synthesis of 2,6-Dibromo-4-nitrophenol (Intermediate II)
Principle and Rationale
This transformation utilizes a Sandmeyer-type reaction. The primary aromatic amine of 2,6-dibromo-4-nitroaniline is converted into a diazonium salt using nitrous acid (HNO₂).[4] Nitrous acid is generated in situ from sodium nitrite and a strong mineral acid (sulfuric acid in this case) at low temperatures (0-5°C) to prevent the premature decomposition of the unstable nitrous acid and the diazonium salt.[5][6] The resulting diazonium group (-N₂⁺) is an excellent leaving group. By heating the aqueous solution of the diazonium salt, the diazonium group is replaced by a hydroxyl group (-OH) from water, releasing nitrogen gas and a proton.[7]
Caption: Mechanism of the Williamson ether synthesis.
Experimental Protocol
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
|---|---|---|---|
| 2,6-Dibromo-4-nitrophenol | 297.91 | 14.9 g | 50 |
| Potassium Carbonate (anhydrous) | 138.21 | 10.4 g | 75 |
| Bromoacetonitrile | 119.95 | 4.0 mL (6.9 g) | 57.5 |
| Acetone (anhydrous) | 58.08 | 150 mL | - |
Procedure:
-
To a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 14.9 g of 2,6-dibromo-4-nitrophenol, 10.4 g of anhydrous potassium carbonate, and 150 mL of anhydrous acetone. [8]2. Stir the suspension for 15 minutes at room temperature to facilitate the formation of the potassium phenoxide salt.
-
Add 4.0 mL of bromoacetonitrile to the mixture using a syringe.
-
Heat the reaction mixture to reflux (approx. 56°C) and maintain reflux for 12-16 hours. Monitor the reaction's progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts (potassium carbonate and potassium bromide).
-
Wash the filtered solids with a small amount of acetone.
-
Combine the filtrates and remove the acetone under reduced pressure using a rotary evaporator.
-
Dissolve the resulting crude residue in ethyl acetate (100 mL) and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
Purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to obtain pure 2-(2,6-dibromo-4-nitrophenoxy)acetonitrile.
Safety: Bromoacetonitrile is a lachrymator (causes tearing) and is toxic. Handle it with extreme care in a well-ventilated fume hood. Wear appropriate PPE.
References
-
Organic Syntheses. (n.d.). 2,6-dibromo-4-nitrophenol. Organic Syntheses Procedure. Retrieved from [Link]
- Google Patents. (2010). CN101671266A - Synthetic method of 2,6-dibromo-4-nitroaniline diazosalt.
-
Royal Society of Chemistry. (n.d.). Green process development for the preparation of 2,6-dibromo-4-nitroaniline from 4-nitroaniline using bromide–bromate salts in an aqueous acidic medium. RSC Publishing. Retrieved from [Link]
-
Chemistry Notes. (n.d.). Chemical Reactions of Phenols: 13 important reactions of phenol. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review. PMC. Retrieved from [Link]
-
Royal Society of Chemistry. (2023). Direct synthesis of haloaromatics from nitroarenes via a sequential one-pot Mo-catalyzed reduction/Sandmeyer reaction. Organic & Biomolecular Chemistry. Retrieved from [Link]
- Google Patents. (n.d.). CN101671266B - Synthetic method of 2,6-dibromo-4-nitroaniline diazosalt.
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
-
Khan Academy. (n.d.). Williamson ether synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). 2,6-Dibromo-4-nitrophenol. Retrieved from [Link]
- Unknown Source. Phenol reaction. (Link not available)
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]
-
PubChem. (n.d.). 2-(2,6-Dibromo-4-nitrophenyl)acetonitrile. Retrieved from [Link]
-
Quora. (2021). What is the synthesis of 2-Bromo-4-nitrophenol from benzene?. Retrieved from [Link]
- Google Patents. (n.d.). CN103724206A - Preparation method of 2-bromo-4-fluoro-6-nitrophenol and agriculture activities thereof.
- Google Patents. (n.d.). CN102093256A - Synthesis method of 2,4-binitro-6-bromaniline diazonium salt.
-
ResearchGate. (2025). Hydrogen Bonding between Phenol and Acetonitrile. Retrieved from [Link]
-
Chemguide. (n.d.). some more reactions of phenol. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 17.10: Reactions of Phenols. Retrieved from [Link]
-
YouTube. (2018). Williamson Ether Synthesis Reaction Mechanism. Retrieved from [Link]
-
SynArchive. (n.d.). Mono-Alkylation of a Phenol with 1,2-Dibromoethane via Williamson Ether Synthesis. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]
- Google Patents. (n.d.). CN105859583A - Method for synthesizing 2, 6-dibromo-4-cyanophenol.
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- 1. 2-(2,6-Dibromo-4-nitrophenyl)acetonitrile | C8H4Br2N2O2 | CID 177712485 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 6. Diazotisation [organic-chemistry.org]
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- 8. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
Application Note & Experimental Protocol: 2-(2,6-Dibromo-4-nitrophenoxy)acetonitrile as a Versatile Precursor in Advanced Organic Synthesis
Abstract
This document provides a comprehensive technical guide for the synthesis and application of 2-(2,6-Dibromo-4-nitrophenoxy)acetonitrile, a highly functionalized and versatile building block for organic synthesis. We present a detailed, field-tested protocol for its preparation via Williamson ether synthesis and demonstrate its utility through a representative α-alkylation reaction. The causality behind experimental choices, safety protocols, and troubleshooting are discussed in depth. This guide is intended for researchers, scientists, and professionals in drug development seeking to leverage complex intermediates for the synthesis of novel molecular architectures.
Introduction: Strategic Importance
2-(2,6-Dibromo-4-nitrophenoxy)acetonitrile is a synthetic intermediate of significant potential, though it is not widely documented in mainstream literature. Its molecular architecture is strategically designed for multi-faceted reactivity. The key features include:
-
An Electron-Deficient Aromatic Core: The presence of a nitro group and two bromine atoms strongly deactivates the phenyl ring, influencing the reactivity of the attached functional groups.
-
An Activated Methylene Bridge: Positioned between the electron-withdrawing phenoxy and nitrile groups, the methylene (-CH₂) protons are highly acidic, facilitating the formation of a stabilized carbanion for subsequent C-C bond formations.[1][2]
-
A Versatile Nitrile Moiety: The nitrile group serves as a valuable synthetic handle, capable of being transformed into amines, carboxylic acids, amides, or tetrazoles.[2]
-
Dual Aryl Bromide Sites: The two bromine atoms are potential sites for late-stage functionalization via transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), a cornerstone of modern medicinal chemistry.
These combined features make the title compound a powerful precursor for constructing complex molecules, particularly in the synthesis of novel pharmaceutical and agrochemical agents.[1][3]
Physicochemical Properties & Safety Data
Table 1: Physicochemical Properties of 2-(2,6-Dibromo-4-nitrophenoxy)acetonitrile
| Property | Value | Source |
| CAS Number | 1221793-70-9 | [4] |
| Molecular Formula | C₈H₄Br₂N₂O₃ | [4] |
| Molecular Weight | 335.94 g/mol | [4] |
| IUPAC Name | 2-(2,6-dibromo-4-nitrophenoxy)acetonitrile | [5] |
| Computed LogP | 3.02 | [4] |
| Topological Polar Surface Area | 76.16 Ų | [4] |
Hazard Analysis & Handling Precautions
The primary hazards are derived from the starting materials.
-
2,6-Dibromo-4-nitrophenol (CAS: 99-28-5): Harmful if swallowed, inhaled, or in contact with skin.[6] It is a known skin and serious eye irritant.[6]
-
Bromoacetonitrile (CAS: 590-17-0): A highly reactive and toxic lachrymator.[3] It is harmful if swallowed and requires stringent handling protocols to prevent inhalation or skin contact.[3][7]
Mandatory Safety Protocol:
-
All manipulations must be conducted within a certified chemical fume hood.
-
Personal Protective Equipment (PPE) is required at all times: nitrile gloves (consider double-gloving), a flame-retardant lab coat, and chemical splash goggles.
-
Avoid inhalation of dust, vapors, or mists.
-
Prevent contact with skin and eyes. In case of contact, flush immediately and copiously with water and seek medical attention.[8][9]
-
Store the compound in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[7][10]
Experimental Protocol: Synthesis of 2-(2,6-Dibromo-4-nitrophenoxy)acetonitrile
This protocol details the preparation of the title compound via a Williamson ether synthesis, a reliable and scalable method for forming the ether linkage.
Rationale
The synthesis proceeds via the deprotonation of the acidic phenolic proton of 2,6-dibromo-4-nitrophenol using a mild base, potassium carbonate. The resulting phenoxide anion acts as a nucleophile, attacking the electrophilic carbon of bromoacetonitrile in a classic Sₙ2 reaction to displace the bromide leaving group. Anhydrous acetonitrile is an excellent solvent choice as it is polar aprotic, effectively solvates the potassium phenoxide, and has a convenient boiling point for reflux.
Materials & Reagents
-
2,6-Dibromo-4-nitrophenol (1.0 eq)
-
Bromoacetonitrile (1.1 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃), finely milled (2.0 eq)
-
Anhydrous Acetonitrile (ACS grade)
-
Ethyl Acetate (EtOAc)
-
Brine (saturated aq. NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Step-by-Step Procedure
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add 2,6-dibromo-4-nitrophenol (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
-
Solvent Addition: Add anhydrous acetonitrile to the flask to create a slurry with a concentration of approximately 0.2 M with respect to the starting phenol.
-
Initiation: Begin vigorous stirring under a positive pressure of nitrogen. Add bromoacetonitrile (1.1 eq) dropwise via syringe over 5 minutes. Caution: Bromoacetonitrile is a lachrymator.
-
Reaction: Heat the mixture to reflux (approx. 82°C) and maintain for 4-6 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent system. The disappearance of the starting phenol spot indicates reaction completion.
-
Work-up (Aqueous): Cool the reaction mixture to room temperature. Filter the slurry through a pad of Celite® to remove the inorganic salts, washing the filter cake with ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water (2x) and brine (1x).
-
Drying & Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization from an ethanol/water mixture or by flash column chromatography on silica gel to yield the pure product.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of the title compound.
Application Protocol: α-Alkylation
This protocol demonstrates the utility of the activated methylene group by performing a carbon-carbon bond-forming reaction, a fundamental transformation in organic synthesis.
Mechanistic Rationale
The high acidity of the methylene protons allows for facile deprotonation by a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures. This generates a resonance-stabilized carbanion. The reaction is conducted at -78°C (dry ice/acetone bath) to prevent side reactions and ensure kinetic control. The subsequent addition of an alkyl halide electrophile results in a clean Sₙ2 reaction to form the new C-C bond.
Materials & Reagents
-
2-(2,6-Dibromo-4-nitrophenoxy)acetonitrile (1.0 eq)
-
Lithium Diisopropylamide (LDA), 2.0 M solution in THF/heptane/ethylbenzene (1.05 eq)
-
Benzyl Bromide (1.1 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous Ammonium Chloride (NH₄Cl)
-
Ethyl Acetate (EtOAc)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Step-by-Step Procedure
-
Reaction Setup: To a flame-dried, two-neck round-bottom flask under an argon atmosphere, add the starting material (1.0 eq) and dissolve it in anhydrous THF (approx. 0.1 M).
-
Deprotonation: Cool the solution to -78°C using a dry ice/acetone bath. Stir for 10 minutes. Add the LDA solution (1.05 eq) dropwise via syringe over 15 minutes. A color change to deep red or purple is indicative of anion formation. Stir the solution at -78°C for 45 minutes.
-
Alkylation: Add benzyl bromide (1.1 eq) dropwise. Maintain the reaction at -78°C for 1 hour.
-
Warming: Remove the cooling bath and allow the reaction to warm slowly to room temperature over 2 hours.
-
Quenching: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel, add EtOAc, and separate the layers. Extract the aqueous layer with EtOAc (2x).
-
Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the α-benzylated product.
Reaction Mechanism Diagram
Caption: Mechanism of LDA-mediated α-alkylation.
Applications in Drug Development
The functional handles on the 2-(2,6-dibromo-4-nitrophenoxy)acetonitrile scaffold can be strategically manipulated to access a wide range of molecular structures relevant to drug discovery.
-
Reduction of Nitro Group: The nitro group can be reduced to an aniline, a critical pharmacophore in many drug classes. This transformation opens pathways to amides, sulfonamides, and ureas.
-
Hydrolysis of Nitrile: The nitrile can be hydrolyzed under acidic or basic conditions to a carboxylic acid, providing a key site for forming ester or amide linkages, common in prodrug strategies.
-
Cross-Coupling: The aryl bromides are prime candidates for late-stage functionalization. This allows for the rapid generation of a library of analogues by introducing diverse aryl, heteroaryl, or alkyl groups, which is a powerful tool for structure-activity relationship (SAR) studies.
Troubleshooting Guide
Table 2: Common Experimental Issues and Solutions
| Problem | Probable Cause(s) | Suggested Solution(s) |
| Synthesis: Low or No Yield | 1. Inactive K₂CO₃ (absorbed moisture).2. Poor quality bromoacetonitrile.3. Insufficient reaction time or temperature. | 1. Use freshly opened or flame-dried K₂CO₃.2. Use freshly distilled or purchased bromoacetonitrile.3. Increase reflux time and monitor closely by TLC. |
| Synthesis: Multiple Byproducts | 1. Bromoacetonitrile degradation.2. Side reactions due to excessive heat. | 1. Add bromoacetonitrile slowly at room temperature before heating.2. Ensure temperature does not significantly exceed the solvent boiling point. |
| Alkylation: Recovery of Starting Material | 1. Incomplete deprotonation (inactive LDA).2. Proton source in reaction (e.g., wet solvent). | 1. Titrate the LDA solution before use. Use 1.1-1.2 eq.2. Ensure all glassware is flame-dried and solvents are rigorously anhydrous. |
| Alkylation: Low Yield | 1. Anion is not stable at higher temperatures.2. Electrophile is not reactive enough. | 1. Maintain temperature strictly at -78°C during anion formation and addition.2. Consider using a more reactive electrophile (e.g., an alkyl iodide instead of bromide). |
References
-
Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]
-
PubChem. (n.d.). 2-(2,6-Dibromo-4-nitrophenyl)acetonitrile. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2,6-dibromo-4-nitrophenol. Retrieved from [Link]
- Bernasconi, C. F., & Leyes, A. E. (1998). Kinetics of the reactions of [p-nitrophenoxy(phenyl)carbene]pentacarbonylchromium(0) with aryloxide ions, hydroxide ion, and water in aqueous acetonitrile. Concerted or stepwise? Journal of the American Chemical Society, 120(46), 12086-12093.
- Google Patents. (n.d.). CN1305988A - Process for preparing p-nitrophenyl acetonitrile by directional nitrification.
-
Royal Society of Chemistry. (n.d.). Green process development for the preparation of 2,6-dibromo-4-nitroaniline from 4-nitroaniline using bromide–bromate salts in an aqueous acidic medium. Retrieved from [Link]
-
PubChem. (n.d.). Phenol, 2,6-dibromo-4-nitro-. Retrieved from [Link]
-
PubChem. (n.d.). Propanenitrile, 3-[[4-[2-(2,6-dibromo-4-nitrophenyl)diazenyl]-3-methylphenyl]ethylamino]-. Retrieved from [Link]
-
ResearchGate. (n.d.). Acetonitrile as Reagents in Organic Synthesis: Reactions and Applications. Retrieved from [Link]
-
ResearchGate. (2023). Overview of acetonitrile: Physicochemical properties, applications and clinical aspects. Retrieved from [Link]
-
MDPI. (2025). Kinetics and Mechanism of the Pyridinolysis of Phenacyl Bromides in Acetonitrile. Retrieved from [Link]
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- 10. fishersci.com [fishersci.com]
Application Notes and Protocols for 2-(2,6-Dibromo-4-nitrophenoxy)acetonitrile in Dye Synthesis
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction
2-(2,6-Dibromo-4-nitrophenoxy)acetonitrile is a highly functionalized aromatic compound with significant potential as an intermediate in the synthesis of novel dyestuffs. The presence of multiple reactive sites—the electron-withdrawing nitro and bromo substituents on the phenyl ring, the ether linkage, and the versatile nitrile group—offers a rich platform for chemical modification and incorporation into various dye structures. These structural features can impart desirable properties to the final dye molecule, such as enhanced lightfastness, thermal stability, and specific color characteristics.
This technical guide provides a comprehensive overview of the synthesis of 2-(2,6-Dibromo-4-nitrophenoxy)acetonitrile and its subsequent application as an intermediate in the generation of azo disperse dyes. The protocols detailed herein are grounded in established chemical principles and are designed to be reproducible and scalable for research and development purposes.
Core Concepts: Strategic Importance of the Intermediate's Structure
The utility of 2-(2,6-Dibromo-4-nitrophenoxy)acetonitrile as a dye intermediate stems from the synergistic effects of its constituent functional groups:
-
Dibromo and Nitro Substituents: These strongly electron-withdrawing groups significantly influence the electronic properties of the aromatic ring. In the context of azo dye synthesis, if the nitro group is reduced to an amine to form a diazo component, these substituents enhance the electrophilicity of the resulting diazonium salt, leading to efficient coupling reactions.
-
Phenoxyacetonitrile Moiety: The ether linkage provides stability and can influence the solubility and binding properties of the final dye. The terminal nitrile group is a key reactive handle. It can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine, allowing for a variety of subsequent chemical transformations to build more complex dye architectures.
Synthesis of 2-(2,6-Dibromo-4-nitrophenoxy)acetonitrile
The synthesis of the title intermediate is a two-step process, commencing with the preparation of 2,6-dibromo-4-nitrophenol, followed by a Williamson ether synthesis.
Part 1: Synthesis of the Precursor, 2,6-Dibromo-4-nitrophenol
The initial step involves the bromination of p-nitrophenol. A well-established procedure for this transformation is available in Organic Syntheses.[1]
Reaction Scheme:
Experimental Protocol:
-
In a suitably sized round-bottomed flask equipped with a mechanical stirrer, dropping funnel, and a gas trap, dissolve 2 moles of p-nitrophenol in glacial acetic acid.
-
At room temperature, add a solution of 4.7 moles of bromine in glacial acetic acid dropwise with vigorous stirring over approximately 3 hours.
-
After the addition is complete, continue stirring for 30 minutes.
-
Warm the reaction mixture on a steam bath to about 85°C for one hour to drive off excess bromine.
-
Remove the last traces of bromine by passing a stream of air through the reaction mixture.
-
Add cold water to the mixture and stir until the product crystallizes.
-
Collect the pale yellow crystalline product by filtration, wash with 50% aqueous acetic acid, followed by a thorough washing with water.
-
Dry the product in an oven at 40-60°C or in a vacuum desiccator.
Expected Yield: 96-98%
Characterization: The product can be characterized by its melting point (decomposes at 138–140°C) and spectroscopic methods (¹H NMR, ¹³C NMR, IR).
Part 2: Williamson Ether Synthesis of 2-(2,6-Dibromo-4-nitrophenoxy)acetonitrile
This classical ether synthesis involves the reaction of the phenoxide of 2,6-dibromo-4-nitrophenol with a haloacetonitrile. The Williamson ether synthesis is a robust and widely used method for preparing ethers via an SN2 reaction between an alkoxide and a primary alkyl halide.[2][3][4][5][6]
Reaction Scheme:
Experimental Protocol:
-
In a round-bottomed flask, suspend 1 mole of 2,6-dibromo-4-nitrophenol in a suitable polar aprotic solvent such as acetone or acetonitrile.
-
Add 1.1 moles of a mild base, such as potassium carbonate, to the suspension.
-
Stir the mixture at room temperature for 30 minutes to facilitate the formation of the potassium phenoxide salt.
-
To this mixture, add 1.1 moles of 2-chloroacetonitrile.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 2-(2,6-Dibromo-4-nitrophenoxy)acetonitrile.
Data Presentation: Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₈H₄Br₂N₂O₃ | [7] |
| Molecular Weight | 335.94 g/mol | [7] |
| Appearance | (Expected) Crystalline Solid | - |
| CAS Number | 1221793-70-9 | [7] |
Application in Azo Dye Synthesis: A Proposed Pathway
Step 1: Reduction of the Nitro Group
The nitro group can be selectively reduced to a primary amine, which can then be diazotized.
Reaction Scheme:
Step 2: Diazotization
The resulting aromatic amine can be converted to a diazonium salt under standard conditions.
Reaction Scheme:
Step 3: Azo Coupling
The diazonium salt is then reacted with a suitable coupling component to form the azo dye. The choice of coupling component will determine the final color of the dye.
Reaction Scheme:
Experimental Protocol for a Representative Azo Dye Synthesis:
This protocol outlines the synthesis of a hypothetical azo disperse dye using the intermediate.
Part 1: Reduction of the Nitro Group
-
Dissolve 2-(2,6-Dibromo-4-nitrophenoxy)acetonitrile in a suitable solvent such as ethanol.
-
Add a reducing agent, for example, tin(II) chloride in the presence of concentrated hydrochloric acid.
-
Stir the reaction mixture at room temperature until the reduction is complete (monitored by TLC).
-
Neutralize the reaction mixture and extract the product with an organic solvent.
-
Purify the resulting 2-(4-Amino-2,6-dibromophenoxy)acetonitrile.
Part 2: Diazotization
-
Suspend the purified amine in an aqueous solution of hydrochloric acid.
-
Cool the suspension to 0-5°C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite while maintaining the temperature below 5°C.
-
Stir the mixture for 30 minutes to ensure complete formation of the diazonium salt.
Part 3: Azo Coupling
-
In a separate vessel, dissolve a suitable coupling component (e.g., N,N-diethylaniline) in an appropriate solvent.
-
Cool the solution of the coupling component to 0-5°C.
-
Slowly add the freshly prepared diazonium salt solution to the coupling component solution with vigorous stirring.
-
Maintain the temperature and stir for 1-2 hours to complete the coupling reaction.
-
Isolate the precipitated azo dye by filtration, wash thoroughly with cold water, and dry.
Visualization of Synthetic Pathways
Diagram 1: Synthesis of the Intermediate
Caption: Synthesis of 2-(2,6-Dibromo-4-nitrophenoxy)acetonitrile.
Diagram 2: Proposed Application in Azo Dye Synthesis
Caption: Proposed pathway for azo dye synthesis.
Conclusion and Future Perspectives
2-(2,6-Dibromo-4-nitrophenoxy)acetonitrile is a promising and versatile intermediate for the synthesis of novel azo disperse dyes. The synthetic protocols provided herein are based on well-established and reliable chemical transformations. The proposed application in azo dye synthesis opens avenues for the creation of new colorants with potentially enhanced properties. Further research should focus on the practical execution of the proposed dye synthesis, characterization of the resulting dyes, and evaluation of their performance on various textile substrates. The exploration of other chemical transformations of the nitrile group could also lead to the development of entirely new classes of dyes derived from this valuable intermediate.
References
- Organic Syntheses, Coll. Vol. 1, p.219 (1941); Vol. 4, p.31 (1925). [Link: http://www.orgsyn.org/demo.aspx?prep=cv1p0219]
- ChemScene, 2-(2,6-Dibromo-4-nitrophenoxy)acetonitrile, CAS No. 1221793-70-9. [Link: https://www.chemscene.com/products/2-2-6-Dibromo-4-nitrophenoxy-acetonitrile-CS-0442664.html]
- Williamson Ether Synthesis. In Name Reactions in Organic Synthesis; Wiley, 2005.
- Wikipedia, Williamson ether synthesis. [Link: https://en.wikipedia.org/wiki/Williamson_ether_synthesis]
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- Master Organic Chemistry, The Williamson Ether Synthesis. [Link: https://www.masterorganicchemistry.com/2014/10/24/the-williamson-ether-synthesis/]
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Application Note: High-Throughput Purity Analysis of 2-(2,6-Dibromo-4-nitrophenoxy)acetonitrile using Validated HPLC and LC-MS Methods
Introduction
2-(2,6-Dibromo-4-nitrophenoxy)acetonitrile is a complex aromatic compound with significant potential in pharmaceutical research and development. Its intricate structure, featuring a nitrophenyl group, ether linkage, and acetonitrile moiety, necessitates robust analytical methods to ensure its purity and identify potential impurities that could impact its efficacy and safety.[1][2] This application note presents detailed, validated High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) protocols for the comprehensive purity assessment of this compound. The methodologies are designed to provide high sensitivity, specificity, and accuracy, adhering to the principles of scientific integrity and regulatory expectations.
The development of these methods is grounded in the understanding of the analyte's chemical properties. The presence of the aromatic ring and nitro group suggests strong UV absorbance, making HPLC with UV detection a suitable primary technique for quantification.[3][4] The compound's polarity and molecular weight make it amenable to reversed-phase chromatography. Furthermore, the inclusion of bromine atoms provides a distinct isotopic pattern that can be leveraged for confident identification by mass spectrometry. LC-MS, particularly with a soft ionization technique like Electrospray Ionization (ESI), is invaluable for confirming the identity of the main component and elucidating the structures of any co-eluting impurities.[5][6]
Part 1: High-Performance Liquid Chromatography (HPLC) Method for Purity Determination
The developed HPLC method is designed for the accurate quantification of 2-(2,6-Dibromo-4-nitrophenoxy)acetonitrile and the separation of potential process-related impurities and degradation products. The choice of a reversed-phase C18 column is based on its proven effectiveness in retaining and separating hydrophobic aromatic compounds.[7][8] A gradient elution with acetonitrile and water is employed to ensure optimal resolution of peaks with varying polarities.
HPLC Instrumentation and Conditions
A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode-array detector (DAD) or UV-Vis detector is suitable for this analysis.
| Parameter | Condition | Rationale |
| Column | C18, 5 µm, 4.6 x 150 mm | Provides excellent retention and separation for aromatic compounds. |
| Mobile Phase A | HPLC Grade Water | Aqueous component for reversed-phase chromatography. |
| Mobile Phase B | HPLC Grade Acetonitrile[9][10] | Organic modifier to elute the analyte. Acetonitrile is chosen for its low UV cutoff and good elution strength.[11] |
| Gradient Elution | 0-2 min: 50% B; 2-15 min: 50-90% B; 15-18 min: 90% B; 18-20 min: 90-50% B; 20-25 min: 50% B | A gradient is employed to ensure the elution of both polar and non-polar impurities, providing a comprehensive purity profile. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, ensuring good peak shape and resolution. |
| Column Temperature | 30 °C | Maintains consistent retention times and improves peak symmetry. |
| Injection Volume | 10 µL | A typical injection volume to avoid column overloading. |
| Detection Wavelength | 254 nm | The nitroaromatic chromophore exhibits strong absorbance at this wavelength, providing high sensitivity. |
| Sample Preparation | Dissolve 1 mg of the compound in 10 mL of acetonitrile to prepare a 100 µg/mL stock solution. Further dilute as needed. | Acetonitrile is a suitable solvent that is compatible with the mobile phase.[9][12] |
HPLC Experimental Workflow
Figure 1. HPLC analysis workflow for purity assessment.
Part 2: LC-MS Method for Identity Confirmation and Impurity Profiling
To complement the HPLC-UV data, an LC-MS method was developed for the definitive identification of the main peak and the characterization of any detected impurities. Electrospray ionization (ESI) in negative ion mode is selected as it is particularly effective for compounds with electronegative atoms like bromine and the nitro group, promoting the formation of deprotonated molecules ([M-H]⁻).[5][6]
LC-MS Instrumentation and Conditions
The analysis can be performed on a standard LC-MS system coupling an HPLC with a single quadrupole or a more advanced mass analyzer like a Time-of-Flight (TOF) or Orbitrap for high-resolution mass data.
| Parameter | LC Conditions | MS Conditions |
| Column | C18, 5 µm, 4.6 x 150 mm | Ionization Source |
| Mobile Phase A | 0.1% Formic Acid in Water | Ionization Mode |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Capillary Voltage |
| Gradient Elution | Same as HPLC method | Nebulizer Pressure |
| Flow Rate | 1.0 mL/min | Drying Gas Flow |
| Column Temperature | 30 °C | Drying Gas Temp. |
| Injection Volume | 10 µL | Scan Range |
Rationale for MS Parameter Selection
-
Ionization Mode (Negative ESI): The nitro group and the potential for deprotonation make negative ion mode a logical choice for this molecule, enhancing sensitivity.
-
Formic Acid: The addition of a small amount of formic acid to the mobile phase can aid in the ionization process, although for negative mode, its primary role is to ensure good chromatography.
-
Scan Range: The selected m/z range should encompass the expected molecular weight of the analyte (C₈H₄Br₂N₂O₃, MW: 335.94 g/mol ) and potential impurities.[2]
LC-MS Experimental Workflow
Figure 2. LC-MS workflow for identity and impurity analysis.
Part 3: Method Validation Protocol
To ensure the reliability and consistency of the analytical results, the HPLC method must be validated according to the International Council for Harmonisation (ICH) guidelines.[13][14][15] The validation will assess the method's specificity, linearity, accuracy, precision, and robustness.[16][17]
Validation Parameters and Acceptance Criteria
| Parameter | Methodology | Acceptance Criteria |
| Specificity | Analyze blank (diluent), placebo (if applicable), and spiked samples with known impurities. | The peak for the main analyte should be free from interference from other components. |
| Linearity | Analyze a minimum of five concentrations across the range of 50-150% of the target concentration. | Correlation coefficient (r²) ≥ 0.999. |
| Accuracy | Perform recovery studies by spiking a known amount of the analyte into a placebo at three concentration levels (e.g., 80%, 100%, 120%). | Mean recovery between 98.0% and 102.0%. |
| Precision | - Repeatability: Six replicate injections of the same sample. - Intermediate Precision: Analysis on different days, with different analysts, and on different instruments. | - Repeatability: Relative Standard Deviation (RSD) ≤ 2.0%. - Intermediate Precision: RSD ≤ 2.0%. |
| Limit of Quantitation (LOQ) | Determine the lowest concentration that can be quantified with acceptable precision and accuracy. | Signal-to-noise ratio ≥ 10. |
| Limit of Detection (LOD) | Determine the lowest concentration at which the analyte can be detected. | Signal-to-noise ratio ≥ 3. |
| Robustness | Intentionally vary method parameters (e.g., flow rate ±10%, column temperature ±5°C, mobile phase composition ±2%). | The method should remain unaffected by small, deliberate variations in parameters. System suitability parameters should still be met. |
System Suitability
Prior to any sample analysis, a system suitability test must be performed to ensure the chromatographic system is performing adequately.
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| RSD of Peak Area (n=5) | ≤ 2.0% |
Conclusion
The HPLC and LC-MS methods detailed in this application note provide a robust and reliable framework for the purity analysis of 2-(2,6-Dibromo-4-nitrophenoxy)acetonitrile. The HPLC method is suitable for routine quality control, offering high precision and accuracy for quantification. The LC-MS method provides unequivocal identity confirmation and is a powerful tool for impurity profiling and structure elucidation. Adherence to the outlined validation protocol will ensure that these methods generate data of the highest quality, meeting the stringent requirements of the pharmaceutical industry.
References
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Smejkal, F., Popl, M., Cíhová, A., & Zázvorková, M. (1980). Reversed-phase liquid chromatography of aromatic nitro compounds on a macroporous polystyrene gel. Journal of Chromatography A, 197(2), 147-153. [Link]
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Agilent Technologies. (n.d.). Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Column. Agilent. [Link]
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National Center for Biotechnology Information. (n.d.). 2-(2,6-Dibromo-4-nitrophenyl)acetonitrile. PubChem. [Link]
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Boddu, V. M., et al. (2017). Sensitive determination of nitrophenol isomers by reverse-phase high-performance liquid chromatography in conjunction with liquid–liquid extraction. ResearchGate. [Link]
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European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link]
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Pharmaguideline. (2024). Steps for HPLC Method Validation. [Link]
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Journal of GXP Compliance. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. [Link]
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AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]
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Padala, P. (2013). Acetone as an alternate solvent to acetonitrile for small molecule analysis by LC-MS/MS. ResearchGate. [Link]
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Trullols, E., et al. (2004). Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. LCGC International. [Link]
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Máté, G., et al. (2009). HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile. Journal of Chromatographic Science, 47(9), 785-789. [Link]
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IntuitionLabs. (2026). ICH Q2(R2) Guide: Analytical Method Validation Explained. [Link]
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Zimmerman, S. C., Saionz, K. W., & Zeng, Z. (1993). Chemically bonded stationary phases that use synthetic hosts containing aromatic binding clefts: HPLC analysis of nitro-substituted polycyclic aromatic hydrocarbons. Proceedings of the National Academy of Sciences, 90(3), 1190-1193. [Link]
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ResearchGate. (2025). Electrospray Ionization Mass Spectrometric Study on the Direct Organocatalytic α‐Halogenation of Aldehydes. [Link]
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Wikipedia. (n.d.). Electrospray ionization. [Link]
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SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. [Link]
-
National Center for Biotechnology Information. (n.d.). Propanenitrile, 3-[[4-[2-(2,6-dibromo-4-nitrophenyl)diazenyl]-3-methylphenyl]ethylamino]-. PubChem. [Link]
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Kertész, V., & Van Berkel, G. J. (2010). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Rapid Communications in Mass Spectrometry, 24(9), 1303-1318. [Link]
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YouTube. (2022). Electrospray Ionization ESI | Mass Spectrometry (1.3). [Link]
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The Versatile Scaffolding of 2-(2,6-Dibromo-4-nitrophenoxy)acetonitrile: A Gateway to Novel Pharmaceutical Compounds
Introduction: Unveiling a High-Potential Building Block
In the landscape of modern medicinal chemistry, the strategic design of molecular scaffolds is paramount to the discovery of novel therapeutics. The compound 2-(2,6-Dibromo-4-nitrophenoxy)acetonitrile emerges as a particularly intriguing, albeit underexplored, building block for the synthesis of diverse pharmaceutical compounds. Its unique polysubstituted aromatic structure, featuring two bromine atoms, a nitro group, and a cyanomethyl ether moiety, presents a rich tapestry of reactive sites. This strategic arrangement of functional groups allows for a programmed and selective derivatization, enabling the generation of complex molecular architectures from a single, versatile starting material.
This guide provides a comprehensive overview of the synthesis, potential applications, and detailed experimental protocols for utilizing 2-(2,6-Dibromo-4-nitrophenoxy)acetonitrile in drug discovery and development. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system for researchers, scientists, and drug development professionals.
Physicochemical Properties and Safety Considerations
A thorough understanding of the physicochemical properties and safety profile of 2-(2,6-Dibromo-4-nitrophenoxy)acetonitrile is crucial before its application in any synthetic workflow.
| Property | Value | Source |
| CAS Number | 1221793-70-9 | ChemScene[1] |
| Molecular Formula | C₈H₄Br₂N₂O₃ | ChemScene[1] |
| Molecular Weight | 335.94 g/mol | ChemScene[1] |
| Appearance | (Predicted) Pale yellow solid | - |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, DMF) | - |
Synthesis of 2-(2,6-Dibromo-4-nitrophenoxy)acetonitrile: A Foundational Protocol
The most direct and logical route to synthesize 2-(2,6-Dibromo-4-nitrophenoxy)acetonitrile is via a Williamson ether synthesis, a robust and widely used method for forming ethers.[1][2][3][4] This reaction involves the nucleophilic substitution of a haloacetonitrile by the phenoxide of 2,6-dibromo-4-nitrophenol.
Workflow for the Synthesis of 2-(2,6-Dibromo-4-nitrophenoxy)acetonitrile
Sources
Application Notes and Protocols for 2-(2,6-Dibromo-4-nitrophenoxy)acetonitrile in Agrochemical Development
For Researchers, Scientists, and Agrochemical Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
These application notes provide a comprehensive technical guide for the investigation of "2-(2,6-Dibromo-4-nitrophenoxy)acetonitrile" as a potential lead compound in the development of novel agrochemicals. This document outlines the synthesis, potential mechanisms of action, and detailed protocols for screening its herbicidal, fungicidal, and insecticidal activities. The information herein is designed to equip researchers with the foundational knowledge and practical methodologies to effectively evaluate the bioactivity of this and structurally related molecules.
Introduction: The Potential of a Multifunctional Scaffold
The chemical scaffold of 2-(2,6-Dibromo-4-nitrophenoxy)acetonitrile integrates several key toxophoric and functional groups that suggest a high potential for biological activity relevant to agrochemical applications. The phenoxyacetonitrile moiety is a known component in certain herbicidal compounds, while the presence of a nitro group and bromine atoms on the phenyl ring can enhance antimicrobial and insecticidal properties.[1] The strategic combination of these features in a single molecule makes it a compelling candidate for broad-spectrum screening.
Key Structural Features and Their Agrochemical Significance:
-
Phenoxyacetonitrile Core: This structure is related to phenoxy herbicides, which function as synthetic auxins, leading to uncontrolled growth in susceptible plants.[2][3][4][5]
-
Dibromo Substitution: Halogenation, particularly with bromine, is a common strategy in the design of potent fungicides and insecticides. Brominated phenols, in particular, have demonstrated significant antifungal activity.[6][7]
-
Nitro Group: The electron-withdrawing nature of the nitro group can contribute to the overall electronic properties of the molecule, potentially influencing its interaction with biological targets. Nitrophenyl ethers have been explored for their insecticidal properties.[8][9]
Synthesis of 2-(2,6-Dibromo-4-nitrophenoxy)acetonitrile
The most direct and widely applicable method for the synthesis of phenoxyacetonitriles is the Williamson ether synthesis .[1][4][5] This well-established reaction involves the nucleophilic substitution of a halide from an α-haloacetonitrile by a phenoxide ion.
Proposed Synthetic Pathway
The synthesis proceeds in two main steps: formation of the phenoxide from 2,6-dibromo-4-nitrophenol, followed by its reaction with a haloacetonitrile.
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Application Notes & Protocols: A Framework for the In Vitro Characterization of 2-(2,6-Dibromo-4-nitrophenoxy)acetonitrile
Abstract
This document provides a comprehensive guide for the initial in vitro characterization of the novel chemical entity, 2-(2,6-Dibromo-4-nitrophenoxy)acetonitrile. As this compound is not extensively characterized in public literature, this guide is structured as a foundational workflow. It is designed for researchers, scientists, and drug development professionals to establish its basic physicochemical properties and cytotoxic profile. Adherence to these protocols will ensure the generation of robust and reproducible data, which is essential for making informed decisions in early-stage research and discovery programs.[1][2][3] The protocols detailed herein cover essential preliminary assays: kinetic solubility, metabolic stability, and a cell-based cytotoxicity assessment.
Part 1: Foundational Principles for Assay Development
The successful in vitro evaluation of any novel compound hinges on a systematic and well-controlled experimental approach.[4][5] Before proceeding to specific biological assays, it is imperative to understand the compound's fundamental physicochemical characteristics. These initial steps prevent common pitfalls such as compound precipitation in aqueous media or degradation over the course of an experiment, which can lead to erroneous and misleading results.[6][7]
Compound Handling and Stock Solution Preparation
Proper handling and storage are critical to maintaining the integrity of the test compound. For 2-(2,6-Dibromo-4-nitrophenoxy)acetonitrile, it is recommended to store the solid powder at -20°C.
Expert Insight: The choice of solvent for the primary stock solution is a critical decision. Dimethyl sulfoxide (DMSO) is a widely used solvent due to its ability to dissolve a broad range of molecules.[8] However, high concentrations of DMSO can be toxic to cells.[8] It is crucial to ensure the final concentration of DMSO in the cell-based assays remains low, typically below 0.5%, and to include a vehicle control (media with the same final DMSO concentration) in all experiments.[8][9]
Protocol for 10 mM Stock Solution:
-
Accurately weigh the desired mass of 2-(2,6-Dibromo-4-nitrophenoxy)acetonitrile using a calibrated analytical balance.
-
Add the appropriate volume of high-purity, sterile DMSO to achieve a 10 mM concentration.
-
Mix thoroughly by vortexing until the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes for routine use to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[9]
The Initial Characterization Workflow
For a novel compound like 2-(2,6-Dibromo-4-nitrophenoxy)acetonitrile, a tiered approach to in vitro testing is recommended. This ensures that data from each step informs the design of subsequent experiments.
Caption: Initial In Vitro Characterization Workflow for a Novel Compound.
Part 2: Protocol for Kinetic Solubility Assessment
Objective: To determine the kinetic solubility of 2-(2,6-Dibromo-4-nitrophenoxy)acetonitrile in an aqueous buffer, which is crucial for designing subsequent biological assays and avoiding compound precipitation.
Causality: This assay is performed early because poor aqueous solubility can lead to artificially low activity in cell-based assays. The kinetic method, which involves diluting a DMSO stock solution into an aqueous buffer, mimics the conditions of most in vitro assays.[10][11]
Materials:
-
2-(2,6-Dibromo-4-nitrophenoxy)acetonitrile
-
DMSO
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
96-well microplate
-
Plate reader capable of measuring absorbance or a nephelometer
Protocol:
-
Prepare a high-concentration stock solution of the compound in DMSO (e.g., 10 mM).
-
In a 96-well plate, add PBS to a series of wells.
-
Add a small volume of the DMSO stock solution to the PBS-containing wells to achieve a range of final compound concentrations (e.g., 1 µM to 200 µM). The final DMSO concentration should be kept constant across all wells (e.g., 1-2%).
-
Mix the plate and incubate at room temperature for a defined period (e.g., 1-2 hours).
-
Measure the turbidity of each well using a plate reader at a wavelength where the compound does not absorb (e.g., 620 nm). An increase in absorbance/nephelometry reading compared to the vehicle control indicates precipitation.
-
The highest concentration that does not show a significant increase in turbidity is considered the kinetic solubility limit under these conditions.
| Parameter | Example Value |
| DMSO Stock Conc. | 10 mM |
| Final DMSO Conc. | 1% |
| Aqueous Buffer | PBS, pH 7.4 |
| Incubation Time | 2 hours |
| Detection Method | Absorbance at 620 nm |
Part 3: Protocol for Metabolic Stability Assessment
Objective: To evaluate the susceptibility of 2-(2,6-Dibromo-4-nitrophenoxy)acetonitrile to metabolism by liver enzymes, providing an early indication of its potential metabolic clearance.
Causality: High metabolic instability can result in a short half-life, which may lead to a lack of efficacy in longer-term cell-based assays or in vivo studies. Liver microsomes are subcellular fractions that contain key drug-metabolizing enzymes like cytochrome P450s.[12][13]
Materials:
-
Pooled liver microsomes (human, rat, or mouse)
-
NADPH regenerating system (cofactor for many metabolic enzymes)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for reaction termination)
-
LC-MS/MS system for analysis
Protocol:
-
Pre-warm a suspension of liver microsomes in phosphate buffer at 37°C.
-
Add 2-(2,6-Dibromo-4-nitrophenoxy)acetonitrile to the microsome suspension at a final concentration of 1 µM.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.[12]
-
At various time points (e.g., 0, 5, 15, 30, 45 minutes), take an aliquot of the reaction mixture and quench it with an equal volume of cold acetonitrile containing an internal standard.[12][14]
-
Centrifuge the samples to precipitate the protein.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound at each time point.
-
Plot the percentage of compound remaining versus time and calculate the in vitro half-life (t½).
| Parameter | Condition |
| Test Compound Conc. | 1 µM |
| Microsomal Protein Conc. | 0.5 mg/mL |
| Incubation Temp. | 37°C |
| Time Points | 0, 5, 15, 30, 45 min |
| Analysis | LC-MS/MS |
Part 4: Protocol for Cell Viability and Cytotoxicity Assay (MTS Assay)
Objective: To determine the effect of 2-(2,6-Dibromo-4-nitrophenoxy)acetonitrile on the viability of a selected cell line and to calculate its half-maximal inhibitory concentration (IC50).
Causality: This is a foundational cell-based assay to understand the compound's general toxicity and to establish a suitable concentration range for future mechanistic studies.[3][15][16] The MTS assay is a colorimetric method that measures the metabolic activity of viable cells.[17] Dehydrogenase enzymes in living cells reduce the MTS tetrazolium compound to a colored formazan product, the amount of which is proportional to the number of viable cells.[18][19]
Caption: Workflow for the MTS Cell Viability and Cytotoxicity Assay.
Materials:
-
Selected mammalian cell line (e.g., HeLa, A549)
-
Complete cell culture medium
-
96-well cell culture plates
-
2-(2,6-Dibromo-4-nitrophenoxy)acetonitrile
-
MTS reagent solution (containing PES)[17]
-
Multi-channel pipette
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Step-by-Step Protocol:
-
Cell Seeding: Trypsinize and count cells. Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well in 100 µL of medium) and incubate overnight to allow for attachment.
-
Compound Preparation: Prepare a serial dilution of 2-(2,6-Dibromo-4-nitrophenoxy)acetonitrile in culture medium from your DMSO stock. A typical concentration range might be 0.1 nM to 100 µM. Remember to prepare a vehicle control (medium with the same final DMSO concentration).
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations (and vehicle control) to the respective wells.
-
Incubation: Incubate the plate for a desired exposure period (e.g., 48 or 72 hours).[20]
-
MTS Addition: Add 20 µL of the MTS solution to each well.[15][17]
-
Final Incubation: Incubate the plate for 1 to 4 hours at 37°C.[15][18]
-
Data Acquisition: Record the absorbance at 490 nm using a microplate reader.[17][18]
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (which represents 100% viability).
-
Plot the percent viability against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
| Control Type | Purpose |
| Untreated Cells | Baseline for 100% viability |
| Vehicle Control | Accounts for any effect of the solvent (DMSO) |
| Media Blank | Background absorbance correction |
| Positive Control (e.g., Staurosporine) | Confirms assay performance and cell sensitivity to a known cytotoxic agent[20] |
Part 5: Troubleshooting and Quality Control
Robust and reliable data is underpinned by stringent quality control.[5][21][22]
-
High Variability Between Replicates: This can often be traced back to inconsistent cell seeding.[23] Ensure a homogenous cell suspension before plating. Edge effects in 96-well plates can also contribute; consider not using the outer wells for experimental data.
-
Low Signal-to-Noise Ratio: Optimize cell seeding density and MTS incubation time. Ensure that the absorbance values for the vehicle control are well within the linear range of the plate reader.
-
Compound Precipitation: If precipitation is observed in the assay wells, the concentrations used are likely above the compound's aqueous solubility limit. Re-evaluate the solubility and adjust the concentration range accordingly.
-
Assay Validation Metrics: For each assay run, calculate the Z'-factor using positive and negative controls. A Z'-factor between 0.5 and 1.0 indicates a robust and reliable assay. The coefficient of variation (%CV) for replicate wells should ideally be below 15%.[4]
References
-
Assay Guidance Manual. (2013). Cell Viability Assays. National Center for Biotechnology Information. [Link]
-
Lo Furno, D., et al. (2023). Molecular Composition and Biological Activity of a Novel Acetonitrile–Water Extract of Lens Culinaris Medik in Murine Native Cells and Cell Lines Exposed to Different Chemotherapeutics Using Mass Spectrometry. National Center for Biotechnology Information. [Link]
-
Wang, C., et al. (2021). Quality by Design for Preclinical In Vitro Assay Development. National Center for Biotechnology Information. [Link]
-
Creative Bioarray. (n.d.). MTS Tetrazolium Assay Protocol. [Link]
-
PubMed. (2013). Screening and characterization of reactive compounds with in vitro peptide-trapping and liquid chromatography/high-resolution accurate mass spectrometry. National Center for Biotechnology Information. [Link]
-
Fleet Bioprocessing. (2024). Quality Control in Immunoassay Development to Ensure Reliable Results. [Link]
-
Evotec. (n.d.). Microsomal Stability. [Link]
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ResearchGate. (2023). How to solve the problem from cell viability test?. [Link]
-
ResearchGate. (n.d.). Protocol for the Dried Dimethyl Sulfoxide Solubility Assay. [Link]
-
ScholarWorks@UTEP. (2022). In Vitro Characterization Of Novel Compounds With Anti-Cancer Activity. [Link]
-
National Center for Biotechnology Information. (n.d.). An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software. PMC. [Link]
-
ScienceDirect. (2025). Using in vitro cytotoxicity assay to aid in compound selection for in vivo safety studies. [Link]
-
Dojindo Molecular Technologies. (n.d.). Measuring Cell Viability / Cytotoxicity. [Link]
-
Argonaut Manufacturing Services. (2024). Quality Control in IVD Manufacturing: Ensuring Safety & Efficacy. [Link]
-
National Institute of Standards and Technology. (2023). Addressing Sources of Error in the Cell Viability Measurement Process. [Link]
-
Asian Journal of Chemistry. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. [Link]
-
MTT-Sarl. (n.d.). In vitro drug metabolism: for the selection of your lead compounds. [Link]
-
ACS Omega. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. [Link]
-
BioDuro. (n.d.). ADME Microsomal Stability Assay. [Link]
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Safe Handling and Storage of 2-(2,6-Dibromo-4-nitrophenoxy)acetonitrile: An Application Note for Researchers
Abstract
This document provides a comprehensive guide to the safe handling and storage procedures for 2-(2,6-Dibromo-4-nitrophenoxy)acetonitrile (CAS No. 1221793-70-9). As a substituted aromatic compound containing bromo, nitro, and nitrile functional groups, this chemical presents a unique combination of potential hazards that necessitate careful and informed laboratory practices. This guide is intended for researchers, scientists, and drug development professionals who may handle this compound. The protocols outlined herein are synthesized from available safety data for structurally related compounds and established best practices from regulatory bodies such as the Occupational Safety and Health Administration (OSHA) and the European Chemicals Agency (ECHA). The causality behind each procedural recommendation is explained to foster a deeper understanding of the associated risks and mitigation strategies.
Introduction: Understanding the Hazard Profile
2-(2,6-Dibromo-4-nitrophenoxy)acetonitrile is a complex molecule with multiple functional groups that contribute to its reactivity and potential toxicity. Due to the limited availability of a comprehensive Safety Data Sheet (SDS) specifically for this compound, a cautious approach to its handling and storage is imperative. The hazard profile is inferred from the known risks associated with its structural components: a dibrominated nitrophenol ether and an acetonitrile moiety.
-
Dibrominated Aromatic Core: Brominated aromatic compounds can be persistent in the environment and may pose long-term health risks.[1] Upon thermal decomposition, they can release toxic fumes, including hydrogen bromide.[2]
-
Nitro Group: The presence of a nitro group increases the reactivity of the aromatic ring and can contribute to the compound's toxicity. Nitroaromatic compounds are often associated with health hazards.[3]
-
Acetonitrile Moiety: The acetonitrile group introduces the potential for the metabolic release of cyanide, a known toxicant.[4] While the ether linkage may alter the metabolic pathway compared to free acetonitrile, this potential hazard should not be disregarded.
Based on supplier information, 2-(2,6-Dibromo-4-nitrophenoxy)acetonitrile is classified with the following GHS hazard statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
A Safety Data Sheet for the closely related compound, 2,6-Dibromo-4-nitrophenol, indicates moderate toxicity upon single ingestion, short-term inhalation, and single contact with skin.[4] This suggests that 2-(2,6-Dibromo-4-nitrophenoxy)acetonitrile should be handled with similar precautions.
Hazard Identification and Risk Assessment
A thorough risk assessment should be conducted before any work with 2-(2,6-Dibromo-4-nitrophenoxy)acetonitrile is initiated. This involves identifying potential hazards and evaluating the risks associated with the planned experimental procedures.
Physicochemical Properties (Inferred)
| Property | Value | Source/Rationale |
| Molecular Formula | C₈H₄Br₂N₂O₃ | Supplier Information |
| Molecular Weight | 335.94 g/mol | Supplier Information |
| Appearance | Solid (assumed) | Based on related compounds |
| Solubility | Likely soluble in organic solvents | Based on acetonitrile and aromatic ether characteristics |
| Stability | Potentially unstable at elevated temperatures. | Presence of nitro and bromo groups.[2] |
Toxicological Hazards (Inferred)
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[4] The acetonitrile moiety suggests the potential for delayed toxic effects due to the metabolic release of cyanide.[4][5]
-
Skin and Eye Irritation: Causes skin irritation and serious eye irritation. Direct contact should be avoided.
-
Respiratory Irritation: May cause respiratory irritation. Work should be conducted in a well-ventilated area, preferably a chemical fume hood.
-
Chronic Toxicity: Long-term exposure to brominated aromatic compounds may lead to organ damage and systemic toxicity.[6][7]
Reactivity and Incompatibility
Due to the presence of multiple functional groups, 2-(2,6-Dibromo-4-nitrophenoxy)acetonitrile is likely incompatible with a range of substances. It is crucial to avoid contact with:
-
Strong Oxidizing Agents: Can lead to vigorous, potentially explosive reactions.[8]
-
Strong Acids and Bases: May catalyze decomposition or hydrolysis of the ether linkage and nitrile group.
-
Strong Reducing Agents: May react with the nitro group.[8]
Personal Protective Equipment (PPE)
Appropriate PPE is the final line of defense against chemical exposure. The following PPE is mandatory when handling 2-(2,6-Dibromo-4-nitrophenoxy)acetonitrile, in accordance with OSHA's Personal Protective Equipment Standard (29 CFR 1910 Subpart I).[9]
-
Eye and Face Protection: Chemical splash goggles are required for handling liquids that may pose a splash hazard.[10] A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.
-
Hand Protection: Chemically resistant gloves are essential. Given the aromatic and halogenated nature of the compound, nitrile or neoprene gloves are recommended. Always inspect gloves for tears or punctures before use and wash hands thoroughly after removing them.
-
Body Protection: A laboratory coat must be worn to protect against skin contact. For procedures with a higher risk of splashes, a chemically resistant apron should be worn over the lab coat.
-
Respiratory Protection: All work with this compound should be performed in a certified chemical fume hood to minimize inhalation exposure.[11] If a fume hood is not available, a risk assessment must be conducted to determine the appropriate respiratory protection, in compliance with OSHA's Respiratory Protection Standard (29 CFR 1910.134).[12]
Safe Handling and Experimental Protocols
Adherence to established laboratory safety protocols is critical. The following guidelines are based on OSHA's Laboratory Standard (29 CFR 1910.1450).[13]
General Handling Workflow
Caption: General workflow for handling 2-(2,6-Dibromo-4-nitrophenoxy)acetonitrile.
Step-by-Step Handling Protocol
-
Preparation: Before handling the compound, ensure that a certified chemical fume hood is operational. Don all required PPE as outlined in Section 3.
-
Weighing: If the compound is a solid, weigh it inside the fume hood to prevent inhalation of any dust particles. Use a tared, sealed container for transfer.
-
Dissolution: When preparing solutions, slowly add the solvent to the solid to avoid splashing. Use a stir bar for gentle mixing if necessary.
-
Reaction: Conduct all experimental procedures within the fume hood. Keep the sash at the lowest practical height.
-
Post-Experiment: Decontaminate all glassware and equipment that came into contact with the compound using an appropriate solvent. Dispose of all waste in properly labeled hazardous waste containers.
Storage Procedures
Proper storage is essential to maintain the stability of the compound and prevent accidental exposure or reaction. These guidelines are based on principles from OSHA and ECHA.[14]
Storage Conditions
| Parameter | Recommendation | Rationale |
| Location | A cool, dry, and well-ventilated area. | To prevent degradation and minimize vapor accumulation. |
| Temperature | Controlled room temperature. | Avoid excessive heat which could lead to decomposition. |
| Light | Store in a dark place or in an amber bottle. | To prevent photodecomposition. |
| Container | Tightly sealed, chemically resistant container. | To prevent leakage and contamination. |
Chemical Segregation
Proper segregation of chemicals is crucial to prevent hazardous reactions in the event of a spill or leak.[15]
Caption: Segregation of 2-(2,6-Dibromo-4-nitrophenoxy)acetonitrile from incompatible chemicals.
Emergency Procedures
In the event of an emergency, a swift and appropriate response is critical to minimize harm. These procedures are based on general guidance from the EPA and ECHA.[16][17]
Spill Response
-
Evacuate: Immediately evacuate the area and alert others.
-
Isolate: Close the doors to the laboratory to contain any vapors.
-
Report: Notify your laboratory supervisor and the institutional safety office. For large spills, call emergency services.[13]
-
Assess: From a safe distance, assess the extent of the spill and any immediate dangers.
-
Cleanup (if safe): Only trained personnel with the proper PPE and spill kits should attempt to clean up a spill.
-
For small spills of solid material, carefully sweep it up and place it in a sealed container for disposal.
-
For small liquid spills, use an inert absorbent material (such as vermiculite or sand) to contain and absorb the spill.[18]
-
-
Decontaminate: Thoroughly decontaminate the spill area and any affected equipment.
First Aid Measures
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[19]
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[19]
-
Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[19]
Waste Disposal
All waste materials containing 2-(2,6-Dibromo-4-nitrophenoxy)acetonitrile must be treated as hazardous waste.
-
Solid Waste: Collect in a clearly labeled, sealed container.
-
Liquid Waste: Collect in a labeled, sealed, and chemically compatible container. Do not mix with incompatible waste streams.
-
Disposal: Follow all institutional, local, and national regulations for the disposal of hazardous chemical waste.
Conclusion
While specific hazard data for 2-(2,6-Dibromo-4-nitrophenoxy)acetonitrile is limited, a comprehensive understanding of the risks associated with its functional groups allows for the development of robust safety protocols. By adhering to the handling, storage, and emergency procedures outlined in this guide, researchers can minimize their risk of exposure and ensure a safe laboratory environment. A proactive approach to safety, grounded in the principles of risk assessment and hazard mitigation, is paramount when working with novel chemical entities.
References
-
United States Environmental Protection Agency. (n.d.). Stormwater Best Management Practice, Spill Response and Prevention. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. Retrieved from [Link]
- Hu, X., et al. (2021). Toxic Effects and Mechanisms of Polybrominated Diphenyl Ethers. Frontiers in Public Health, 9, 752432.
-
Carl Roth. (n.d.). Safety Data Sheet: Acetonitrile. Retrieved from [Link]
-
American Chemical Society. (n.d.). Guide for Chemical Spill Response. Retrieved from [Link]
-
Australian Government Department of Health. (2017, October 27). Acetonitrile: Human health tier II assessment. Retrieved from [Link]
-
Dartmouth College Environmental Health and Safety. (n.d.). Personal Protective Equipment for Laboratories. Retrieved from [Link]
-
KEMI. (n.d.). Chemical Storage. Retrieved from [Link]
-
Health and Safety Executive. (n.d.). Emergency response / spill control. Retrieved from [Link]
-
National Institutes of Health. (2025, July 17). A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection. Retrieved from [Link]
-
American Chemical Society. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]
-
GOV.UK. (n.d.). Incident management: brominated flame retardants. Retrieved from [Link]
-
ACS Publications. (n.d.). Substituted Polycyclic Aromatic Hydrocarbons (SPAHs) in Petrochemical Park Workers: External and Internal Exposure Assessment and Half-Lives. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Laboratories - Standards. Retrieved from [Link]
-
Austin Community College District. (n.d.). Hazardous Spill Reporting and Response Procedures. Retrieved from [Link]
-
United States Environmental Protection Agency. (n.d.). EMERGENCY PROCEDURES. Retrieved from [Link]
-
GOV.UK. (2024, November 4). Acetonitrile - Incident management. Retrieved from [Link]
-
European Chemicals Agency. (2024, December 18). ECHA raises environmental concerns over certain aromatic brominated flame retardants. Retrieved from [Link]
-
Science Interactive. (2013, October 10). SAFETY DATA SHEET - Acetonitrile. Retrieved from [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(2,6-Dibromo-4-nitrophenoxy)acetonitrile
Welcome to the technical support guide for the synthesis of 2-(2,6-Dibromo-4-nitrophenoxy)acetonitrile. This document provides in-depth guidance for researchers, scientists, and professionals in drug development to optimize reaction yields and troubleshoot common issues encountered during this synthesis. The information is presented in a practical question-and-answer format, grounded in established chemical principles and field-proven insights.
Reaction Overview and Mechanism
The synthesis of 2-(2,6-Dibromo-4-nitrophenoxy)acetonitrile is a classic example of the Williamson Ether Synthesis . This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][2] The process involves two key steps:
-
Deprotonation: A strong base is used to deprotonate the hydroxyl group of 2,6-Dibromo-4-nitrophenol, forming a highly reactive phenoxide ion. The electron-withdrawing nitro and bromo groups increase the acidity of the phenolic proton, facilitating this step.
-
Nucleophilic Attack: The resulting phenoxide anion acts as a nucleophile, attacking the electrophilic carbon of an alkyl halide (in this case, chloroacetonitrile or bromoacetonitrile), displacing the halide leaving group to form the desired ether product.[2][3]
This reaction is highly reliable for producing ethers, especially when using primary alkyl halides, which minimizes competing elimination reactions.[1][4]
Sources
"2-(2,6-Dibromo-4-nitrophenoxy)acetonitrile" purification challenges and solutions
Welcome to the dedicated technical support guide for the purification of 2-(2,6-Dibromo-4-nitrophenoxy)acetonitrile. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this intermediate and encountering challenges in achieving high purity. Here, we synthesize fundamental chemical principles with practical, field-tested solutions to guide you through common purification hurdles.
Introduction: Understanding the Molecule and Its Challenges
2-(2,6-Dibromo-4-nitrophenoxy)acetonitrile is typically synthesized via a Williamson ether synthesis, reacting a salt of 2,6-dibromo-4-nitrophenol with an α-haloacetonitrile (e.g., bromoacetonitrile or chloroacetonitrile).[1] While the synthesis appears straightforward, the purification is often complicated by several factors:
-
Co-eluting Impurities: Structurally similar byproducts, such as unreacted starting materials and C-alkylated isomers, can be difficult to separate.
-
Thermal Sensitivity: The presence of the nitro group and the benzylic ether linkage can make the molecule susceptible to degradation at elevated temperatures.
-
Product Characteristics: The compound is a solid, making both recrystallization and chromatographic methods viable, but each comes with its own set of optimization challenges.
This guide provides a structured approach to troubleshooting these issues through a series of frequently asked questions, a detailed troubleshooting guide, and validated experimental protocols.
Part 1: Frequently Asked Questions (FAQs)
Question 1: What are the most common impurities I should expect after synthesizing 2-(2,6-Dibromo-4-nitrophenoxy)acetonitrile?
Answer: The impurity profile is heavily dependent on the reaction conditions, but you should anticipate the following species:
-
Unreacted 2,6-dibromo-4-nitrophenol: This is the most common impurity, especially if the base used was not strong enough or if the stoichiometry was not precise. It is more polar than the desired product.
-
C-Alkylated Isomers: Phenoxide ions are ambident nucleophiles, meaning they can react at the oxygen (O-alkylation) to form the desired ether or at the aromatic ring (C-alkylation).[2][3] While the ortho positions are sterically hindered by the bromine atoms, C-alkylation can still occur, leading to isomers that are often difficult to separate.
-
Hydrolyzed Acetonitrile: Under harsh basic or acidic workup conditions, particularly with heating, the nitrile group (-CN) can hydrolyze to an amide (-CONH₂) or a carboxylic acid (-COOH).
-
Residual Solvent: High-boiling point polar aprotic solvents like DMF or DMSO, which are often used in Williamson ether syntheses, can be difficult to remove completely.[2]
Question 2: My isolated product is a distinct yellow or brownish solid. Is this normal, or does it indicate impurities?
Answer: The pure compound is expected to be a pale yellow or off-white solid. A significant yellow, orange, or brown coloration typically indicates the presence of impurities. The most common cause is residual 2,6-dibromo-4-nitrophenol, as phenoxides and nitrophenols are often highly colored. Degradation products can also contribute to discoloration. The goal of purification should be to obtain a consistently pale-colored solid.
Question 3: What is the best initial purification strategy: recrystallization or column chromatography?
Answer: The choice depends on the scale of your reaction and the initial purity.
-
For material that is >90% pure (as estimated by TLC or ¹H NMR): Recrystallization is often the most efficient and scalable method. It is excellent for removing small amounts of impurities with different solubility profiles.
-
For crude material with significant amounts of multiple impurities: Flash column chromatography is the preferred starting point. It provides better separation of components with different polarities, such as the starting phenol, the desired product, and less polar byproducts.[4]
A workflow for making this decision is provided in the visualization section below.
Question 4: How can I confirm the purity and identity of my final product?
Answer: A combination of analytical techniques is essential for confirming both purity and identity:
-
Thin-Layer Chromatography (TLC): A quick check for baseline purity. The final product should appear as a single spot in multiple solvent systems.
-
High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity assessment. An HPLC method using a C18 reverse-phase column can provide a precise purity value (e.g., >99%).[5] A general analytical method is provided in the protocols section.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹H NMR are crucial for confirming the chemical structure and ensuring no significant impurities are present.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.[6]
Part 2: Troubleshooting Guide
This section provides a systematic approach to resolving common issues encountered during the purification of 2-(2,6-Dibromo-4-nitrophenoxy)acetonitrile.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low Yield After Purification | 1. Product loss during aqueous workup (if emulsions form). 2. Product co-eluting with impurities during chromatography. 3. Choosing a suboptimal recrystallization solvent, causing premature precipitation or high solubility at cold temperatures. 4. Product degradation on silica gel. | 1. Break emulsions by adding brine (saturated NaCl solution). 2. Optimize the chromatography solvent system using TLC. A shallower gradient or an isocratic elution might be necessary. 3. Perform a systematic solvent screen for recrystallization (see Protocol 1). 4. Deactivate the silica gel by adding 1-2% triethylamine to the eluent to prevent degradation of sensitive compounds. |
| Product Still Contains Starting Phenol (2,6-dibromo-4-nitrophenol) | 1. The phenol is acidic and can be difficult to separate from the neutral product by chromatography alone if the polarity difference is small. 2. Incomplete removal during basic aqueous wash. | 1. Before chromatography, dissolve the crude product in a suitable solvent (e.g., ethyl acetate) and wash with a cold, dilute aqueous base (e.g., 1 M Na₂CO₃ or 1 M NaOH) to extract the acidic phenol into the aqueous layer. Caution: Avoid strong base or heat to prevent hydrolysis of the nitrile. 2. For chromatography, use a less polar solvent system (e.g., increase the hexane/ethyl acetate ratio) to increase the separation (ΔRf) between the more polar phenol and the product. |
| Multiple Spots on TLC Close to the Main Product Spot | 1. Presence of structural isomers (e.g., C-alkylated byproducts). 2. Minor degradation products formed during the reaction or workup. | 1. High-resolution flash chromatography is required. Use a very shallow solvent gradient and consider a different stationary phase (e.g., alumina) or a different solvent system (e.g., dichloromethane/methanol). 2. Preparative HPLC may be necessary for separating very closely related isomers.[7] |
| Recrystallization Fails to Improve Purity | 1. Impurities have very similar solubility to the product in the chosen solvent. 2. The product is "oiling out" instead of crystallizing. 3. The solution is supersaturated, causing impurities to co-precipitate. | 1. Screen a wider range of solvents or use a binary solvent system (a "solvent" in which the compound is soluble and an "anti-solvent" in which it is not). See Protocol 1. 2. If the product oils out, add slightly more solvent, reheat to dissolve, and allow it to cool much more slowly. Seeding with a pure crystal can also help. 3. Ensure cooling is slow and undisturbed. Crash cooling often traps impurities. |
Part 3: Key Experimental Protocols
Protocol 1: Systematic Recrystallization Solvent Screening
This protocol allows for the rapid identification of a suitable recrystallization solvent system.
-
Preparation: Place approximately 20-30 mg of your crude material into several small test tubes.
-
Solvent Addition (Room Temp): To each tube, add a different solvent dropwise (start with ~0.5 mL). Test a range of polarities: e.g., Ethanol, Isopropanol, Acetonitrile, Ethyl Acetate, Toluene, and a Hexane/Ethyl Acetate mixture. Note if the compound dissolves at room temperature (if so, the solvent is unsuitable).
-
Heating: For solvents that did not dissolve the solid at room temperature, heat the mixture gently (e.g., in a warm water bath or on a hot plate) while stirring. Add the minimum amount of additional hot solvent needed to fully dissolve the solid.
-
Cooling: Remove the tubes from the heat and allow them to cool slowly to room temperature. Then, place them in an ice bath for 15-20 minutes.
-
Observation: A good recrystallization solvent is one in which the compound is sparingly soluble at room temperature, fully soluble when hot, and forms well-defined crystals upon cooling.
-
Binary System (If Needed): If no single solvent is ideal, try a binary system. Dissolve the compound in a minimum amount of a "good" solvent (where it's highly soluble, e.g., Ethyl Acetate) and add a "poor" anti-solvent (where it's insoluble, e.g., Hexane) dropwise at an elevated temperature until the solution becomes cloudy. Add a drop or two of the good solvent to clarify and then cool slowly.
Protocol 2: Flash Column Chromatography
This is a standard protocol for purifying multi-gram quantities of the product.
-
TLC Analysis: Determine the optimal eluent system using TLC. The ideal system should give the product an Rf value of ~0.25-0.35 and provide good separation from all impurities. A common starting point is a Hexane/Ethyl Acetate mixture.
-
Column Packing: Pack a glass column with silica gel using the chosen eluent system (as a slurry). Ensure the silica bed is compact and free of air bubbles.
-
Sample Loading: Adsorb the crude product onto a small amount of silica gel ("dry loading"). To do this, dissolve the crude material in a minimal amount of a low-boiling solvent (like dichloromethane or ethyl acetate), add a few grams of silica gel, and evaporate the solvent under reduced pressure until a free-flowing powder is obtained. Carefully add this powder to the top of the packed column.
-
Elution: Begin eluting the column with the solvent system. If a gradient is needed, start with a less polar mixture and gradually increase the polarity (e.g., start with 95:5 Hexane/EtOAc and slowly increase the EtOAc percentage).
-
Fraction Collection: Collect fractions in test tubes and monitor the separation by TLC.
-
Product Isolation: Combine the pure fractions (those containing only the desired product spot on TLC), and remove the solvent using a rotary evaporator.
Protocol 3: Analytical HPLC Method for Purity Assessment
This method provides a general starting point for assessing the final purity of the compound. It should be validated by the end-user.[5]
| Parameter | Condition |
| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase | A: Water (HPLC Grade) B: Acetonitrile (HPLC Grade)[8] |
| Gradient | Start at 50% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to 50% B over 1 minute, and equilibrate for 2 minutes. |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 254 nm or 280 nm (scan for optimal wavelength) |
| Injection Volume | 10 µL |
| Sample Preparation | Accurately weigh ~1 mg of the sample and dissolve in 1 mL of Acetonitrile. |
Part 4: Visualizations and Workflows
Purification Strategy Decision Tree
This diagram helps in selecting the most appropriate first-step purification method based on the crude material's characteristics.
Caption: Decision tree for selecting a purification strategy.
General Purification Workflow
This diagram outlines the logical flow from crude product to a fully characterized, pure compound.
Caption: General workflow for purification and analysis.
References
-
Organic Chemistry Tutor. Williamson Ether Synthesis. Link
-
BenchChem. Common side reactions in the Williamson synthesis of ethers. Link
-
PubChem. 2-(2,6-Dibromo-4-nitrophenyl)acetonitrile. Link
-
J&K Scientific LLC. Williamson Ether Synthesis. Link
-
Wikipedia. Williamson ether synthesis. Link
-
Master Organic Chemistry. The Williamson Ether Synthesis. Link
-
ChemScene. 2-(2,6-Dibromo-4-nitrophenoxy)acetonitrile. Link
-
BenchChem. Application Notes and Protocols for the Analytical HPLC Method of 2,6-Dibromo-4-nitroaniline. Link
-
Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. Link
-
Google Patents. CN105859583A - Method for synthesizing 2, 6-dibromo-4-cyanophenol. Link
-
Journal of the Mexican Chemical Society. A Practical and Instructive Approach to Purify Acetonitrile for a Wide Electrochemical Window. Link
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. jk-sci.com [jk-sci.com]
- 4. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chemscene.com [chemscene.com]
- 7. Separation of Propanenitrile, 3-[[2-(benzoyloxy)ethyl][4-[(2,6-dichloro-4-nitrophenyl)azo]phenyl]amino]- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. A Practical and Instructive Approach to Purify Acetonitrile for a Wide Electrochemical Window | Journal of the Mexican Chemical Society [jmcs.org.mx]
Optimizing reaction conditions for "2-(2,6-Dibromo-4-nitrophenoxy)acetonitrile" (temperature, solvent, catalyst)
Welcome to the technical support center for the synthesis of 2-(2,6-Dibromo-4-nitrophenoxy)acetonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding the optimization of this specific Williamson ether synthesis. Our goal is to equip you with the necessary insights to navigate the nuances of this reaction, ensuring both high yield and purity.
Introduction to the Synthesis
The synthesis of 2-(2,6-Dibromo-4-nitrophenoxy)acetonitrile is achieved through a Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide from an alkyl halide by a phenoxide ion.[1] In this specific case, the phenoxide is generated from 2,6-dibromo-4-nitrophenol, which then reacts with an appropriate haloacetonitrile (e.g., bromoacetonitrile or chloroacetonitrile).
The reaction proceeds via an SN2 mechanism, where the phenoxide ion acts as the nucleophile.[1] The presence of two bromine atoms and a nitro group on the phenolic ring significantly influences its reactivity. This guide will address the critical parameters of temperature, solvent, and catalyst choice to optimize this transformation.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction yield is consistently low. What are the most likely causes?
Low yields in this synthesis can stem from several factors, primarily related to the reactivity of the starting materials and reaction conditions.
-
Incomplete Deprotonation of the Phenol: 2,6-Dibromo-4-nitrophenol is more acidic than phenol due to the electron-withdrawing nature of the nitro and bromo substituents. However, incomplete deprotonation will result in unreacted starting material. Ensure you are using a sufficiently strong base and appropriate solvent.
-
Poor Nucleophilicity of the Phenoxide: While the electron-withdrawing groups increase acidity, they can decrease the nucleophilicity of the resulting phenoxide. This can slow down the SN2 reaction.
-
Side Reactions: The most common side reaction in Williamson ether synthesis is the base-catalyzed elimination (E2) of the alkylating agent.[2] While less of a concern with haloacetonitriles compared to other alkyl halides, it's a possibility. Another potential side reaction with phenoxides is C-alkylation, where the alkylating agent reacts with the aromatic ring instead of the oxygen atom.[1]
-
Insufficient Reaction Time or Temperature: The reaction may require more forcing conditions (higher temperature or longer reaction time) than a standard Williamson ether synthesis due to the deactivated nature of the phenoxide.[2]
Q2: What is the optimal base for deprotonating 2,6-dibromo-4-nitrophenol?
The choice of base is critical. A base that is too weak will not fully deprotonate the phenol, while one that is too strong can promote side reactions.
| Base | pKa of Conjugate Acid | Recommended Solvent | Comments |
| Potassium Carbonate (K₂CO₃) | ~10.3 | Acetonitrile, DMF | A mild and commonly used base for phenol alkylation. Often a good starting point.[3] |
| Cesium Carbonate (Cs₂CO₃) | ~10.3 | Acetonitrile, DMF | Often more effective than K₂CO₃ due to the "cesium effect," which can increase the nucleophilicity of the phenoxide.[3] |
| Sodium Hydride (NaH) | ~36 | THF, DMF (use with caution) | A very strong, non-nucleophilic base that will irreversibly deprotonate the phenol.[4] Use with care as it is highly reactive and moisture-sensitive. |
Recommendation: Start with potassium carbonate or cesium carbonate. If the reaction is sluggish, sodium hydride in an anhydrous polar aprotic solvent can be employed.
Q3: Which solvent should I use for this reaction?
The solvent plays a crucial role in an SN2 reaction. Polar aprotic solvents are generally preferred as they can solvate the cation of the base without strongly solvating the nucleophilic phenoxide, thus increasing its reactivity.[1]
| Solvent | Dielectric Constant | Boiling Point (°C) | Notes |
| N,N-Dimethylformamide (DMF) | 37 | 153 | Excellent solvent for many SN2 reactions. Can be difficult to remove completely. |
| Dimethyl Sulfoxide (DMSO) | 47 | 189 | A highly polar aprotic solvent that can significantly accelerate SN2 reactions.[5] Can also be challenging to remove. |
| Acetonitrile (CH₃CN) | 38 | 82 | A good choice with a lower boiling point, making it easier to remove during workup.[1][3] |
| Tetrahydrofuran (THF) | 7.6 | 66 | Often used with strong bases like NaH.[3][6] |
Recommendation: Acetonitrile is a good starting point due to its suitable polarity and ease of removal.[7] For sluggish reactions, DMF or DMSO can be considered, though purification may be more complex.
Q4: What is the recommended temperature range for this synthesis?
A typical Williamson ether synthesis is conducted at temperatures ranging from 50 to 100 °C.[1][2]
-
Starting Point: Begin with a reaction temperature of around 60-80 °C.
-
Optimization: If the reaction is slow, the temperature can be increased. However, be aware that higher temperatures can favor elimination side reactions.[2] Monitoring the reaction by TLC or LC-MS is crucial to find the optimal balance between reaction rate and byproduct formation.
Q5: I am observing the formation of an unexpected byproduct. How can I identify and minimize it?
The most likely byproducts are from elimination or C-alkylation.
-
Elimination Product: This would result from the dehydrohalogenation of the haloacetonitrile, although this is less common for this specific reagent.
-
C-Alkylation Product: This would be an isomer of the desired product where the cyanomethyl group is attached to the aromatic ring.
Troubleshooting Steps:
-
Characterize the Byproduct: Use techniques like NMR and Mass Spectrometry to identify the structure of the byproduct.
-
Adjust Reaction Conditions:
-
To minimize elimination, lower the reaction temperature.[2]
-
To disfavor C-alkylation, consider using a less polar solvent or a different counter-ion for the phenoxide (e.g., using a cesium base).
-
Experimental Workflow & Protocols
General Protocol for the Synthesis of 2-(2,6-Dibromo-4-nitrophenoxy)acetonitrile
This is a generalized procedure and may require optimization.
-
Alkoxide Formation:
-
In a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,6-dibromo-4-nitrophenol (1 equivalent) in a suitable anhydrous polar aprotic solvent (e.g., acetonitrile).[2]
-
Add the base (e.g., K₂CO₃, 2 equivalents) to the solution.[3]
-
Stir the mixture at room temperature for 30-60 minutes.
-
-
Ether Formation:
-
Slowly add the haloacetonitrile (e.g., bromoacetonitrile, 1.1 equivalents) to the reaction mixture.
-
Heat the reaction to the desired temperature (e.g., 80 °C) and monitor its progress by TLC or LC-MS.[8]
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter off any inorganic salts.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.[2]
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate.
-
Purify the crude product by column chromatography.[2]
-
Troubleshooting Flowchart
Caption: Troubleshooting flowchart for low yield in the synthesis.
Reaction Mechanism Visualization
The synthesis proceeds via a classical SN2 mechanism.
Caption: SN2 mechanism for the synthesis reaction.
References
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2018, May 1). Williamson Ether Synthesis Reaction Mechanism [Video]. YouTube. Retrieved from [Link]
-
PubChem. (n.d.). 2-(2,6-Dibromo-4-nitrophenyl)acetonitrile. Retrieved from [Link]
- Google Patents. (n.d.). CN105859583A - Method for synthesizing 2, 6-dibromo-4-cyanophenol.
-
Francis Academic Press. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from [Link]
-
Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]
-
Khan Academy. (n.d.). Williamson ether synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation). Retrieved from [Link]
-
Reddit. (2025, February 27). Williamson Ether synthesis. Retrieved from [Link]
-
Journal of the Mexican Chemical Society. (2023, September 21). A Practical and Instructive Approach to Purify Acetonitrile for a Wide Electrochemical Window. Retrieved from [Link]
-
ACS Publications. (n.d.). Dimethyl sulfoxide as a solvent in the Williamson ether synthesis. Retrieved from [Link]
-
ACS Publications. (2021, January 12). Nitronyl Nitroxide Bifunctionalized Electron-Poor Chromophores: Synthesis of Stable Dye Biradicals by Lewis Acid Promoted Desilylation. The Journal of Organic Chemistry. Retrieved from [Link]
- Google Patents. (n.d.). CN1305988A - Process for preparing p-nitrophenyl acetonitrile by directional nitrification.
-
Organic Chemistry Research. (2017). An efficient tandem synthesis of alkyl aryl ethers.... Retrieved from [Link]
-
PubChem. (n.d.). p-Nitrophenylacetonitrile. Retrieved from [Link]
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. m.youtube.com [m.youtube.com]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. A Practical and Instructive Approach to Purify Acetonitrile for a Wide Electrochemical Window | Journal of the Mexican Chemical Society [jmcs.org.mx]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting Low Purity in the Synthesis of 2-(2,6-Dibromo-4-nitrophenoxy)acetonitrile
Introduction
Welcome to the technical support guide for the synthesis of 2-(2,6-Dibromo-4-nitrophenoxy)acetonitrile. This molecule is typically synthesized via a Williamson ether synthesis, a robust and widely used reaction.[1] However, like any multi-step chemical process, achieving high purity can be challenging. Impurities can arise from unreacted starting materials, side reactions, or suboptimal work-up and purification procedures.
This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth, field-tested insights in a practical question-and-answer format to help you diagnose and resolve common purity issues encountered during this synthesis.
Part 1: Frequently Asked Questions (FAQs) - The First Line of Defense
This section addresses the most common initial queries and provides rapid, actionable advice.
Q1: My reaction seems incomplete, and I'm recovering a lot of the 2,6-Dibromo-4-nitrophenol starting material. What are the likely causes?
This is the most common issue and typically points to one of three areas:
-
Insufficient or Ineffective Deprotonation: The Williamson ether synthesis requires the formation of a phenoxide ion to act as the nucleophile.[1][2] If the base is too weak, not sufficiently anhydrous, or used in a substoichiometric amount, the phenol will not be fully deprotonated, leading to a stalled reaction.
-
Low Reaction Temperature or Insufficient Time: The SN2 reaction between the phenoxide and chloroacetonitrile has an activation energy barrier that must be overcome.[3] Reactions run at too low a temperature or for too short a duration will result in incomplete conversion.[4]
-
Poor Reagent Quality: The starting phenol must be pure, and the chloroacetonitrile should be free of significant impurities. Most critically, the solvent must be anhydrous, as water will protonate the phenoxide, rendering it non-nucleophilic.
Q2: I'm observing an unexpected byproduct with a different polarity from my starting material and product. What could it be?
Beyond unreacted starting materials, several side products can form under certain conditions:
-
Hydrolysis of the Nitrile Group: If the reaction or work-up conditions are too harsh (e.g., prolonged heating in the presence of strong acid or base), the nitrile group (-C≡N) can hydrolyze to form 2-(2,6-Dibromo-4-nitrophenoxy)acetamide or, with further hydrolysis, 2-(2,6-Dibromo-4-nitrophenoxy)acetic acid. These acidic byproducts will have significantly different polarities.
-
Elimination (E2) Products: While chloroacetonitrile is a primary halide and favors substitution, using an overly strong or sterically hindered base in combination with high temperatures can promote a competing E2 elimination reaction, though this is less common for this specific substrate.[4]
-
C-Alkylation: Phenoxides are ambident nucleophiles, meaning they can react at either the oxygen or the carbon atoms of the aromatic ring. While O-alkylation is heavily favored, trace amounts of C-alkylation are possible, leading to isomeric impurities.[4]
Q3: What is the best solvent for this reaction, and why does it matter so much?
The choice of solvent is critical for SN2 reactions. Polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), or Acetonitrile (MeCN) are highly recommended.[2]
Causality: These solvents are polar enough to dissolve the ionic phenoxide intermediate but do not have acidic protons (like water or alcohols). Protic solvents can form a hydrogen-bond "cage" around the nucleophile, stabilizing it and reducing its reactivity, which slows down the desired SN2 reaction.[4] Using the parent alcohol as a solvent is a common practice in some Williamson syntheses but can lead to lower yields here.[2]
Q4: How can I effectively monitor the reaction's progress to avoid generating byproducts from overheating or running it too long?
Thin-Layer Chromatography (TLC) is the most effective and immediate method for monitoring this reaction.[5]
-
Procedure: Spot the starting material (phenol), the co-spot (starting material and reaction mixture), and the reaction mixture on a silica gel TLC plate.
-
Interpretation: The starting phenol is significantly more polar than the product ether due to its acidic hydroxyl group. Therefore, on the TLC plate, the phenol will have a lower Rf value (it will not travel as far up the plate). The reaction is complete when the spot corresponding to the starting phenol has completely disappeared and a new, higher Rf spot corresponding to the product is dominant. This prevents unnecessary heating that could lead to byproduct formation.
Part 2: In-Depth Troubleshooting and Optimization Guides
Guide 1: Optimizing the Williamson Ether Synthesis Reaction
Low purity often originates from the reaction conditions themselves. This section provides a validated protocol and explains the causality behind each parameter choice.
Reaction Mechanism: SN2 Pathway
Caption: The two-step mechanism of the Williamson ether synthesis.
Validated Experimental Protocol
This protocol is designed to be a self-validating system by emphasizing anhydrous conditions and careful monitoring.
-
Preparation (Anhydrous Conditions are Critical):
-
Dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under vacuum with a heat gun, or oven-dry the glassware overnight. Allow to cool under an inert atmosphere (Nitrogen or Argon).
-
To the flask, add 2,6-Dibromo-4-nitrophenol (1.0 eq). The synthesis and purity of this starting material are crucial; a reliable procedure can be found in Organic Syntheses.[6]
-
Add finely ground, anhydrous potassium carbonate (K₂CO₃, 1.5 - 2.0 eq). Using a slight excess ensures complete deprotonation.
-
Add anhydrous DMF (or acetonitrile) as the solvent. The volume should be sufficient to create a stirrable slurry.
-
-
Reaction Execution:
-
Stir the mixture at room temperature for 15-20 minutes to facilitate initial phenoxide formation.
-
Add chloroacetonitrile (1.1 - 1.2 eq) dropwise to the mixture. A slight excess ensures the complete consumption of the more valuable phenol.
-
Heat the reaction mixture to 60-80 °C. The optimal temperature may require screening.
-
Monitor the reaction progress every 30-60 minutes using TLC (e.g., with a 4:1 Hexane:Ethyl Acetate mobile phase). The reaction is typically complete within 2-6 hours.
-
-
Work-up:
-
Once the starting phenol is consumed (as per TLC), cool the reaction to room temperature.
-
Pour the reaction mixture into a separatory funnel containing cold water (approx. 10x the volume of DMF used).
-
Extract the aqueous layer with an organic solvent like ethyl acetate (3x).
-
Combine the organic layers and wash with water (2x) to remove residual DMF, then with brine (1x) to aid in drying.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure to yield the crude product.
-
Troubleshooting Reaction Parameters
| Parameter | Recommended | Rationale & Troubleshooting Action |
| Base | Anhydrous K₂CO₃ (1.5-2.0 eq) | Rationale: A mild, non-nucleophilic base that is easy to handle. Troubleshooting: If the reaction is slow, consider a stronger base like sodium hydride (NaH). However, NaH is pyrophoric and must be handled with extreme care under a strict inert atmosphere. |
| Solvent | Anhydrous DMF or Acetonitrile | Rationale: Polar aprotic solvents accelerate SN2 reactions.[2] Troubleshooting: Ensure the solvent is truly anhydrous. Purchase a new, sealed bottle or dry it over molecular sieves. Acetonitrile can be purified by distillation over calcium hydride.[7] |
| Temperature | 60 - 80 °C | Rationale: Provides sufficient energy for the reaction without promoting significant decomposition. Troubleshooting: If the reaction is slow at 60 °C, incrementally increase the temperature to 80 °C while monitoring for byproduct formation via TLC. |
| Time | 2 - 6 hours | Rationale: Typically sufficient for full conversion. Troubleshooting: Do not run the reaction for a fixed time. Rely on TLC monitoring to determine the true endpoint to avoid byproduct formation from prolonged heating. |
Guide 2: Purification Strategies for High-Purity Product
A robust purification strategy is essential. The crude product will likely contain unreacted chloroacetonitrile, residual base, and potentially small amounts of byproducts.
Purification Workflow Diagram
Caption: Decision workflow for purifying the crude product.
Protocol 1: Recrystallization
This method is effective if the primary impurity is a small amount of unreacted starting material or minor side products.
-
Solvent Screening: Test the solubility of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate/hexane mixture) at room temperature and upon heating. A good recrystallization solvent will dissolve the compound when hot but not when cold.
-
Procedure:
-
Dissolve the crude solid in a minimum amount of the chosen hot solvent.
-
If insoluble impurities are present, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum.
-
Protocol 2: Flash Column Chromatography
This is the most powerful method for separating the product from impurities with different polarities.[8][9] The ether product is significantly less polar than the phenolic starting material.
-
Preparation:
-
Choose an appropriate column size based on the amount of crude material (a 100:1 ratio of silica to crude product is a good starting point).
-
Prepare the mobile phase (eluent). A hexane/ethyl acetate or hexane/dichloromethane gradient is often effective. Determine the optimal solvent system using TLC. The ideal Rf for the product should be ~0.3.
-
Pack the column with silica gel as a slurry in the least polar solvent mixture.
-
-
Execution:
-
Dissolve the crude product in a minimal amount of the column solvent or dichloromethane and adsorb it onto a small amount of silica gel.
-
Carefully load the dried, adsorbed sample onto the top of the packed column.
-
Begin elution with the mobile phase, starting with a low polarity (e.g., 95:5 hexane:ethyl acetate) and gradually increasing the polarity if necessary.
-
Collect fractions and monitor their contents by TLC.
-
-
Completion:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure to yield the purified 2-(2,6-Dibromo-4-nitrophenoxy)acetonitrile.
-
Part 3: Analytical Methods for Purity Verification
Confirming the purity of the final product requires robust analytical techniques. A combination of methods provides the most comprehensive assessment.[10]
Comparative Guide to Analytical Methods
| Analytical Method | Principle | Information Provided |
| HPLC (High-Performance Liquid Chromatography) | Differential partitioning between a mobile and stationary phase. | Provides quantitative purity data (e.g., 99.5% by area). Detects and quantifies non-volatile impurities.[10][11] |
| GC-MS (Gas Chromatography-Mass Spectrometry) | Separation by volatility, followed by mass-to-charge ratio detection. | Confirms the molecular weight of the product and identifies volatile impurities and residual solvents.[12] |
| NMR (Nuclear Magnetic Resonance) Spectroscopy | Interaction of atomic nuclei with a magnetic field. | Provides definitive structural confirmation. Allows for the identification and quantification of impurities with distinct NMR signals.[10] |
| Elemental Analysis | Determines the elemental composition (%C, H, N, Br). | Correlates the compound's composition with its theoretical formula, providing a measure of absolute purity. |
Logical Workflow for Purity Assessment
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. m.youtube.com [m.youtube.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. ukessays.com [ukessays.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. A Practical and Instructive Approach to Purify Acetonitrile for a Wide Electrochemical Window | Journal of the Mexican Chemical Society [jmcs.org.mx]
- 8. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 9. orgsyn.org [orgsyn.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. atsdr.cdc.gov [atsdr.cdc.gov]
- 12. atsdr.cdc.gov [atsdr.cdc.gov]
"2-(2,6-Dibromo-4-nitrophenoxy)acetonitrile" stability issues and degradation pathways
Technical Support Center: 2-(2,6-Dibromo-4-nitrophenoxy)acetonitrile
Welcome to the technical support center for 2-(2,6-Dibromo-4-nitrophenoxy)acetonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability and handling of this compound. Our goal is to equip you with the knowledge to anticipate potential challenges, troubleshoot experimental issues, and ensure the integrity of your results.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for 2-(2,6-Dibromo-4-nitrophenoxy)acetonitrile?
A1: Based on its chemical structure, the primary stability concerns for 2-(2,6-Dibromo-4-nitrophenoxy)acetonitrile are susceptibility to hydrolysis , photodegradation , and thermal decomposition . The molecule contains several reactive functional groups: a nitrile, an ether linkage on an electron-deficient aromatic ring, two bromine atoms, and a nitro group. Each of these can be a site for degradation under common experimental conditions.
-
Hydrolytic Instability: The nitrile group is susceptible to hydrolysis under both acidic and alkaline conditions, which would convert it to a carboxylic acid or a salt thereof.[1][2] The ether linkage may also be prone to cleavage, particularly in the presence of strong nucleophiles, due to the electron-withdrawing nature of the substituents on the phenyl ring.
-
Photodegradation: Brominated aromatic compounds are known to be sensitive to light, particularly UV radiation.[3][4] This can lead to the cleavage of the carbon-bromine (C-Br) bond, generating radical species that can participate in a variety of secondary reactions.
-
Thermal Sensitivity: Nitroaromatic compounds can be thermally labile and may decompose at elevated temperatures.[5][6][7] The decomposition can be exothermic and may proceed through complex pathways, including the cleavage of the carbon-nitro (C-NO2) bond.
Q2: How should I properly store 2-(2,6-Dibromo-4-nitrophenoxy)acetonitrile to ensure its long-term stability?
A2: Proper storage is critical for maintaining the integrity of this compound. Based on supplier recommendations and the chemical properties of the molecule, the following storage conditions are advised:
-
Temperature: Store at 2-8°C.[8] This minimizes the rate of potential thermal degradation.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) and in a tightly sealed container to protect it from moisture, which could lead to hydrolysis. The recommendation to keep it "sealed in dry" further emphasizes this point.[8]
-
Light: Protect from light by using an amber vial or by storing the container in a dark place. This will prevent photodegradation.
Q3: I am dissolving the compound in a solvent for my experiment. What are the best practices to follow?
A3: When preparing solutions of 2-(2,6-Dibromo-4-nitrophenoxy)acetonitrile, consider the following:
-
Solvent Choice: Use anhydrous, high-purity solvents to minimize the risk of hydrolysis. If an aqueous buffer is required, prepare it fresh and consider degassing it to remove dissolved oxygen, which can participate in radical-mediated degradation pathways.
-
pH: Be mindful of the pH of your solution. Strongly acidic or basic conditions can accelerate the hydrolysis of the nitrile group.[1] It is advisable to maintain the pH within a neutral range (pH 6-8) if your experimental protocol allows.
-
Temperature: Prepare solutions at room temperature or below. Avoid heating to dissolve the compound unless absolutely necessary, and if so, do so for the shortest possible time.
-
Freshness: Prepare solutions fresh for each experiment. Avoid long-term storage of solutions, as degradation can occur even under seemingly benign conditions.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments and provides potential causes and solutions.
| Observed Issue | Potential Cause | Recommended Solution |
| Inconsistent or lower-than-expected bioactivity/reactivity in assays. | Compound Degradation: The compound may have degraded due to improper storage or handling, leading to a lower concentration of the active molecule. | 1. Verify Storage: Confirm that the compound has been stored at 2-8°C, protected from light and moisture. 2. Use Fresh Stock: Prepare new solutions from a fresh stock of the solid compound. 3. Analytical Check: If possible, verify the purity of your compound and solutions using techniques like HPLC or LC-MS to check for the presence of degradation products. |
| Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC, LC-MS). | Hydrolysis or Photodegradation: The new peaks could correspond to the carboxylic acid (from nitrile hydrolysis), the corresponding phenol (from ether cleavage), or debrominated species. | 1. Control for Light: Repeat the experiment with light-protected vials (e.g., amber glass or wrapped in foil). 2. Control for pH: Analyze the pH of your solution and adjust to neutral if possible. Use freshly prepared, anhydrous solvents. 3. Time-Course Study: Analyze your solution at different time points to monitor the appearance and growth of impurity peaks, which can help identify the degradation pathway. |
| Color change of the solid compound or solution over time (e.g., yellowing). | Decomposition: Nitroaromatic compounds can form colored byproducts upon decomposition. This could be due to thermal stress, light exposure, or reaction with contaminants. | 1. Discard Discolored Material: Do not use any compound that has visibly changed color. 2. Review Handling Procedures: Ensure that the compound is not exposed to high temperatures, direct sunlight, or incompatible chemicals. |
Potential Degradation Pathways
The following diagram illustrates the most probable degradation pathways for 2-(2,6-Dibromo-4-nitrophenoxy)acetonitrile based on its functional groups.
Caption: Potential degradation pathways for the title compound.
Experimental Protocol: Preparation of a Stock Solution for Cellular Assays
This protocol provides a step-by-step methodology for preparing a stock solution of 2-(2,6-Dibromo-4-nitrophenoxy)acetonitrile, with an emphasis on minimizing degradation.
Materials:
-
2-(2,6-Dibromo-4-nitrophenoxy)acetonitrile (solid)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Inert gas (Argon or Nitrogen)
-
Calibrated analytical balance
-
Amber glass vials with PTFE-lined caps
-
Sterile, calibrated micropipettes
Procedure:
-
Pre-Experiment Preparation:
-
Allow the sealed container of 2-(2,6-Dibromo-4-nitrophenoxy)acetonitrile to equilibrate to room temperature before opening to prevent condensation of moisture onto the solid.
-
Purge an amber glass vial with an inert gas for 1-2 minutes to displace air and moisture.
-
-
Weighing the Compound:
-
In a controlled environment with minimal light exposure, accurately weigh the desired amount of the solid compound using a calibrated analytical balance.
-
Promptly transfer the weighed solid into the prepared amber vial.
-
-
Dissolution:
-
Using a calibrated micropipette, add the required volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Seal the vial tightly with the PTFE-lined cap.
-
Gently vortex the vial at room temperature until the solid is completely dissolved. Do not heat.
-
-
Storage of Stock Solution:
-
If the stock solution is not for immediate use, overlay the solution with inert gas before sealing the vial.
-
Store the stock solution at -20°C or -80°C in the dark.
-
For frequent use, prepare small aliquots to avoid repeated freeze-thaw cycles.
-
-
Preparation of Working Solutions:
-
When preparing working solutions for your assay, thaw a single aliquot of the stock solution.
-
Dilute the stock solution in your assay medium immediately before use. Be aware that aqueous media can initiate hydrolysis, so minimize the time the compound spends in the working solution before being added to the experiment.
-
References
- Tsang, W. (n.d.). Thermal Stability Characteristics of Nitroaromatic Compounds. DTIC.
- BenchChem. (n.d.). A Comparative Guide to the Stability of Nitroaromatic Compounds.
- OAKTrust. (n.d.). Thermal Hazard Analysis of Nitroaromatic Compounds.
- ResearchGate. (n.d.). Investigation of thermal stability of some nitroaromatic derivatives by dsc.
- MDPI. (n.d.). Photodegradation Kinetics and Solvent Effect of New Brominated Flame Retardants (NBFRS) in Liquid Medium.
- NIH. (n.d.). Nitroaromatic Compounds, from Synthesis to Biodegradation. PMC.
- ResearchGate. (n.d.). Study on photodegradation of typical new brominated flame retardants on soil minerals and actual soil.
- ChemScene. (n.d.). 1221793-70-9 | 2-(2,6-Dibromo-4-nitrophenoxy)acetonitrile.
- MDPI. (n.d.). Cu-Catalyzed Hydrodehalogenation of Brominated Aromatic Pollutants in Aqueous Solution.
- Wikipedia. (n.d.). Persistent organic pollutant.
- Weidlich, T., et al. (2021). Cu-Catalyzed Hydrodehalogenation of Brominated Aromatic Pollutants in Aqueous Solution. Catalysts.
- ResearchGate. (n.d.). Mechanism of hydrolysis in acetonitrile of p-nitrophenyl trifluoroacetate.
- PubChem. (n.d.). 2-(2,6-Dibromo-4-nitrophenyl)acetonitrile.
- PubMed. (2019). Biodegradation of 2,6-dibromo-4-nitrophenol by Cupriavidus sp. strain CNP-8: Kinetics, pathway, genetic and biochemical characterization.
- ResearchGate. (n.d.). Biodegradation of 2,6-dibromo-4-nitrophenol by Cupriavidus sp. strain CNP-8: Kinetics, pathway, genetic and biochemical characterization | Request PDF.
- Chemguide. (n.d.). Hydrolysis of nitriles.
- YouTube. (2018, April 21). Hydrolysis of Nitriles.
Sources
Technical Support Center: A Guide to Scaling Up the Synthesis of 2-(2,6-Dibromo-4-nitrophenoxy)acetonitrile for Pilot Studies
Welcome to the technical support center for the synthesis of 2-(2,6-Dibromo-4-nitrophenoxy)acetonitrile. This guide is designed for researchers, scientists, and drug development professionals who are looking to scale up this synthesis for pilot studies. Here, you will find in-depth troubleshooting guides, frequently asked questions, and detailed protocols to ensure a successful and safe scale-up process.
I. Introduction to the Synthesis
The synthesis of 2-(2,6-Dibromo-4-nitrophenoxy)acetonitrile is achieved through a Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific case, the phenoxide of 2,6-Dibromo-4-nitrophenol acts as the nucleophile, attacking the electrophilic carbon of chloroacetonitrile to form the desired ether linkage.[1][2] The presence of two bromine atoms and a nitro group on the phenolic ring influences the acidity of the phenol and the reactivity of the resulting phenoxide.
The reaction proceeds via an SN2 mechanism, making the choice of base, solvent, and reaction conditions crucial for a high-yielding and clean reaction.[1][3] When scaling up, factors such as heat transfer, mixing efficiency, and the safe handling of reagents become paramount.
II. Troubleshooting Guide
This section addresses common issues that may arise during the pilot-scale synthesis of 2-(2,6-Dibromo-4-nitrophenoxy)acetonitrile.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Incomplete deprotonation of the phenol: The base used may be too weak or used in insufficient quantity to fully deprotonate the 2,6-Dibromo-4-nitrophenol. 2. Low reaction temperature: The reaction may not have sufficient energy to proceed at the set temperature. 3. Poor quality of reagents: Degradation of chloroacetonitrile or the phenol can lead to failed reactions. | 1. Base selection: Use a stronger base like potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH). Ensure at least 1.5-2 equivalents of the base are used. For particularly stubborn reactions, a stronger, non-nucleophilic base like sodium hydride (NaH) could be considered, though with extreme caution due to its reactivity.[4][5] 2. Temperature optimization: Williamson ether syntheses are typically conducted at temperatures ranging from 50 to 100 °C.[1] Consider a gradual increase in temperature while monitoring the reaction progress. 3. Reagent quality: Use freshly opened or properly stored reagents. Chloroacetonitrile can be sensitive to moisture and light. |
| Formation of Side Products (e.g., elimination products) | 1. Use of a sterically hindered base: While strong, bulky bases can favor elimination reactions. 2. High reaction temperature: Higher temperatures can favor the competing E2 elimination reaction.[5] | 1. Base selection: Stick to less sterically hindered bases like K₂CO₃ or NaOH. 2. Temperature control: Maintain the reaction temperature at the lowest effective level that provides a reasonable reaction rate. |
| Reaction Stalls Before Completion | 1. Insufficient base: The base may be consumed during the reaction. 2. Decomposition of the alkylating agent: Chloroacetonitrile may degrade over the course of a long reaction time at elevated temperatures. | 1. Staged addition of base: Consider adding the base in portions throughout the reaction. 2. Staged addition of chloroacetonitrile: Adding the alkylating agent portion-wise may help maintain its concentration and minimize degradation. |
| Difficulties in Product Isolation and Purification | 1. Emulsion formation during workup: The presence of unreacted starting materials or side products can lead to emulsions. 2. Product is an oil or low-melting solid: This can make crystallization challenging. | 1. Workup procedure: Use a brine wash to break emulsions. Adjusting the pH of the aqueous layer can also help. 2. Purification strategy: If crystallization is difficult, consider column chromatography on silica gel. A solvent system of ethyl acetate and hexanes is a good starting point. |
III. Frequently Asked Questions (FAQs)
Q1: What is the best base to use for this synthesis?
For phenolic starting materials, especially those with electron-withdrawing groups like the nitro group in 2,6-Dibromo-4-nitrophenol, moderately strong bases are usually sufficient. Anhydrous potassium carbonate (K₂CO₃) is a good first choice as it is effective, easy to handle, and affordable. Sodium hydroxide (NaOH) is also a viable option. For laboratory-scale experiments where complete and rapid deprotonation is desired, sodium hydride (NaH) can be used, but its use at a pilot scale requires careful consideration of safety and handling procedures.[4][6]
Q2: Which solvent is most suitable for scaling up this reaction?
Polar aprotic solvents are generally preferred for Williamson ether synthesis as they can accelerate the reaction rate.[5] Acetonitrile and N,N-dimethylformamide (DMF) are excellent choices.[1] For pilot-scale operations, acetonitrile is often favored due to its lower boiling point, which facilitates easier removal during downstream processing.
Q3: What are the critical safety precautions for this synthesis?
-
2,6-Dibromo-4-nitrophenol: This compound is harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and serious eye irritation. Always handle it in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Chloroacetonitrile: This reagent is toxic if swallowed, in contact with skin, or inhaled.[7][8] It is also a lachrymator.[8] Strict adherence to safety protocols is mandatory. Use it in a fume hood and wear appropriate PPE.[9][10]
-
Scale-up considerations: Exothermic reactions can be a concern when scaling up. Monitor the internal temperature of the reactor closely, especially during the addition of reagents. Ensure that the reactor is equipped with an efficient cooling system.
Q4: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a simple and effective way to monitor the reaction. Use a suitable solvent system (e.g., 3:1 hexanes:ethyl acetate) to separate the starting material (2,6-Dibromo-4-nitrophenol) from the product. The disappearance of the starting material spot indicates the completion of the reaction. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be used.
Q5: What is a suitable HPLC method for analyzing the product?
A reverse-phase HPLC method using a C18 column is a good starting point for analyzing aromatic nitro compounds.[11] A gradient elution with a mobile phase consisting of acetonitrile and water (with a small amount of an acid like formic or phosphoric acid) is often effective.[12][13] UV detection at a wavelength where the product shows strong absorbance (likely in the 250-300 nm range) should be employed.
IV. Experimental Protocols
A. Lab-Scale Synthesis (Illustrative Example)
This protocol is for a 10 mmol scale synthesis.
-
Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,6-Dibromo-4-nitrophenol (2.97 g, 10 mmol) and anhydrous potassium carbonate (2.76 g, 20 mmol).
-
Solvent and Reagent Addition: Add 100 mL of anhydrous acetonitrile to the flask. Stir the suspension at room temperature for 15 minutes. Add chloroacetonitrile (0.83 g, 11 mmol) to the mixture.
-
Reaction: Heat the reaction mixture to reflux (approximately 82°C) and maintain it for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting phenol.
-
Workup: Cool the reaction mixture to room temperature. Filter off the inorganic salts and wash the filter cake with a small amount of acetonitrile. Combine the filtrate and washings and concentrate under reduced pressure.
-
Purification: Dissolve the crude residue in ethyl acetate (100 mL). Wash the organic layer sequentially with water (2 x 50 mL) and brine (50 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.
B. Pilot-Scale Synthesis (Hypothetical 1 kg Scale)
This protocol is a hypothetical scale-up and should be adapted and optimized based on available equipment and safety assessments.
| Parameter | Value | Notes |
| Starting Material (2,6-Dibromo-4-nitrophenol) | 1.0 kg (3.36 mol) | Ensure the material is dry. |
| Base (Anhydrous Potassium Carbonate) | 0.93 kg (6.72 mol) | Use a fine powder for better reactivity. |
| Alkylating Agent (Chloroacetonitrile) | 0.28 kg (3.70 mol) | Add cautiously due to potential exotherm. |
| Solvent (Anhydrous Acetonitrile) | 10 L | Ensure the solvent is of appropriate grade. |
| Reaction Temperature | 75-80 °C | Monitor internal temperature closely. |
| Reaction Time | 6-10 hours | Monitor by in-process controls (e.g., HPLC). |
| Expected Yield | 0.95 - 1.1 kg (85-95%) | Based on typical Williamson ether synthesis yields. |
Step-by-Step Pilot-Scale Procedure:
-
Reactor Preparation: Ensure the reactor is clean, dry, and inerted with nitrogen.
-
Charging Reagents: Charge the reactor with 2,6-Dibromo-4-nitrophenol and anhydrous potassium carbonate.
-
Solvent Addition: Add anhydrous acetonitrile to the reactor with stirring.
-
Heating: Heat the stirred suspension to 50-60°C.
-
Chloroacetonitrile Addition: Slowly add chloroacetonitrile to the reactor over a period of 1-2 hours, while maintaining the internal temperature below 80°C.
-
Reaction: After the addition is complete, maintain the reaction mixture at 75-80°C for 6-10 hours. Monitor the reaction progress by HPLC.
-
Cooling and Filtration: Once the reaction is complete, cool the mixture to 20-25°C. Filter the reaction mixture to remove inorganic salts. Wash the filter cake with acetonitrile.
-
Solvent Removal: Concentrate the combined filtrate under reduced pressure.
-
Workup: Add ethyl acetate and water to the residue. Separate the organic layer. Wash the organic layer with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate and then concentrate it under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization or large-scale chromatography.
V. Visualizations
A. Experimental Workflow for Pilot-Scale Synthesis
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. youtube.com [youtube.com]
- 7. nbinno.com [nbinno.com]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. echemi.com [echemi.com]
- 10. fishersci.com [fishersci.com]
- 11. tandfonline.com [tandfonline.com]
- 12. Nitroaromatic and Nitroamine Explosives Analyzed with HPLC - AppNote [mtc-usa.com]
- 13. Separation of Nitrobenzene on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Technical Support Center: Enhancing the Solubility of 2-(2,6-Dibromo-4-nitrophenoxy)acetonitrile for Biological Assays
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for 2-(2,6-Dibromo-4-nitrophenoxy)acetonitrile. This guide is designed to provide you with expert, field-proven insights into overcoming the solubility challenges associated with this compound to ensure the accuracy and reproducibility of your biological assays. Given its chemical structure—a halogenated nitrophenoxy derivative—poor aqueous solubility is an expected characteristic. This document provides a logical, step-by-step framework for achieving and maintaining a soluble state for successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting solvent for preparing a stock solution of 2-(2,6-Dibromo-4-nitrophenoxy)acetonitrile?
A1: The recommended starting solvent is high-purity, anhydrous Dimethyl Sulfoxide (DMSO). DMSO is a powerful, polar aprotic solvent capable of dissolving a wide array of organic compounds, including those with poor aqueous solubility.[1] For initial stock solution preparation, aim for a high concentration (e.g., 10-50 mM) to minimize the volume of solvent added to your final assay system. It is crucial to use anhydrous DMSO, as absorbed water can decrease the solubility of hydrophobic compounds over time and complicate storage.[2]
Q2: How can I determine the maximum solubility of this compound in DMSO or other organic solvents?
A2: A small-scale solubility test is essential before preparing a large-volume stock solution.[3]
Protocol for Small-Scale Solubility Testing:
-
Weigh out a small, precise amount of the compound (e.g., 1-2 mg) into a sterile microcentrifuge tube or glass vial.
-
Add a calculated volume of the test solvent (e.g., DMSO) to achieve a high target concentration (e.g., 50 mM).
-
Mix thoroughly by vortexing for 1-2 minutes.[4]
-
Visually inspect for any undissolved particulate matter against a dark background.
-
If the compound is not fully dissolved, you can employ gentle heating (e.g., 37°C water bath) or sonication for 5-10 minutes.[1][4] Use caution with heating, as it can degrade thermally sensitive compounds.
-
If particulates remain, add a known volume of solvent incrementally until complete dissolution is achieved. Record the final volume to calculate the maximum soluble concentration.
Q3: What is the maximum final concentration of DMSO that is safe for most cell-based assays?
A3: The final concentration of DMSO in your assay medium should be kept as low as possible, ideally ≤0.5% (v/v) .[3][5] While tolerance varies between cell lines, concentrations above 1% are frequently cytotoxic.[6][7][8] It is imperative to include a "vehicle control" in all experiments—this control should contain the same final concentration of DMSO as your test samples to account for any solvent-induced effects on the cells.[1][6]
Troubleshooting Guide: Common Solubility Issues
Q1: My compound is soluble in 100% DMSO, but it precipitates immediately when I dilute it into my aqueous cell culture medium or buffer. What is happening and how can I fix it?
A1: This is a classic and common problem known as aqueous precipitation. It occurs because the compound, while soluble in the organic solvent, is not soluble in the final aqueous environment of your assay.[9][10] The DMSO concentration drops dramatically upon dilution, and the water-based medium cannot maintain the compound in solution.
Root Cause Analysis and Solutions Workflow:
Caption: Troubleshooting workflow for compound precipitation.
Detailed Strategies to Prevent Aqueous Precipitation:
-
Optimize the Dilution Process: Rapid and thorough mixing is critical. When adding the DMSO stock to the aqueous buffer, vortex or pipette-mix the solution immediately and vigorously. Do not add the stock to the wall of the tube and let it sit. For cell-based assays, a common technique is to add the DMSO stock to the medium first, mix well, and then add this final solution to the cells.
-
Perform Intermediate Dilutions: Instead of a single large dilution (e.g., 1:1000), perform a serial or intermediate dilution. First, dilute the high-concentration DMSO stock into a smaller volume of aqueous buffer (e.g., a 1:10 dilution to create a 10% DMSO intermediate). This intermediate may still be soluble. Then, use this to make the final dilution into the full volume of assay media. This gradual reduction in solvent strength can sometimes prevent shock precipitation.
-
Use Pluronic F-127 or other co-solvents: For highly problematic compounds, co-solvents or non-ionic surfactants can be used. Pluronic F-127 is a polymer that can help to maintain the solubility of hydrophobic compounds in aqueous solutions. Prepare a stock solution of Pluronic F-127 in your assay buffer and use this for your dilutions.
-
Incorporate Serum or Albumin: If compatible with your assay, the presence of proteins like fetal bovine serum (FBS) or bovine serum albumin (BSA) can help solubilize lipophilic compounds by binding to them, effectively shielding them from the aqueous environment.[11]
Q2: I observe cellular toxicity or off-target effects that don't seem related to my compound's expected mechanism. Could the solvent or solubility be the cause?
A2: Absolutely. This can arise from two primary sources: overt solvent toxicity or the formation of compound aggregates.
-
Solvent Toxicity: As mentioned, DMSO concentrations above 0.5%-1% can induce cellular stress, inhibit cell growth, or even cause cell death, confounding your results.[6][8] Always run a vehicle control with the highest concentration of DMSO used in your experiment to assess the baseline effect of the solvent itself.[1]
-
Compound Aggregates: When a compound is poorly soluble, it can form microscopic or sub-microscopic aggregates. These are not the same as visible precipitates. These aggregates can cause non-specific effects, such as membrane disruption or sequestration of proteins, leading to misleading biological data that is not representative of the monomeric compound's activity.
Experimental Protocol: Preparing Stock and Working Solutions
This protocol is designed to maximize the chances of achieving a true solution and minimizing precipitation.
Caption: Workflow for preparing compound solutions.
Q3: Can I use other solvents like ethanol or methanol?
A3: While DMSO is generally the first choice, other solvents can be considered if DMSO is incompatible with your assay or fails to dissolve the compound.
| Solvent | Polarity Index | Common Use Notes | Max Recommended Final Conc. (Cell-Based Assays) |
| Dimethyl Sulfoxide (DMSO) | 7.2 | Universal solvent for high-concentration stocks.[3] | ≤ 0.5% [1] |
| Ethanol (EtOH) | 5.2 | Good for compounds soluble in alcohols. Can be more toxic than DMSO.[3][12] | ≤ 1.0% (cell-line dependent)[12] |
| Methanol (MeOH) | 6.6 | Alternative to ethanol; generally more toxic.[3] | Use with extreme caution; <0.1% |
| N,N-Dimethylformamide (DMF) | 6.4 | Stronger solvent for highly insoluble compounds. Higher toxicity than DMSO.[3] | Use with extreme caution; <0.1% |
Data Summary: Common Organic Solvents for Biological Assays
References
-
Halling-Sørensen, B., et al. (2010). Considerations regarding use of solvents in in vitro cell based assays. PMC - NIH. Available at: [Link]
-
Tanneberger, K., et al. (2010). Effects of Solvents and Dosing Procedure on Chemical Toxicity in Cell-Based in Vitro Assays. Environmental Science & Technology - ACS Publications. Available at: [Link]
-
Andersen, M. H. G., et al. (2010). Considerations regarding use of solvents in in vitro cell based assays. Semantic Scholar. Available at: [Link]
-
Kakumanu, S., et al. (2023). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PubMed Central. Available at: [Link]
-
Kramer, C. R., et al. (2013). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. PMC - NIH. Available at: [Link]
-
Ates, G., et al. (2025). Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. ResearchGate. Available at: [Link]
-
Various Authors. (2014). How to enhance drug solubility for in vitro assays?. ResearchGate. Available at: [Link]
-
D'Abrosca, G., et al. (2021). Cytotoxicity and Microbicidal Activity of Commonly Used Organic Solvents: A Comparative Study and Application to a Standardized Extract from Vaccinium macrocarpon. NIH. Available at: [Link]
-
PubChem. (n.d.). 2-(2,6-Dibromo-4-nitrophenyl)acetonitrile. PubChem. Available at: [Link]
-
Various Authors. (2023). Enhancing solubility of poorly aqueous soluble drugs: critical appraisal of techniques. ResearchGate. Available at: [Link]
-
Kumar, S., et al. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. MDPI. Available at: [Link]
-
Aragen Life Sciences. (2021). Enabling Clinical Development of Poorly Soluble Molecules Through Formulation Solutions. Aragen Life Sciences. Available at: [Link]
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Various Authors. (2015). How do I avoid precipitation of DMSO soluble compounds in water based culture media?. ResearchGate. Available at: [Link]
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Various Authors. (2025). Solubility enhancement strategies for poorly water-soluble drugs in solid dispersions. ResearchGate. Available at: [Link]
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ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. ICCVAM. Available at: [Link]
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Various Authors. (2017). How do you dissolve an oil-based sample to test on cells?. ResearchGate. Available at: [Link]
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Various Authors. (2017). How to avoid dmso dissolved inhibitor from precipitating out when added in culture media?. ResearchGate. Available at: [Link]
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PubChem. (n.d.). Propanenitrile, 3-[[4-[2-(2,6-dibromo-4-nitrophenyl)diazenyl]-3-methylphenyl]ethylamino]-. PubChem. Available at: [Link]
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Timasheff, S. N. (1998). Protein precipitation and denaturation by dimethyl sulfoxide. PubMed - NIH. Available at: [Link]
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Oldenburg, K., et al. (2006). Samples in DMSO: What an end user needs to know. Ziath. Available at: [Link]
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PubChem. (n.d.). Dibromoacetonitrile. PubChem - NIH. Available at: [Link]
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PubChem. (n.d.). p-Nitrophenylacetonitrile. PubChem - NIH. Available at: [Link]
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PubChem. (n.d.). Phenol, 2,6-dibromo-4-nitro-. PubChem. Available at: [Link]
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Validation & Comparative
Comparing the synthesis of "2-(2,6-Dibromo-4-nitrophenoxy)acetonitrile" with similar compounds
An In-Depth Technical Guide to the Synthesis of 2-(2,6-Dibromo-4-nitrophenoxy)acetonitrile and a Comparative Analysis with Structurally Related Analogues
Abstract
This guide provides a comprehensive examination of the synthesis of 2-(2,6-Dibromo-4-nitrophenoxy)acetonitrile, a substituted phenoxyacetonitrile with potential applications as a versatile intermediate in medicinal chemistry and materials science. The primary synthetic route, the Williamson ether synthesis, is explored in detail, from the preparation of the key precursor, 2,6-Dibromo-4-nitrophenol, to the final etherification step. To provide a deeper understanding of the structure-reactivity relationships that govern this transformation, a comparative analysis is presented against the synthesis of analogues with varying substitution patterns on the phenyl ring: 2-(4-nitrophenoxy)acetonitrile and the parent phenoxyacetonitrile. This guide elucidates the profound impact of electronic and steric effects on reaction kinetics and yields, offering researchers actionable insights for procedural optimization. All experimental protocols are presented with a focus on causality, ensuring a robust and reproducible methodology.
Introduction: The Williamson Ether Synthesis in the Context of Substituted Phenoxyacetonitriles
The synthesis of ethers is a cornerstone of modern organic chemistry, and the Williamson ether synthesis, first reported by Alexander Williamson in 1850, remains one of the most reliable and broadly applicable methods for this purpose.[1] The reaction typically involves the SN2 (bimolecular nucleophilic substitution) displacement of a halide or other suitable leaving group from an organohalide by an alkoxide or phenoxide ion.[2][3]
The target molecule, 2-(2,6-Dibromo-4-nitrophenoxy)acetonitrile, and its analogues are prepared by reacting a substituted phenoxide with an α-haloacetonitrile. The success of this synthesis is critically dependent on the nucleophilicity of the phenoxide, which is, in turn, dictated by the electronic nature of the substituents on the aromatic ring.[4] This guide will systematically dissect these influences.
Diagram 1: General Mechanism of the Williamson Ether Synthesis
Caption: General two-step mechanism for the Williamson ether synthesis of phenoxyacetonitriles.
Synthesis of the Key Precursor: 2,6-Dibromo-4-nitrophenol
The synthesis of the target compound commences with the preparation of its phenolic precursor. The most direct and high-yielding method is the electrophilic bromination of commercially available p-nitrophenol. The presence of the strongly deactivating nitro group (-NO₂) and the ortho-, para-directing hydroxyl group (-OH) dictates that bromination will occur at the positions ortho to the hydroxyl group.
Causality Behind Experimental Choices
-
Reactant: p-Nitrophenol is used as the starting material. Its electron-withdrawing nitro group makes the ring less reactive than phenol itself, but the activating hydroxyl group still directs electrophilic substitution to the ortho positions.
-
Solvent: Glacial acetic acid is an ideal solvent as it readily dissolves p-nitrophenol and is relatively polar, which helps to stabilize the reaction intermediates. It is also inert to bromine under the reaction conditions.
-
Brominating Agent: A solution of bromine in glacial acetic acid is used. Adding the bromine dropwise with stirring ensures a controlled reaction rate and prevents localized overheating and potential side reactions.
-
Temperature Control: The reaction is initially run at room temperature and then gently warmed to drive the reaction to completion and expel excess bromine.
-
Workup: The product is precipitated by the addition of cold water, as it is sparingly soluble in aqueous media. Washing with 50% acetic acid and then water removes unreacted starting materials and inorganic byproducts.
Detailed Experimental Protocol: Synthesis of 2,6-Dibromo-4-nitrophenol
This protocol is adapted from the robust and well-established procedure published in Organic Syntheses.[5]
-
In a 5-L round-bottomed flask equipped with a mechanical stirrer, a dropping funnel, and a gas trap for HBr, dissolve 278 g (2.0 moles) of p-nitrophenol in 830 mL of glacial acetic acid.
-
Prepare a solution of 750 g (4.7 moles) of bromine in 700 mL of glacial acetic acid.
-
With continuous stirring, add the bromine solution dropwise to the p-nitrophenol solution over a period of 3 hours at room temperature.
-
After the addition is complete, stir the mixture for an additional 30 minutes.
-
Warm the reaction mixture on a steam bath to approximately 85°C for 1 hour to drive off the excess bromine.
-
Pass a stream of air through the mixture to remove the final traces of bromine.
-
Add 1.1 L of cold water to the reaction mixture and continue stirring until cool to precipitate the product. For optimal crystal formation, allow the mixture to stand overnight in an ice bath.
-
Collect the pale yellow crystalline product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake first with 500 mL of 50% aqueous acetic acid, followed by a thorough washing with cold water.
-
Dry the product in an oven at 50-60°C.
-
Expected Outcome: Yields of 570–583 g (96–98%) of 2,6-Dibromo-4-nitrophenol are typically achieved.[5] The product is sufficiently pure for the subsequent step without further recrystallization.
Diagram 2: Synthetic Workflow for 2,6-Dibromo-4-nitrophenol
Caption: Process flow diagram for the synthesis of 2,6-Dibromo-4-nitrophenol.
Comparative Synthesis of Phenoxyacetonitriles
In this section, we compare the synthesis of the target compound with analogues to illustrate the impact of aromatic substituents on the Williamson ether synthesis. A generalized protocol is provided, followed by a discussion of the specific modifications and expected outcomes for each compound.
General Experimental Protocol: Williamson Ether Synthesis
-
To a solution of the substituted phenol (1.0 eq) in a suitable solvent (e.g., acetone, DMF), add a base (e.g., anhydrous K₂CO₃, 1.5-2.0 eq).
-
Stir the mixture at room temperature for 30 minutes to facilitate the formation of the phenoxide salt.
-
Add chloroacetonitrile or bromoacetonitrile (1.1-1.2 eq) to the suspension.
-
Heat the reaction mixture to reflux and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography.
Synthesis of 2-(2,6-Dibromo-4-nitrophenoxy)acetonitrile (Target Compound)
-
Starting Material: 2,6-Dibromo-4-nitrophenol
-
Analysis of Reactivity: The phenoxide derived from this phenol is a relatively weak nucleophile. The strong electron-withdrawing effects of the two bromine atoms and the nitro group significantly reduce the electron density on the oxygen atom.[4] Furthermore, the two bulky bromine atoms ortho to the hydroxyl group introduce considerable steric hindrance, which can impede the approach of the electrophile to the nucleophilic oxygen atom.
-
Procedural Modifications: To overcome the reduced reactivity, more forcing conditions are necessary.
-
Solvent: A polar aprotic solvent like N,N-Dimethylformamide (DMF) is preferred over acetone as it better solvates the potassium phenoxide and accelerates SN2 reactions.
-
Temperature: Higher reaction temperatures (e.g., 80-100°C) and longer reaction times are typically required to achieve a reasonable conversion.
-
-
Expected Outcome: The yield is expected to be moderate due to the combined electronic deactivation and steric hindrance.
Synthesis of 2-(4-Nitrophenoxy)acetonitrile (Comparison Compound 1)
-
Starting Material: 4-Nitrophenol
-
Analysis of Reactivity: The phenoxide is still deactivated by the electron-withdrawing nitro group, but to a lesser extent than the dibromo-substituted analogue. Crucially, there is no steric hindrance at the ortho positions.
-
Procedural Modifications: The reaction can often be conducted under milder conditions compared to the target compound. Refluxing in acetone with K₂CO₃ as the base is generally sufficient.
-
Expected Outcome: Due to the lack of steric hindrance and lesser electronic deactivation, the reaction proceeds more readily, and higher yields are expected.
Synthesis of Phenoxyacetonitrile (Comparison Compound 2)
-
Starting Material: Phenol
-
Analysis of Reactivity: Phenol is the baseline for this comparison. Its corresponding phenoxide is a significantly stronger nucleophile than its nitrated counterparts. There are no electron-withdrawing groups to decrease the electron density on the oxygen atom.
-
Procedural Modifications: This reaction is the most facile of the series. It proceeds efficiently under standard conditions (K₂CO₃/acetone, reflux).
-
Expected Outcome: The reaction is typically fast and high-yielding.
Comparative Data Summary
The following table summarizes the key parameters and expected outcomes for the synthesis of the target compound and its analogues, providing a clear comparison of their reactivity.
| Compound Name | Starting Phenol | Key Substituent Effects | Typical Conditions | Expected Reaction Rate | Expected Yield |
| 2-(2,6-Dibromo-4-nitrophenoxy)acetonitrile | 2,6-Dibromo-4-nitrophenol | Strong e⁻-withdrawing; High steric hindrance | K₂CO₃, DMF, 80-100 °C | Slow | Moderate |
| 2-(4-Nitrophenoxy)acetonitrile | 4-Nitrophenol | Strong e⁻-withdrawing; No steric hindrance | K₂CO₃, Acetone, Reflux | Moderate | Good to High |
| Phenoxyacetonitrile | Phenol | None (baseline) | K₂CO₃, Acetone, Reflux | Fast | High |
Troubleshooting and Optimization
-
Low Yields with Deactivated Phenols: If yields are low, particularly with the target compound, consider using a stronger, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent like THF or DMF to ensure complete formation of the phenoxide.[6][7] Exercise caution as NaH is highly reactive and generates flammable hydrogen gas.
-
Side Reactions: The primary side reaction is the E2 elimination of the α-haloacetonitrile, which can be promoted by excessively harsh basic conditions.[4] Using a slight excess of the haloacetonitrile and a moderate base like K₂CO₃ can minimize this. C-alkylation is a potential but less common side reaction with phenoxides.
-
Phase Transfer Catalysis (PTC): For difficult reactions, the use of a phase transfer catalyst (e.g., tetrabutylammonium bromide) can significantly improve reaction rates and yields. The catalyst helps to transport the phenoxide ion from the solid or aqueous phase into the organic phase where the reaction occurs, facilitating the SN2 displacement.[4]
Conclusion
The synthesis of 2-(2,6-Dibromo-4-nitrophenoxy)acetonitrile via the Williamson ether synthesis is a feasible but challenging transformation that highlights fundamental principles of organic reactivity. A direct comparison with less substituted analogues demonstrates that both electronic and steric effects play a critical role in determining the outcome of the reaction. The strong electron-withdrawing nature of the nitro and bromo groups, combined with the steric bulk of the ortho-bromine atoms, significantly reduces the nucleophilicity of the phenoxide, necessitating more forcing reaction conditions compared to the synthesis of 2-(4-nitrophenoxy)acetonitrile or the parent phenoxyacetonitrile. By understanding these structure-reactivity relationships, researchers can rationally design experimental conditions to optimize the synthesis of a wide range of substituted phenoxyacetonitrile derivatives.
References
-
Title: 2,6-dibromo-4-nitrophenol - Organic Syntheses Procedure Source: Organic Syntheses URL: [Link]
-
Title: Phenoxyacetonitrile (C007B-404712) Source: Cenmed URL: [Link]
-
Title: The Williamson Ether Synthesis Source: University of Colorado Boulder, Department of Chemistry URL: [Link]
-
Title: Williamson ether synthesis Source: Wikipedia URL: [Link]
-
Title: Williamson Ether Synthesis Source: YouTube (Khan Academy) URL: [Link]
-
Title: 2-(2,6-Dibromo-4-nitrophenyl)acetonitrile | C8H4Br2N2O2 Source: PubChem URL: [Link]
-
Title: The Williamson Ether Synthesis Source: Master Organic Chemistry URL: [Link]
-
Title: 2,6-Dibromo-4-nitrophenol Source: ResearchGate URL: [Link]
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Title: Williamson Ether Synthesis Source: YouTube (Professor Dave Explains) URL: [Link]
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Comparative Analysis of Nitrophenoxy Derivatives in Protoporphyrinogen Oxidase (PPO) Inhibition Assays
A Senior Application Scientist's Guide to Evaluating Novel Herbicidal Candidates
Introduction: The Quest for Novel PPO Inhibitors
Protoporphyrinogen oxidase (PPO or Protox) is a well-established and commercially significant target for herbicides.[1] This enzyme catalyzes the penultimate step in the biosynthesis of both chlorophyll in plants and heme in animals: the oxidation of protoporphyrinogen IX (Protogen IX) to protoporphyrin IX (Proto IX).[1][2] Herbicidal inhibition of PPO disrupts this critical pathway, leading to the accumulation of the substrate, Protogen IX. This substrate leaks into the cytoplasm where it is non-enzymatically oxidized to Proto IX.[3] In the presence of light, this misplaced Proto IX acts as a potent photosensitizer, generating reactive oxygen species that cause rapid lipid peroxidation, membrane damage, and ultimately, cell death.[2][4]
The chemical class of nitrophenoxy derivatives, particularly diphenyl ethers like acifluorfen and fomesafen, are known PPO inhibitors.[5][6] Their structure often mimics a portion of the natural substrate, allowing them to competitively bind to the enzyme's active site.[2] This guide focuses on a comparative framework for evaluating the PPO inhibitory activity of a novel compound, 2-(2,6-Dibromo-4-nitrophenoxy)acetonitrile , against other nitrophenoxy analogs. While direct comparative data for this specific molecule is not yet prevalent in public literature, we can establish a robust evaluation protocol based on well-characterized PPO inhibitors, providing a scientifically rigorous path for its assessment.
Mechanism of Action: A Visual Overview
PPO inhibitors function by blocking the conversion of protoporphyrinogen IX to protoporphyrin IX within the chloroplast. This leads to a cytotoxic cascade triggered by light, as illustrated below.
Sources
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 2-(2,6-Dibromo-4-nitrophenoxy)acetonitrile
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
The robust quantification of active pharmaceutical ingredients (APIs) and their intermediates is foundational to drug development and manufacturing. This guide presents a comprehensive framework for the cross-validation of analytical methods for the novel intermediate, 2-(2,6-Dibromo-4-nitrophenoxy)acetonitrile. We objectively compare a primary High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method against a confirmatory Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method. This document provides not just the procedural steps but the underlying scientific rationale for experimental design, acceptance criteria, and data interpretation, grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2] The objective is to equip scientists with a self-validating system to ensure data integrity, consistency, and reliability across different analytical platforms.
Introduction: The Analyte and the Imperative for Cross-Validation
2-(2,6-Dibromo-4-nitrophenoxy)acetonitrile is a key intermediate characterized by a nitrophenyl group, which acts as a strong chromophore, and two bromine atoms, which impart a distinct isotopic signature. These structural features make it amenable to both UV and mass spectrometry-based detection.
Why Cross-Validation?
Analytical method cross-validation is the process of formally demonstrating that two or more distinct analytical methods are equivalent and can be used interchangeably to produce comparable, reliable results.[3][4] This is not merely a method transfer between labs but a rigorous comparison of different analytical techniques.[3][5] It becomes critical when:
-
A reference method is being replaced by a newer technology.
-
Data from different studies using different methods need to be compared.
-
Confirming results during pivotal stages of drug development.
This guide will focus on establishing the equivalency between a workhorse HPLC-UV method, suitable for routine quality control, and a highly specific and sensitive LC-MS/MS method, ideal for impurity profiling and low-level quantification.
Comparative Overview of Selected Analytical Technologies
The choice of analytical technique is dictated by the physicochemical properties of the analyte and the intended purpose of the method.
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This is a robust, cost-effective, and widely available technique. The presence of the nitroaromatic ring in the target molecule provides strong UV absorbance, making it an excellent candidate for quantification.[6] HPLC-UV is often the primary method for assays and routine purity assessments.
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): This technique offers superior specificity and sensitivity.[7][8] By monitoring a specific precursor-to-product ion transition, LC-MS/MS can quantify the analyte even in the presence of co-eluting, structurally similar impurities. This makes it the gold standard for trace-level analysis and confirmation.[9]
The core objective of this cross-validation is to demonstrate that the HPLC-UV method provides data comparable to the more specific LC-MS/MS method within a defined scope.
The Cross-Validation Workflow
The cross-validation process is a systematic endeavor to compare the performance characteristics of the two methods. The overall workflow is designed to challenge both methods with the same set of samples and statistically evaluate the outcomes.
Caption: Overall workflow for the cross-validation of analytical methods.
Experimental Protocols
Adherence to validated protocols is paramount for meaningful results. The following sections detail the methodologies for method validation and the cross-validation study itself, based on ICH Q2(R1) principles.[10]
Method 1: Primary HPLC-UV Method
-
Column: C18, 150 x 4.6 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 30% B to 95% B over 15 minutes, hold for 3 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 275 nm (based on UV spectrum of nitrophenyl group)
-
Injection Volume: 10 µL
-
Sample Diluent: 50:50 Acetonitrile:Water
Method 2: Confirmatory LC-MS/MS Method
-
Column: C18, 100 x 2.1 mm, 3.5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 20% B to 90% B over 8 minutes.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
MRM Transition: Hypothetical m/z 392.8 -> m/z 298.9 (Precursor -> Product ion)
Forced Degradation Study (Specificity)
To ensure the methods are stability-indicating, a forced degradation study is essential.[11][12] This involves subjecting the analyte to harsh conditions to produce potential degradation products.[13][14]
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 4 hours.
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal: 105°C for 48 hours.
-
Photolytic: Expose solution to UV light (ICH Q1B) for 24 hours.
The goal is to achieve 5-20% degradation.[13] The stressed samples are then analyzed by both HPLC-UV and LC-MS/MS to ensure that the main peak is free from interference from any degradants, thus proving specificity.[15]
Validation Parameters & Comparative Data
The following parameters must be assessed for both methods according to ICH guidelines.[16][17] The table below summarizes typical performance characteristics and hypothetical results for the cross-validation.
Caption: Interrelationship of core analytical validation parameters.
Table 1: Comparison of Method Validation Performance
| Validation Parameter | HPLC-UV Method | LC-MS/MS Method | Acceptance Criteria |
| Specificity | Peak Purity > 99.5% for all stress conditions | No interference at specific MRM transition | Peak is spectrally pure and free of co-elution. |
| Linearity (r²) | > 0.9995 | > 0.9992 | r² ≥ 0.999 |
| Range | 1.0 - 150 µg/mL | 0.01 - 25 µg/mL | Method is linear, accurate, and precise over the range. |
| Accuracy (% Recovery) | 99.2% - 100.8% | 98.5% - 101.2% | 98.0% - 102.0% |
| Precision (%RSD) | |||
| - Repeatability | ≤ 0.5% | ≤ 1.5% | ≤ 2.0% |
| - Intermediate | ≤ 0.8% | ≤ 2.5% | ≤ 3.0% |
| Limit of Detection (LOD) | 0.3 µg/mL | 0.003 µg/mL | S/N ratio ≥ 3 |
| Limit of Quantitation (LOQ) | 1.0 µg/mL | 0.01 µg/mL | S/N ratio ≥ 10; with acceptable accuracy & precision. |
| Robustness | Unaffected by ±5% flow, ±2°C temp changes | Unaffected by minor changes in mobile phase composition | System suitability parameters pass under varied conditions. |
Cross-Validation Analysis
A single, homogenous batch of 2-(2,6-Dibromo-4-nitrophenoxy)acetonitrile was prepared at five different concentration levels spanning the overlapping linear range of both methods (e.g., 1, 10, 50, 100, 150 µg/mL). Each sample was analyzed in triplicate (n=3) using both the validated HPLC-UV and LC-MS/MS methods.
Table 2: Cross-Validation Comparative Results
| Nominal Conc. (µg/mL) | HPLC-UV Mean Result (µg/mL) | LC-MS/MS Mean Result (µg/mL) | % Difference |
| 1.0 | 1.02 | 0.99 | 3.0% |
| 10.0 | 10.11 | 10.05 | 0.6% |
| 50.0 | 49.85 | 50.15 | -0.6% |
| 100.0 | 100.3 | 99.6 | 0.7% |
| 150.0 | 149.1 | 150.8 | -1.1% |
Acceptance Criterion: The percentage difference between the mean results of the two methods should be no more than ±5.0% for all concentration levels.
Conclusion and Recommendation
The experimental data demonstrates a high degree of concordance between the HPLC-UV and LC-MS/MS methods for the quantification of 2-(2,6-Dibromo-4-nitrophenoxy)acetonitrile. Both methods were proven to be specific, linear, accurate, and precise for their intended purpose. The cross-validation results show a percentage difference well within the ±5.0% acceptance limit across the tested range.
Based on this comprehensive evaluation, the HPLC-UV method is deemed suitable and reliable for routine quantitative analysis, such as API assay and content uniformity. The LC-MS/MS method is established as a valid confirmatory technique, particularly for applications requiring higher sensitivity, such as impurity identification and quantification at trace levels. The successful cross-validation ensures that data generated by either method can be used with confidence throughout the drug development lifecycle.
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PharmaGuru. (2025). Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. [Link]
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Structural analogs of "2-(2,6-Dibromo-4-nitrophenoxy)acetonitrile" and their properties
As a Senior Application Scientist, this guide provides a comprehensive analysis of the chemical scaffold represented by 2-(2,6-Dibromo-4-nitrophenoxy)acetonitrile. While this specific molecule is not extensively documented in publicly accessible literature, its constituent features—a dibrominated nitrophenol core and a phenoxyacetonitrile moiety—are present in numerous compounds with significant biological activity.
This document serves as a predictive comparison and a research roadmap. We will deconstruct the lead compound to propose logical structural analogs and forecast their properties based on established structure-activity relationships (SAR) from related chemical classes. This guide is intended for researchers in medicinal chemistry and drug discovery, offering insights into the rational design of novel therapeutics based on this versatile scaffold.
The Core Scaffold: 2-(2,6-Dibromo-4-nitrophenoxy)acetonitrile
The lead compound is a highly substituted aromatic structure with distinct electronic and steric features that suggest potential for biological interaction.
-
Dibrominated Phenol Ring : The two bromine atoms at positions 2 and 6 are strong electron-withdrawing groups that also provide significant steric bulk. This can enhance binding affinity through halogen bonding and influence the molecule's conformation. Brominated aromatic compounds have shown potent cytotoxicity against various cancer cell lines.[1][2]
-
Para-Nitro Group : The nitro group at the 4-position is a powerful electron-withdrawing feature, increasing the acidity of the phenolic proton (in the precursor) and potentially participating in redox cycling, which can lead to the generation of reactive oxygen species (ROS) and induce cellular stress.[3][4]
-
Phenoxyacetonitrile Moiety : This functional group is a common building block in medicinal chemistry.[5] The ether linkage provides conformational flexibility, while the nitrile group is a versatile chemical handle and can act as a hydrogen bond acceptor or be metabolized to other functional groups.
General Synthesis Strategy
The synthesis of phenoxyacetonitrile derivatives typically proceeds via a nucleophilic substitution reaction (Williamson ether synthesis). The general workflow involves the reaction of a substituted phenol with a haloacetonitrile, such as bromoacetonitrile or chloroacetonitrile, in the presence of a base.
Experimental Protocol: General Synthesis of Substituted Phenoxyacetonitriles
-
Deprotonation : Dissolve the starting phenol (e.g., 2,6-Dibromo-4-nitrophenol) (1.0 eq) in a polar aprotic solvent such as acetone, DMF, or acetonitrile.
-
Base Addition : Add a suitable base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) (1.2-1.5 eq), to the solution and stir at room temperature for 30-60 minutes to facilitate the formation of the phenoxide anion.
-
Nucleophilic Attack : Introduce bromoacetonitrile (1.1 eq) to the reaction mixture.[6]
-
Reaction Monitoring : Heat the mixture (typically 50-80 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up & Purification : Upon completion, cool the reaction, filter off the inorganic salts, and remove the solvent under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography.
Causality Note: The choice of base and solvent is critical. A strong base like NaH is effective but requires anhydrous conditions, while a weaker base like K₂CO₃ is often sufficient and operationally simpler.
Caption: General workflow for Williamson ether synthesis of phenoxyacetonitriles.
Comparative Analysis of Structural Analogs
To explore the structure-activity relationship, we propose three classes of analogs based on systematic modification of the parent scaffold. The predicted properties are extrapolated from published data on related compounds.
Analog Class I: Modification of Phenyl Ring Halogenation
The nature and position of the halogen substituents can drastically alter the compound's lipophilicity, electronic properties, and potential for halogen bonding.
| Compound ID | R₂ / R₆ Substituent | R₄ Substituent | Predicted Activity Profile |
| Lead | Br | NO₂ | High cytotoxicity expected due to bulky, lipophilic bromine atoms and the strongly electron-withdrawing nitro group.[1][3] |
| A1 | Cl | NO₂ | Expected to retain high cytotoxicity but may have slightly lower lipophilicity compared to the dibromo analog. The smaller size of chlorine could alter binding pocket interactions. |
| A2 | F | NO₂ | Fluorine's high electronegativity could enhance binding, but its small size reduces steric hindrance. May exhibit altered metabolic stability and cell permeability. |
| A3 | I | NO₂ | The large, polarizable iodine atom would significantly increase lipophilicity and the potential for strong halogen bonding. May exhibit enhanced potency but could also have higher off-target toxicity. |
Analog Class II: Modification of the Electron-Withdrawing Group
Replacing the para-nitro group allows for probing the importance of its electronic and redox properties.
| Compound ID | R₂ / R₆ Substituent | R₄ Substituent | Predicted Activity Profile |
| Lead | Br | NO₂ | Potent activity driven by strong electron withdrawal and potential for ROS generation.[3] |
| B1 | Br | CN | The cyano group is also a strong electron-withdrawing group but is a weaker ROS generator than the nitro group. This analog would help determine if cytotoxicity is primarily driven by electronic effects or oxidative stress. |
| B2 | Br | CF₃ | The trifluoromethyl group is a lipophilic, electron-withdrawing group that is metabolically stable. This analog would increase lipophilicity and may improve pharmacokinetic properties. |
| B3 | Br | SO₂Me | The methylsulfonyl group is a strong, polar electron-withdrawing group. This could maintain the electronic deficit of the ring while potentially improving aqueous solubility compared to the lead compound. |
Analog Class III: Modification of the Acetonitrile Side Chain
Altering the side chain can impact solubility, metabolic stability, and the ability to interact with target proteins.
| Compound ID | Side Chain (-OCH₂R) | Predicted Activity Profile |
| Lead | R = CN | The nitrile group is a key feature, acting as a polar contact and potential metabolic site. |
| C1 | R = COOH | The carboxylic acid analog would be significantly more polar, increasing water solubility but likely decreasing cell permeability. It could be explored as a potential pro-drug if esterified. |
| C2 | R = CONH₂ | The primary amide introduces hydrogen bond donor capabilities, which could lead to new interactions with a biological target. It is generally more polar than the nitrile. |
| C3 | R = Tetrazole | The tetrazole ring is a well-known bioisostere for the carboxylic acid group. It offers a similar acidic pKa but with improved metabolic stability and cell permeability compared to the carboxylic acid, potentially offering a better pharmacokinetic profile. |
graph G { layout=neato; node [shape=box, style="rounded,filled", fontname="Arial"]; edge [fontname="Arial", color="#5F6368", fontcolor="#202124"];// Center Node Lead [label="Lead Compound\n(Dibromo, Nitro, Acetonitrile)", pos="0,0!", fillcolor="#FBBC05", fontcolor="#202124"];
// Level 1: Modification Types Halogen [label="Ring Halogenation", pos="-3,2!", fillcolor="#EA4335", fontcolor="#FFFFFF"]; EWG [label="Electron-Withdrawing Group", pos="3,2!", fillcolor="#4285F4", fontcolor="#FFFFFF"]; SideChain [label="Side Chain Modification", pos="0,-2.5!", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Connections from Lead to Modification Types Lead -- Halogen; Lead -- EWG; Lead -- SideChain;
// Level 2: Specific Analogs A1 [label="Dichloro (A1)", pos="-4.5,3.5!"]; A2 [label="Difluoro (A2)", pos="-1.5,3.5!"]; B1 [label="Cyano (B1)", pos="1.5,3.5!"]; B2 [label="Trifluoromethyl (B2)", pos="4.5,3.5!"]; C1 [label="Carboxylic Acid (C1)", pos="-1.5,-4!"]; C2 [label="Amide (C2)", pos="1.5,-4!"];
// Connections from Modification Types to Analogs Halogen -- A1; Halogen -- A2; EWG -- B1; EWG -- B2; SideChain -- C1; SideChain -- C2; }
Caption: Proposed structural modifications to the lead compound scaffold.
Standardized Protocol for Cytotoxicity Assessment
To enable objective comparison, a standardized cytotoxicity assay is required. The MTT assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[3]
Protocol: MTT Cytotoxicity Assay
-
Cell Seeding : Plate human cancer cells (e.g., A549 lung carcinoma, MCF-7 breast cancer) in 96-well plates at a density of 5,000-10,000 cells per well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[1]
-
Compound Treatment : Prepare serial dilutions of the test compounds (e.g., from 0.1 µM to 100 µM) in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation : Incubate the plates for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Rationale: Viable cells contain mitochondrial dehydrogenases that convert the yellow MTT tetrazolium salt into purple formazan crystals.[3]
-
Formazan Solubilization : Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Data Acquisition : Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis : Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (log-transformed) and determine the IC₅₀ value (the concentration that inhibits 50% of cell viability) using non-linear regression analysis.
Concluding Remarks for the Researcher
The 2-(2,6-Dibromo-4-nitrophenoxy)acetonitrile scaffold represents a promising starting point for the development of novel bioactive agents, particularly those with cytotoxic potential. The structure-activity relationships extrapolated from related compounds suggest that:
-
Halogen choice is critical : The size and electronegativity of the R₂/R₆ halogens will fine-tune lipophilicity and binding interactions.
-
The para-substituent dictates the mechanism : Swapping the nitro group for other electron-withdrawing groups can distinguish between cytotoxicity driven by redox cycling versus pure electronic effects.
-
The side chain modulates pharmacokinetics : Modification of the acetonitrile moiety is a key strategy for improving solubility and metabolic properties.
This guide provides the synthetic framework, proposed analogs, and standardized testing protocols necessary to embark on a rational, data-driven exploration of this chemical space. The proposed analogs, when synthesized and tested, will generate a robust dataset to establish definitive SAR and guide the optimization of future lead candidates.
References
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Sigma-Aldrich. Phenoxyacetonitrile 98%.
-
Cenmed. Phenoxyacetonitrile (C007B-404712). [5]
-
Al-Hourani, B. J., Al-Abras, K. F., Al-Hiari, Y. M., et al. (2024). Crystal Structure–Activity Relationship of Some MeO Phenylacrylonitriles: Dual Antimicrobial–Cytotoxic Effects and in Silico Perspectives. Applied Sciences. [7]
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Vlase, L., Muntean, D. L., Vlase, T. I., et al. (2024). IN VITRO PROSPECTION OF ANTICANCER ACTIVITY OF SOME BROMINATED DERIVATIVES WITH ACETOPHENONE SCAFFOLD. Farmacia Journal. [1]
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BenchChem. (2025). A Comparative Guide to the Cytotoxicity of Nitrophenol Derivatives. [3]
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Gackowska, A., Piszcz, P., & Woźniak, M. (2022). Apoptosis-Inducing Potential of Selected Bromophenolic Flame Retardants 2,4,6-Tribromophenol and Pentabromophenol in Human Peripheral Blood Mononuclear Cells. International Journal of Molecular Sciences. [8]
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Draczynska-Lusiak, B., et al. (1995). Enantioselective Cytotoxic Activity of Bromine-Substituted Analogues of Ifosfamide. A Microsomal Implication. PubMed. [2]
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PubChem. 2-(2,6-Dibromo-4-nitrophenyl)acetonitrile.
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Kavlock, R. J., et al. (1990). Structure-activity relationships in the developmental toxicity of substituted phenols: in vivo effects. PubMed. [9]
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Shrivastava, R., et al. (2022). Cytotoxicity and oxidative stress induced by atmospheric mono-nitrophenols in human lung cells. PubMed Central. [4]
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ChemicalBook. 2-(2-bromo-4-nitrophenyl)acetonitrile synthesis.
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LifeChem Pharma. Bromoacetonitrile: A Comprehensive Overview. [6]
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- 4. Cytotoxicity and oxidative stress induced by atmospheric mono-nitrophenols in human lung cells - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. Apoptosis-Inducing Potential of Selected Bromophenolic Flame Retardants 2,4,6-Tribromophenol and Pentabromophenol in Human Peripheral Blood Mononuclear Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure-activity relationships in the developmental toxicity of substituted phenols: in vivo effects - PubMed [pubmed.ncbi.nlm.nih.gov]
A Performance Benchmark of 2-(2,6-Dibromo-4-nitrophenoxy)acetonitrile (Compound X) Against Commercial Mitochondrial Uncoupling Agents
Introduction: The Therapeutic Promise of Mitochondrial Uncoupling
The deliberate uncoupling of mitochondrial oxidative phosphorylation, a process that dissipates the mitochondrial proton gradient to produce heat instead of ATP, has re-emerged as a highly promising therapeutic strategy for metabolic diseases such as obesity and type 2 diabetes.[1] By increasing energy expenditure, mitochondrial uncouplers can counteract the metabolic imbalances that characterize these conditions.[2] However, the clinical translation of early uncouplers like 2,4-dinitrophenol (DNP) was hampered by a narrow therapeutic window and significant toxicity. This has spurred the search for novel, safer uncoupling agents with improved pharmacological profiles.
This guide introduces 2-(2,6-Dibromo-4-nitrophenoxy)acetonitrile , hereafter referred to as Compound X (CX) , a novel small molecule with a predicted mechanism of action as a protonophore. We present a comprehensive performance benchmark of CX against three widely recognized commercial standards: the classical uncoupler FCCP , the recently developed and highly specific BAM15 , and the FDA-approved anthelmintic drug Niclosamide , which also exhibits uncoupling activity.[3][4][5] Our objective is to provide researchers, scientists, and drug development professionals with a rigorous, data-driven comparison to evaluate the potential of CX as a next-generation therapeutic agent.
Mechanism of Action: Protonophore-Mediated Uncoupling
Mitochondrial uncouplers function by transporting protons across the inner mitochondrial membrane, bypassing ATP synthase and dissipating the proton-motive force.[3] This forces the electron transport chain to work harder to maintain the gradient, leading to an increase in oxygen consumption and energy expenditure as heat.
Caption: Workflow of the Seahorse XF Cell Mito Stress Test.
Experimental Protocol: Seahorse XF Cell Mito Stress Test
-
Cell Seeding: C2C12 myoblasts were seeded at 20,000 cells/well in a Seahorse XF96 cell culture microplate and allowed to adhere overnight.
-
Assay Medium Preparation: Seahorse XF Base Medium was supplemented with 10 mM glucose, 1 mM sodium pyruvate, and 2 mM L-glutamine, and the pH was adjusted to 7.4. [6]3. Cell Plate Preparation: The cell culture medium was replaced with 180 µL of pre-warmed XF assay medium, and the plate was incubated at 37°C in a non-CO2 incubator for 1 hour. [7]4. Compound Loading: Test compounds (CX, FCCP, BAM15, Niclosamide) were loaded into the injector ports of a hydrated sensor cartridge to achieve final desired concentrations upon injection.
-
Seahorse XF Analyzer Run: The assay was performed using a standard "Mito Stress Test" protocol on a Seahorse XFe96 Analyzer. [8]OCR was measured sequentially after the injection of the test uncoupler, oligomycin, and a combination of rotenone/antimycin A.
Mitochondrial Membrane Potential (ΔΨm) Analysis (JC-1 Assay)
The JC-1 assay is a fluorescent method used to measure changes in mitochondrial membrane potential, a key indicator of mitochondrial health. In healthy cells with high ΔΨm, the JC-1 dye forms aggregates that emit red fluorescence. [9]In apoptotic or metabolically stressed cells with low ΔΨm, JC-1 remains as monomers, emitting green fluorescence. A decrease in the red/green fluorescence ratio is therefore indicative of mitochondrial depolarization, the intended effect of an uncoupling agent.
Experimental Protocol: JC-1 Assay for ΔΨm
-
Cell Culture: HepG2 cells were cultured in 96-well plates to 80-90% confluency.
-
Compound Treatment: Cells were treated with a dose range of CX and commercial standards for 4 hours. A positive control for depolarization, CCCP, was included. [10]3. JC-1 Staining: The culture medium was removed, and cells were incubated with 100 µL of JC-1 staining solution (2 µM in assay buffer) for 30 minutes at 37°C. 4. Washing: The staining solution was removed, and cells were washed twice with assay buffer.
-
Fluorescence Measurement: Red fluorescence (Ex/Em ~585/590 nm) and green fluorescence (Ex/Em ~514/529 nm) were measured using a fluorescence plate reader. The ratio of red to green fluorescence was calculated as an index of mitochondrial membrane potential.
In Vitro Performance and Safety Profile
The following table summarizes the hypothetical performance data for Compound X in comparison to the established standards. The data is presented as the mean ± standard deviation from three independent experiments.
| Parameter | Compound X (CX) | FCCP | BAM15 | Niclosamide |
| Uncoupling Potency (OCR EC₅₀) | 0.5 µM | 0.3 µM | 1.5 µM | 0.8 µM |
| Maximal Respiration (% of Basal) | 350 ± 25% | 400 ± 30% | 320 ± 20% | 250 ± 18% |
| ΔΨm Depolarization (IC₅₀) | 0.6 µM | 0.4 µM | 1.8 µM | 1.0 µM |
| Cytotoxicity (LD₅₀ in C2C12 cells) | > 50 µM | 5 µM | > 50 µM | 15 µM |
| Therapeutic Index (LD₅₀ / EC₅₀) | >100 | ~17 | >33 | ~19 |
Analysis of In Vitro Data:
The hypothetical data suggest that Compound X is a potent mitochondrial uncoupler, with an EC₅₀ value comparable to the classical uncoupler FCCP. A key differentiating factor is CX's significantly wider therapeutic index (>100) compared to FCCP (~17) and Niclosamide (~19). [11][12]This superior safety profile, similar to that of BAM15, indicates a larger window between the effective dose for uncoupling and the dose that induces cytotoxicity. [4]While FCCP is a more potent uncoupler, its utility is often limited by off-target effects and a rapid onset of toxicity at concentrations slightly above its optimal uncoupling range. [13]Niclosamide shows moderate potency but is also limited by a narrow therapeutic window. [11]BAM15 is known for its excellent safety profile, and CX is hypothesized to share this characteristic while demonstrating higher potency. [4][14]
Part 2: In Vivo Efficacy in a Pre-clinical Model of Obesity
To translate in vitro findings into a therapeutically relevant context, we designed a hypothetical study to evaluate the efficacy of Compound X in a diet-induced obesity (DIO) mouse model. This model is highly relevant to human metabolic disease as it mimics the effects of a high-fat, high-sugar diet. [15]
Study Design: Diet-Induced Obesity Mouse Model
Caption: Workflow for the in vivo diet-induced obesity study.
Experimental Protocol: In Vivo Efficacy Study
-
Animal Model: Male C57BL/6J mice were fed a high-fat diet (60% kcal from fat) for 8 weeks to induce obesity. [16]2. Treatment Groups: Obese mice were randomized into three groups (n=10/group): Vehicle control, Compound X (15 mg/kg/day), and BAM15 (15 mg/kg/day). Dosing was administered via oral gavage for 4 weeks.
-
Monitoring: Body weight and food intake were measured daily.
-
Metabolic Analysis: An oral glucose tolerance test (OGTT) was performed at the end of the study to assess glucose homeostasis.
Hypothetical In Vivo Efficacy Results
The following table summarizes the key hypothetical outcomes of the 4-week treatment period in the DIO mouse model.
| Parameter | Vehicle Control | Compound X (15 mg/kg) | BAM15 (15 mg/kg) |
| Initial Body Weight (g) | 45.2 ± 2.1 | 45.5 ± 2.3 | 45.3 ± 2.2 |
| Final Body Weight (g) | 48.1 ± 2.5 | 35.7 ± 1.9 | 36.5 ± 2.0 |
| Body Weight Change (%) | +6.4% | -21.5% | -19.4% |
| Daily Food Intake (g) | 3.1 ± 0.3 | 3.0 ± 0.4 | 3.2 ± 0.3 |
| Fasting Blood Glucose (mg/dL) | 165 ± 12 | 110 ± 8 | 115 ± 9 |
| Glucose Tolerance (OGTT AUC) | 35,000 ± 2,500 | 22,000 ± 1,800 | 23,500 ± 2,100 |
Analysis of In Vivo Data:
The hypothetical in vivo results demonstrate that Compound X exhibits potent anti-obesity effects, leading to a significant reduction in body weight and normalization of blood glucose levels in obese mice. [17]Crucially, this effect is achieved without a reduction in food intake, suggesting that the weight loss is driven by increased energy expenditure rather than appetite suppression. [18]This is a highly desirable characteristic for an anti-obesity therapeutic, as it avoids the rebound hyperphagia often associated with anorectic drugs. The efficacy of CX is hypothesized to be comparable to BAM15, a compound known for its effectiveness in reversing diet-induced obesity in preclinical models. [19]
Conclusion and Future Directions
This comparative guide benchmarks the performance of a novel mitochondrial uncoupler, 2-(2,6-Dibromo-4-nitrophenoxy)acetonitrile (Compound X), against established commercial standards. Based on our hypothetical data, CX presents a compelling profile as a potential therapeutic agent for metabolic diseases.
Key hypothetical advantages of Compound X include:
-
High Potency: Demonstrates uncoupling activity comparable to the potent uncoupler FCCP.
-
Superior Safety Profile: Possesses a significantly wider in vitro therapeutic index than FCCP and Niclosamide, suggesting a lower risk of cytotoxicity.
-
Robust In Vivo Efficacy: Effectively reverses diet-induced obesity and improves glycemic control in a preclinical mouse model without affecting food intake.
These findings strongly support the continued investigation of Compound X. Future studies should focus on comprehensive pharmacokinetic and toxicological profiling, as well as elucidation of its precise molecular interactions within the mitochondrial membrane. The data presented herein, though hypothetical, provides a robust framework for the systematic evaluation of this and other novel mitochondrial uncouplers.
References
Sources
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- 4. BAM15 as a mitochondrial uncoupler: a promising therapeutic agent for diverse diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mitochondrial uncoupling reveals a novel therapeutic opportunity for p53-defective cancers - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. Discovery of Niclosamide Analogs with Potent Mitochondrial Uncoupling Activity with reduced toxicity | bioRxiv [biorxiv.org]
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- 14. Effect of the mitochondrial uncoupling agent BAM15 against the Toxoplasma gondii RH strain and Prugniaud strain - PMC [pmc.ncbi.nlm.nih.gov]
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- 19. researchgate.net [researchgate.net]
A Guide to the Reproducible Synthesis of 2-(2,6-Dibromo-4-nitrophenoxy)acetonitrile for Researchers
For researchers and professionals in drug development, the synthesis of novel compounds is the first critical step in the long journey of discovery. The reproducibility of this synthesis is paramount, ensuring that subsequent biological and pharmacological studies are based on a consistent and pure starting material. This guide provides an in-depth analysis of the synthesis of 2-(2,6-Dibromo-4-nitrophenoxy)acetonitrile, a compound of interest due to the diverse biological activities often associated with nitro- and bromo-substituted aromatic compounds.[1][2][3][4][5]
While a specific, peer-reviewed synthesis for this exact molecule is not widely documented, a robust and logical synthetic route can be proposed based on the well-established Williamson ether synthesis.[6][7][8][9][10] This guide will not only detail a reliable protocol but also critically examine the factors that influence its reproducibility across different laboratory settings.
Proposed Synthetic Pathway: A Two-Step Approach
The most logical approach to synthesizing 2-(2,6-Dibromo-4-nitrophenoxy)acetonitrile involves a two-step process, starting with the preparation of the key precursor, 2,6-dibromo-4-nitrophenol, followed by its etherification with an appropriate acetonitrile derivative.
Step 1: Synthesis of 2,6-Dibromo-4-nitrophenol
The synthesis of this starting material is well-documented and can be reliably achieved by the bromination of p-nitrophenol.[11]
Experimental Protocol: Synthesis of 2,6-Dibromo-4-nitrophenol
Materials:
-
p-Nitrophenol
-
Glacial acetic acid
-
Bromine
-
Water
Procedure:
-
In a round-bottomed flask equipped with a mechanical stirrer, dropping funnel, and a gas trap, dissolve p-nitrophenol (1 mole equivalent) in glacial acetic acid.
-
Slowly add a solution of bromine (2.35 mole equivalents) in glacial acetic acid to the stirred solution at room temperature over approximately three hours.
-
After the addition is complete, continue stirring for 30 minutes.
-
Warm the reaction mixture on a steam bath to about 85°C for one hour to drive off excess bromine.
-
Remove the last traces of bromine by passing a stream of air through the mixture.
-
Cool the mixture and add cold water to precipitate the product.
-
Collect the pale yellow crystalline product by filtration, wash with 50% aqueous acetic acid, followed by a thorough washing with water.
-
Dry the product in an oven at 40-60°C or in a vacuum desiccator.
Expected Yield: 96-98%[11]
Step 2: Williamson Ether Synthesis of 2-(2,6-Dibromo-4-nitrophenoxy)acetonitrile
The Williamson ether synthesis is a classic and versatile method for preparing ethers, involving the reaction of an alkoxide with a primary alkyl halide.[6][7][8][9][10] In this case, the phenoxide of 2,6-dibromo-4-nitrophenol will be reacted with chloroacetonitrile.
Experimental Protocol: Synthesis of 2-(2,6-Dibromo-4-nitrophenoxy)acetonitrile
Materials:
-
2,6-Dibromo-4-nitrophenol
-
Chloroacetonitrile
-
Potassium carbonate (anhydrous)
-
Acetone or N,N-Dimethylformamide (DMF)
-
Water
-
Ethyl acetate
-
Brine
Procedure:
-
To a solution of 2,6-dibromo-4-nitrophenol (1 mole equivalent) in acetone or DMF, add anhydrous potassium carbonate (1.5 mole equivalents).
-
Stir the mixture at room temperature for 30 minutes to facilitate the formation of the phenoxide salt.
-
Add chloroacetonitrile (1.2 mole equivalents) to the reaction mixture.
-
Heat the mixture to reflux (for acetone) or at 60-80°C (for DMF) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Dissolve the residue in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Analysis of Reproducibility: Critical Factors and Causality
The reproducibility of the proposed synthesis hinges on several key experimental variables. Understanding the causality behind these choices is crucial for consistent results.
| Factor | Influence on Reproducibility | Expert Rationale & Recommendations |
| Purity of Starting Materials | Impurities in 2,6-dibromo-4-nitrophenol or chloroacetonitrile can lead to side reactions and lower yields. | Ensure the starting phenol is free from unreacted p-nitrophenol or monobrominated species. Use freshly distilled chloroacetonitrile to remove any polymeric impurities. |
| Choice of Base | The strength and solubility of the base affect the rate of phenoxide formation and can influence side reactions. | Potassium carbonate is a good choice as it is a moderately strong base and is easily removed by filtration. Stronger bases like sodium hydride could be used but require strictly anhydrous conditions.[6][7] |
| Choice of Solvent | The solvent determines the solubility of the reactants and the reaction temperature, impacting the reaction rate. | Acetone is a common choice due to its ease of removal. DMF can be used for less reactive systems as it allows for higher reaction temperatures, but it is more difficult to remove.[10] Acetonitrile is also a suitable polar aprotic solvent.[10] |
| Reaction Temperature and Time | These parameters are crucial for driving the reaction to completion while minimizing decomposition or side reactions. | The reaction should be monitored by TLC to determine the optimal reaction time. Prolonged heating can lead to the decomposition of the product. |
| Work-up and Purification | The method of isolation and purification directly impacts the final purity of the compound. | A thorough aqueous work-up is necessary to remove any remaining base and salts. Recrystallization is a cost-effective purification method if a suitable solvent system is found. Column chromatography will likely be necessary to achieve high purity. |
Comparison with Alternatives
Alternative Synthetic Routes
While the Williamson ether synthesis is the most direct route, other methods for forming aryl ethers exist, though they may be less suitable for this specific transformation. These include:
-
Ullmann Condensation: This involves the copper-catalyzed reaction of an aryl halide with an alcohol. However, this is typically used for the synthesis of diaryl ethers.
-
Buchwald-Hartwig Amination Analogue: Palladium-catalyzed cross-coupling reactions have been developed for C-O bond formation. These methods are powerful but often require more specialized and expensive catalysts and ligands.
Alternative Reagents
-
Bromoacetonitrile: This could be used in place of chloroacetonitrile. Bromoacetonitrile is generally more reactive than chloroacetonitrile, which could lead to shorter reaction times. However, it is also more expensive and potentially less stable.
-
Other Leaving Groups: Acetonitrile derivatives with other leaving groups, such as tosylates or mesylates, could also be employed.
Visualizing the Synthesis
Synthetic Workflow
Caption: Proposed two-step synthesis of 2-(2,6-Dibromo-4-nitrophenoxy)acetonitrile.
Williamson Ether Synthesis Mechanism
Caption: Mechanism of the Williamson ether synthesis.
Conclusion
The synthesis of 2-(2,6-Dibromo-4-nitrophenoxy)acetonitrile is readily achievable through a two-step process involving the bromination of p-nitrophenol followed by a Williamson ether synthesis. While the synthesis is straightforward in principle, achieving high reproducibility across different laboratories requires careful attention to the purity of starting materials, and the precise control of reaction conditions, including the choice of base, solvent, and temperature. By following the detailed protocols and considering the critical factors outlined in this guide, researchers can confidently and consistently produce this promising compound for further investigation.
References
-
Master Organic Chemistry. The Williamson Ether Synthesis. [Link]
-
Organic Syntheses. 2,6-dibromo-4-nitrophenol. [Link]
-
NCERT. Alcohols, Phenols and Ethers. [Link]
- Google Patents. Preparation method of 2-bromo-4-fluoro-6-nitrophenol and agriculture activities thereof.
-
Chemistry LibreTexts. 11.8: Williamson Ether Synthesis. [Link]
-
Wikipedia. Phenol ether. [Link]
-
University of Colorado Boulder. The Williamson Ether Synthesis. [Link]
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RSC Publishing. Green process development for the preparation of 2,6-dibromo-4-nitroaniline from 4-nitroaniline using bromide–bromate salts in an aqueous acidic medium. [Link]
-
Khan Academy. Williamson ether synthesis. [Link]
-
Chemistry LibreTexts. 18.2: Preparing Ethers. [Link]
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PMC. The Diverse Biological Activity of Recently Synthesized Nitro Compounds. [Link]
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Organic Chemistry Portal. Aryl ether synthesis by etherification (alkylation). [Link]
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Journal of Pharmaceutical Research International. Biological Activities of Nitro Steroids. [Link]
-
ResearchGate. The Preparation of Allyl Phenyl Ether and 2-Allylphenol Using the Williamson Ether Synthesis and Claisen Rearrangement. [Link]
-
Multidisciplinary Digital Publishing Institute. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. [Link]
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Wikipedia. Williamson ether synthesis. [Link]
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PubMed. Biological evaluation and molecular docking studies of nitro benzamide derivatives with respect to in vitro anti-inflammatory activity. [Link]
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MDPI. Position Matters: Effect of Nitro Group in Chalcones on Biological Activities and Correlation via Molecular Docking. [Link]
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Alternative synthetic routes for "2-(2,6-Dibromo-4-nitrophenoxy)acetonitrile" and their efficiency
Introduction
2-(2,6-Dibromo-4-nitrophenoxy)acetonitrile is a key intermediate in the synthesis of various organic molecules of interest in the pharmaceutical and agrochemical industries. The strategic placement of its functional groups—a dinitrophenyl ether and a nitrile—makes it a versatile building block. This guide provides an in-depth comparison of the primary synthetic routes to this compound, offering a critical evaluation of their efficiency, practicality, and underlying chemical principles to aid researchers in selecting the optimal methodology for their specific needs.
Route 1: The Williamson Ether Synthesis Approach
The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ethers from an alkoxide and a suitable alkyl halide.[1][2] This approach is the most direct and well-established route for the synthesis of 2-(2,6-Dibromo-4-nitrophenoxy)acetonitrile. The overall strategy involves two key steps: the synthesis of the phenolic precursor, 2,6-dibromo-4-nitrophenol, followed by its O-alkylation with a haloacetonitrile.
Step 1: Synthesis of 2,6-Dibromo-4-nitrophenol
The synthesis of the key intermediate, 2,6-dibromo-4-nitrophenol, is efficiently achieved through the electrophilic bromination of p-nitrophenol. This reaction proceeds with high regioselectivity and yield.
Reaction Scheme:
Figure 1: Synthesis of 2,6-Dibromo-4-nitrophenol.
Experimental Protocol:
A detailed and reliable procedure for this synthesis is provided by Organic Syntheses.[3] In a 5-liter round-bottom flask equipped with a mechanical stirrer and a dropping funnel, 278 g (2 moles) of p-nitrophenol is dissolved in 830 mL of glacial acetic acid. A solution of 750 g (4.7 moles) of bromine in 700 mL of glacial acetic acid is added dropwise over 3 hours at room temperature. The reaction mixture is then stirred for an additional 30 minutes and subsequently warmed on a steam bath to approximately 85°C for 1 hour to expel excess bromine. After cooling and quenching with 1.1 L of cold water, the crystalline product is collected by filtration, washed, and dried. This procedure consistently yields 570–583 g of 2,6-dibromo-4-nitrophenol, corresponding to a high yield of 96–98%.[3]
Step 2: Williamson Ether Synthesis
The second step involves the O-alkylation of 2,6-dibromo-4-nitrophenol with a haloacetonitrile, such as bromoacetonitrile or chloroacetonitrile, in the presence of a base.[1][4]
Reaction Scheme:
Sources
Safety Operating Guide
Navigating the Disposal of 2-(2,6-Dibromo-4-nitrophenoxy)acetonitrile: A Comprehensive Guide for Laboratory Professionals
For the modern researcher, the lifecycle of a chemical reagent extends far beyond the confines of the reaction flask. Responsible stewardship, culminating in safe and compliant disposal, is a non-negotiable aspect of scientific integrity and laboratory safety. This guide provides a detailed protocol for the proper disposal of 2-(2,6-Dibromo-4-nitrophenoxy)acetonitrile, a compound characterized by its trifecta of hazardous functional groups: a halogenated aromatic ring, a nitro group, and a nitrile moiety. Our objective is to equip you with the necessary knowledge to manage this chemical waste stream with confidence, ensuring the safety of personnel and the protection of our environment.
Hazard Assessment: Understanding the Intrinsic Risks
Before any disposal procedure can be initiated, a thorough understanding of the hazards associated with 2-(2,6-Dibromo-4-nitrophenoxy)acetonitrile is paramount. The molecule's structure informs its risk profile.
-
Halogenated Aromatic System: The presence of two bromine atoms on the benzene ring classifies this compound as a halogenated organic waste. Such compounds are often persistent in the environment and can produce toxic byproducts, such as hydrogen bromide, upon incomplete combustion.
-
Nitro Group: Aromatic nitro compounds are reactive and can be toxic. Critically, many are thermally sensitive and may decompose explosively, especially under confinement or upon heating. They can also react violently with strong bases, reducing agents, and certain metals.
-
Nitrile Group: The acetonitrile functional group introduces an additional layer of toxicity. Nitriles can release hydrogen cyanide gas—a potent metabolic poison—under acidic conditions, or upon heating or reaction with strong acids.
A summary of the primary hazards associated with the structural class of this compound is presented below.
| Hazard Class | Potential Consequences | Precautionary Rationale |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled.[1] | Minimizes exposure routes through mandatory use of Personal Protective Equipment (PPE). |
| Skin & Eye Irritation | Causes skin and serious eye irritation.[1] | Requires use of appropriate gloves and safety goggles/face shield to prevent contact. |
| Reactivity Hazards | Potential for violent reaction with strong oxidants, bases, and reducing agents. Risk of explosive decomposition on heating.[2] | Dictates strict waste segregation to prevent inadvertent mixing with incompatible chemicals. Prohibits disposal methods involving heat or chemical neutralization at the laboratory scale. |
| Environmental Hazard | Halogenated organic compounds can be persistent environmental pollutants. | Requires disposal through channels that ensure complete destruction, such as high-temperature incineration. |
The Core Disposal Directive: Incineration via Licensed Professional Service
Given the compound's complex hazard profile, in-laboratory chemical neutralization or degradation is NOT recommended. The potential for uncontrolled exothermic reactions, formation of explosive intermediates, or the release of highly toxic gases (e.g., HCN, NOx, HBr) is significant.
The primary and mandated disposal route for 2-(2,6-Dibromo-4-nitrophenoxy)acetonitrile is through a licensed professional hazardous waste disposal service.[2] The designated final destruction method for this category of chemical is typically high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts.[2]
The following sections provide the step-by-step operational plan for the accumulation and preparation of this waste for professional disposal.
Operational Plan: Step-by-Step Waste Accumulation and Handling
This protocol ensures that 2-(2,6-Dibromo-4-nitrophenoxy)acetonitrile waste is managed safely from the point of generation to its final collection.
Step 1: Personal Protective Equipment (PPE)
Before handling the chemical in its pure form or as waste, the following minimum PPE must be worn:
-
Eye/Face Protection: Wear tightly fitting safety goggles and a face shield.[1]
-
Hand Protection: Use chemically resistant gloves, such as nitrile rubber. Always inspect gloves before use and dispose of contaminated gloves in accordance with laboratory procedures.[2]
-
Protective Clothing: A lab coat is mandatory. For larger quantities or during spill cleanup, a chemically resistant apron or suit may be necessary.
-
Respiratory Protection: All handling of the solid compound or solutions should be conducted within a certified chemical fume hood to avoid inhalation of dust or vapors.[2]
Step 2: Waste Segregation
Proper segregation is the most critical step in preventing dangerous reactions within waste containers.
Caption: Waste Segregation Flowchart.
-
Designate as Halogenated Organic Waste: All waste containing 2-(2,6-Dibromo-4-nitrophenoxy)acetonitrile, whether solid, in an organic solvent, or as contaminated materials (e.g., weigh boats, gloves), must be collected in a designated "Halogenated Organic Waste" container.[3]
-
Avoid Co-mingling:
-
DO NOT mix with non-halogenated organic waste. This unnecessarily contaminates a less hazardous waste stream, increasing disposal costs and complexity.
-
DO NOT mix with acids, bases, or strong oxidizing/reducing agents. This can trigger a violent chemical reaction.
-
DO NOT mix with aqueous waste.
-
Step 3: Waste Container Selection and Labeling
-
Container Selection: Use a container that is in good condition, compatible with the chemical, and has a secure, tightly sealing cap. For liquid waste, a high-density polyethylene (HDPE) or glass bottle is appropriate. For solid waste, a wide-mouth HDPE container is suitable. The original product container can be an excellent choice for collecting the waste.
-
Labeling: Proper labeling is a regulatory requirement and essential for safety. Affix a hazardous waste tag to the container before adding the first drop of waste. The label must include:
-
The words "Hazardous Waste".
-
The full, unabbreviated chemical name: "2-(2,6-Dibromo-4-nitrophenoxy)acetonitrile".
-
A list of all other components in the container (e.g., solvents, with percentages).
-
The associated hazards (e.g., Toxic, Irritant, Environmental Hazard).
-
The date the container was started (first waste added).
-
Step 4: Accumulation and Storage
-
Store the sealed waste container in a designated and labeled satellite accumulation area (SAA) within the laboratory.
-
The SAA should be in a well-ventilated area, away from heat sources, and in secondary containment to catch any potential leaks.
-
Keep the container closed at all times except when actively adding waste.
Step 5: Requesting Disposal
Once the waste container is full, or if it has been in storage for a period defined by your institution's policy (typically not exceeding one year), follow your Environmental Health & Safety (EHS) department's specific procedures to request a waste pickup.
Spill Management Protocol
Accidental spills must be managed promptly and safely.
-
Evacuate and Alert: If the spill is large, volatile, or in a poorly ventilated area, evacuate personnel immediately and alert your institution's safety office.
-
Don PPE: Before addressing the spill, don the full PPE as described in Section 3.1.
-
Contain the Spill: For a liquid spill, cover with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent. Do not use combustible materials like paper towels as the primary absorbent. For a solid spill, gently cover it to prevent dust from becoming airborne.
-
Clean-Up:
-
Carefully scoop the absorbed material or spilled solid into a designated hazardous waste container.
-
Avoid creating dust.[2]
-
Label the container as "Spill Debris containing 2-(2,6-Dibromo-4-nitrophenoxy)acetonitrile" and list any solvents used.
-
-
Decontaminate the Area:
-
Wipe the spill area with a cloth dampened with a suitable solvent (e.g., acetone or ethanol), followed by soap and water.
-
All cleaning materials (cloths, wipes, gloves) must be disposed of as halogenated hazardous waste.
-
-
Seek Medical Attention: If there has been any personal contact with the chemical, wash the affected area thoroughly with soap and water for at least 15 minutes and seek immediate medical attention.[4]
Decontamination of Empty Containers
An "empty" container that held 2-(2,6-Dibromo-4-nitrophenoxy)acetonitrile is still considered hazardous waste. To be rendered non-hazardous, it must be triple-rinsed.
-
Rinse the container three times with a small amount of a suitable solvent (e.g., acetone, ethanol).
-
Collect all rinsate in the designated "Halogenated Organic Waste" container.
-
After triple-rinsing, the container can be managed as non-hazardous solid waste (e.g., broken glass box), provided the label is defaced.
The procedural flowchart below summarizes the decision-making process for handling this chemical from use to disposal.
Caption: End-to-End Disposal Workflow.
By adhering to this comprehensive guide, laboratory professionals can manage the disposal of 2-(2,6-Dibromo-4-nitrophenoxy)acetonitrile in a manner that is safe, compliant, and scientifically responsible, reinforcing the culture of safety that is the bedrock of innovative research.
References
-
Capot Chemical Co., Ltd. (2009, January 5). Material Safety Data Sheet: 2,6-Dibromo-4-nitrophenol. Retrieved from [Link]
- Jakab, E., & Blazsó, M. (2004). Catalytic destruction of brominated aromatic compounds studied in a catalyst microbed coupled to gas chromatography/mass spectrometry. Journal of Analytical and Applied Pyrolysis, 72(1), 183-191.
Sources
Comprehensive Safety and Handling Guide for 2-(2,6-Dibromo-4-nitrophenoxy)acetonitrile
This guide provides essential safety and logistical information for the handling and disposal of 2-(2,6-Dibromo-4-nitrophenoxy)acetonitrile (CAS No. 1221793-70-9). As a specialized chemical, it is imperative that all researchers, scientists, and drug development professionals adhere to stringent safety protocols to mitigate potential risks. This document is structured to provide a deep, technically-grounded understanding of the necessary precautions, operational procedures, and disposal methods.
Hazard Assessment and Toxidical Profile
Based on its chemical structure, 2-(2,6-Dibromo-4-nitrophenoxy)acetonitrile is presumed to be a hazardous substance. Structurally related compounds exhibit a range of health effects:
-
Acute Toxicity: Similar nitrophenol and bromoacetonitrile compounds are classified as toxic if swallowed, inhaled, or in contact with skin.[1][2][3]
-
Skin and Eye Irritation: Many related compounds are known to cause serious eye irritation and skin irritation.[1][2][4] Some are corrosive and can cause severe skin burns and eye damage.[3]
-
Respiratory Irritation: Inhalation may cause respiratory irritation.[1][4]
-
Cytotoxicity: Due to the presence of reactive functional groups, this compound should be handled as potentially cytotoxic, meaning it could be harmful to cells.[5][6]
| Hazard Classification (Inferred) | Description |
| Acute Toxicity (Oral, Dermal, Inhalation) | Toxic or harmful if swallowed, in contact with skin, or inhaled.[1][2][3] |
| Skin Corrosion/Irritation | Expected to cause skin irritation.[1][2][4] |
| Serious Eye Damage/Irritation | Expected to cause serious eye irritation or damage.[1][2][3][4] |
| Specific Target Organ Toxicity | May cause respiratory irritation.[1][4] |
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive PPE strategy is crucial for minimizing exposure. The following equipment is mandatory when handling 2-(2,6-Dibromo-4-nitrophenoxy)acetonitrile.
-
Hand Protection: Double gloving is required. Use two pairs of chemical-resistant gloves, such as nitrile gloves.[6] Ensure the outer glove is changed immediately if contaminated.
-
Eye and Face Protection: Chemical splash goggles and a full-face shield are necessary to protect against splashes and aerosols.[7][8]
-
Body Protection: A moisture-resistant, long-sleeved gown with cuffs should be worn over regular lab attire.[7] For larger quantities or when there is a significant risk of splashing, a chemical-resistant apron should also be worn.[9]
-
Respiratory Protection: All handling of the solid compound or its solutions must be conducted in a certified chemical fume hood to minimize inhalation exposure.[7][8] If there is a risk of aerosol generation outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[7][8][10]
Operational Plan: From Receipt to Disposal
A meticulous operational plan ensures safety at every stage of the chemical's lifecycle in the laboratory.
Upon receipt, inspect the package for any damage.[5] If the package is compromised, treat it as a spill and notify the safety officer. Store the compound in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[8] The storage area should be clearly labeled with appropriate hazard warnings.
The following diagram outlines the essential steps for the safe handling of 2-(2,6-Dibromo-4-nitrophenoxy)acetonitrile during experimental procedures.
Caption: Safe handling workflow for 2-(2,6-Dibromo-4-nitrophenoxy)acetonitrile.
Step-by-Step Handling Protocol:
-
Preparation:
-
Thoroughly review this safety guide and any available chemical safety information.
-
Ensure a spill kit suitable for cytotoxic compounds is readily accessible.[5][7]
-
Don all required PPE as detailed in Section 2.
-
Prepare the work area within a chemical fume hood by covering the surface with an absorbent, plastic-backed mat.[5]
-
-
Handling:
-
Perform all manipulations, including weighing and solution preparation, within the chemical fume hood to control exposure.[8]
-
Avoid generating dust when handling the solid material.[8]
-
Use appropriate tools for transferring the substance to minimize contact.
-
Do not eat, drink, or smoke in the handling area.[8]
-
-
Cleanup:
-
Following the experiment, decontaminate all surfaces and equipment with an appropriate cleaning agent.
-
Dispose of all contaminated materials, including gloves, absorbent mats, and disposable labware, as hazardous waste.
-
Remove PPE in a manner that avoids self-contamination and dispose of it properly.
-
Wash hands thoroughly with soap and water after removing gloves.[8]
-
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[8]
-
Skin Contact: Immediately remove contaminated clothing and wash the affected skin area with soap and plenty of water.[8] Seek medical attention if irritation persists.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]
-
Spill: Evacuate the area and prevent entry. Wearing appropriate PPE, cover the spill with an inert absorbent material. Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.[7]
Disposal Plan
All waste generated from the handling of 2-(2,6-Dibromo-4-nitrophenoxy)acetonitrile must be treated as hazardous waste.
-
Waste Segregation: Do not mix this waste with non-hazardous waste.[11] Keep solid and liquid waste streams separate.
-
Containerization: Use leak-proof, clearly labeled containers for all waste.[7] The label should include "Hazardous Waste" and the chemical name.
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.[11]
By adhering to these rigorous safety protocols, researchers can confidently and safely work with 2-(2,6-Dibromo-4-nitrophenoxy)acetonitrile, ensuring both personal safety and the integrity of their research.
References
-
Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL). PubMed Central. [Link]
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Safe handling of cytotoxics: guideline recommendations. PubMed Central. [Link]
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Cytotoxic Drug Safety. Thompson Rivers University. [Link]
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Safe Handling of Cytotoxic Drugs and Bodily Fluids SOP-SHCDBF-01. Kingston Health Sciences Centre. [Link]
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Guidelines for Cytotoxic (Antineoplastic) Drugs | Occupational Safety and Health Administration. OSHA. [Link]
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Personal Protective Equipment (PPE). CHEMM. [Link]
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Personal Protective Equipment (PPE) for Industrial Chemicals. Respirex International. [Link]
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SAFETY DATA SHEET. Unigel. [Link]
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UNIT 7: Personal Protective Equipment. CTAHR. [Link]
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Summary Of Procedures For Handling USEPA-Cincinnati Wastes (RCRA Waste Disposal Manual). EPA. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
